molecular formula C4H6N2O2S B556010 2-Amino-4,5-dihydrothiazole-4-carboxylic acid CAS No. 2150-55-2

2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B556010
CAS No.: 2150-55-2
M. Wt: 146,17 g/mole
InChI Key: VHPXSBIFWDAFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dihydrothiazole-4-carboxylic acid (CAS 16899-18-6) is a chiral heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and biochemical research. This derivative of thiazoline features both amino and carboxylic acid functional groups, making it a valuable precursor for the synthesis of more complex molecules and a potential ligand for metalloenzymes . In research applications, this compound has been identified as a novel inhibitor of metallo-β-lactamases (MBLs), specifically the IMP-1 enzyme . MBLs confer bacterial resistance to a broad range of β-lactam antibiotics, including carbapenems, and represent a significant threat to public health. Studies have shown that the (R)-enantiomer of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid exhibits potent inhibitory activity against IMP-1, with a mechanism believed to involve coordination of its carboxylate group to the zinc ions in the enzyme's active site . This highlights the compound's value as a promising scaffold for the development of adjuvants to combat antibiotic-resistant bacterial infections. Structurally, the molecule can exist in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid . It is also a known biomarker for cyanide poisoning, as it is formed in vivo from the condensation of cysteine with cyanide . Researchers should note that the stereochemistry at the 4-position is critical for its bioactivity, as the (S)-enantiomer of analogous compounds has been found to be inactive, underscoring the importance of enantiomeric purity in related studies . This product is offered for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can be assured of its application in exploring new strategies to address antibiotic resistance and in various other synthetic and mechanistic biochemical studies.

Properties

IUPAC Name

2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXSBIFWDAFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9024510
Record name 2-Amino-2-thiazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-amino-2-thiazoline-4-carboxylic acid is a white powder. (NTP, 1992)
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

1 to 5 mg/mL at 73 °F (NTP, 1992)
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

2150-55-2
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminothiazoline-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-delta(2)-thiazoline-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2150-55-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-2-thiazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5-dihydrothiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Aminothiazoline-4-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48431VN59G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

428 °F (Decomposes) (NTP, 1992)
Record name 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19808
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA), a significant heterocyclic compound. This document details its physicochemical characteristics, spectroscopic data, synthesis, and analytical methodologies, presenting the information in a structured and accessible format for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, with the CAS number 2150-55-2, is a derivative of thiazoline.[1] It is recognized for its role as an intermediate in the industrial synthesis of L-cysteine and as a biomarker for cyanide poisoning, formed from the condensation of cysteine and cyanide.[1] The compound exists as a white to pale beige powder.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.

PropertyValueSource(s)
Molecular Formula C₄H₆N₂O₂S[1]
Molecular Weight 146.17 g/mol [1]
Melting Point 197-203°C (decomposes)[1]
Boiling Point (Predicted) 405.9 ± 55.0 °C[1]
Density (Predicted) 1.85 g/cm³[1]
pKa (Predicted) 2.31 ± 0.20[1]
Solubility Slightly soluble in water. Soluble in DMSO (very slightly, heated) and Methanol (slightly, heated).[1]
Appearance White to Pale Beige Powder[1]
Refractive Index (Predicted) 1.78[1]
Vapor Pressure 1E-07 mmHg at 25°C[1]
Stability Hygroscopic[1]
Tautomerism

An important characteristic of this compound is its existence in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.[1] This tautomerism involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom. The stability of these tautomers can be influenced by the surrounding environment, such as the solvent.[2]

Tautomeric equilibrium of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information available for this compound.

Spectroscopic TechniqueKey Findings
13C NMR Spectra available, provides information on the carbon skeleton.
Mass Spectrometry (MS) GC-MS data available, useful for molecular weight determination and fragmentation analysis.
Infrared (IR) Spectroscopy FTIR spectra available, shows characteristic peaks for functional groups such as N-H, C=O, and C-N.
Raman Spectroscopy Spectra available, offers complementary vibrational information to IR.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of methyl chloroacrylate with thiourea.[1] A general laboratory-scale synthesis for related 2-aminothiazole-4-carboxylic acid derivatives involves the hydrolysis of the corresponding ester.

General Hydrolysis Procedure for Synthesis:

  • Dissolution: The starting methyl ester of the desired 2-aminothiazole-4-carboxylic acid derivative (1.0 equivalent) is added to a stirring solution of sodium hydroxide (e.g., 85 mM).

  • Heating: The mixture is heated (e.g., to 50-60°C) and stirred for a period (e.g., 30 minutes) until a clear solution is formed.

  • Cooling and Acidification: The solution is then cooled to room temperature and acidified with an acid such as 1 M hydrochloric acid to a pH of 3-4.

  • Precipitation and Collection: The formation of a precipitate indicates the product. This precipitate is collected using a Buchner funnel.

  • Purification: The collected solid is then recrystallized from a suitable solvent, such as methanol, to yield the purified this compound derivative.

SynthesisWorkflow reagents Methyl Chloroacrylate + Thiourea reaction_step Reaction reagents->reaction_step product 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid reaction_step->product hydrolysis Hydrolysis (if starting from ester) product->hydrolysis purification Purification (e.g., Recrystallization) product->purification hydrolysis->purification final_product Pure Product purification->final_product

General synthesis workflow for this compound.
Analytical Methods for Quantification

The quantification of this compound in biological samples is important, particularly in the context of its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method.

General LC-MS/MS Protocol:

  • Sample Preparation:

    • Biological samples (e.g., plasma, urine) are subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte.

    • An internal standard may be added before extraction to ensure accuracy.

  • Chromatographic Separation:

    • The extracted sample is injected into an HPLC system.

    • A C18 reverse-phase column is typically used for separation.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is employed.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification of the parent and product ions of the analyte.

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spe Solid-Phase Extraction (SPE) sample->spe hplc HPLC Separation (C18 Column) spe->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant

General analytical workflow for the quantification of ACTA.

Biological Significance and Applications

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. For instance, certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, which are involved in bacterial antibiotic resistance. Additionally, the 2-aminothiazole-4-carboxylate scaffold is being explored for the development of new anti-tubercular agents targeting enzymes like β-ketoacyl-ACP synthase (mtFabH).[3]

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives. The compiled data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

References

Elucidation of the Molecular Structure: A Technical Guide to 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a thiazoline ring, an amino group, and a carboxylic acid moiety, presents a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive elucidation of the molecular structure of ACTA, drawing upon fundamental principles of spectroscopic analysis and chemical synthesis. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will present expected spectroscopic characteristics based on data from closely related analogues and established chemical principles.

Molecular Structure and Key Features

This compound possesses the chemical formula C₄H₆N₂O₂S and a molecular weight of approximately 146.17 g/mol . The core of the molecule is a five-membered dihydrogenated thiazole ring.

Tautomerism: A critical feature of ACTA is its existence in a tautomeric equilibrium with 2-iminothiazolidine-4-carboxylic acid. This equilibrium involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom. The amino form is generally considered the major tautomer.

tautomerism cluster_0 Tautomeric Equilibrium This compound 2-Iminothiazolidine-4-carboxylic acid This compound->2-Iminothiazolidine-4-carboxylic acid

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of ACTA would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
H44.5 - 5.0Doublet of doublets (dd)Chiral center, coupled to the two H5 protons.
H5a3.4 - 3.8Doublet of doublets (dd)Diastereotopic proton, showing geminal and vicinal coupling.
H5b3.2 - 3.6Doublet of doublets (dd)Diastereotopic proton, showing geminal and vicinal coupling.
-NH₂7.0 - 8.0Broad singletChemical shift is solvent and concentration dependent.
-COOH10.0 - 13.0Broad singletAcidic proton, chemical shift is highly variable.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm)
C2 (C=N)165 - 175
C4 (CH)60 - 70
C5 (CH₂)35 - 45
COOH170 - 180
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ACTA, Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.

Expected Fragmentation Pattern:

The mass spectrum of ACTA is expected to show a molecular ion peak [M]⁺ at m/z 146. Key fragmentation pathways would likely involve:

  • Loss of H₂O: [M - 18]⁺

  • Loss of COOH: [M - 45]⁺

  • Loss of NH₂CN: [M - 42]⁺

  • Cleavage of the thiazoline ring.

Analysis of the trimethylsilyl (TMS) derivative of ACTA by Gas Chromatography-Mass Spectrometry (GC-MS) has been reported in the literature for its detection in biological matrices. The major fragments observed for the tris-TMS derivative are at m/z 245, 347, and 362.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Broad
N-H stretch (amine)3100-3500Medium, broad
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (carboxylic acid)1700-1725Strong
C=N stretch (imine/amidine)1640-1690Medium to strong
N-H bend (amine)1550-1650Medium
C-N stretch1250-1350Medium
C-S stretch600-800Weak to medium

Synthesis of this compound

A common and effective method for the synthesis of the 2-aminothiazoline scaffold is the Hantzsch thiazole synthesis. For ACTA, a plausible synthetic route involves the reaction of an α-halocarbonyl compound with a thiourea derivative.

Proposed Synthetic Pathway

The synthesis of ACTA can be envisioned starting from methyl 2-chloro-3-hydroxypropanoate, which can be obtained from serine. However, a more direct industrial synthesis involves the reaction of methyl chloroacrylate with thiourea.

synthesis_pathway Methyl chloroacrylate Methyl chloroacrylate Intermediate Cyclization Intermediate Methyl chloroacrylate->Intermediate + Thiourea Thiourea Thiourea Thiourea->Intermediate ACTA 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid Intermediate->ACTA Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol Outline

Materials:

  • Methyl 2-chloroacrylate

  • Thiourea

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Reaction: A solution of methyl 2-chloroacrylate in methanol is treated with an equimolar amount of thiourea. The reaction mixture is stirred at room temperature or with gentle heating.

  • Cyclization: The initial adduct undergoes spontaneous cyclization to form the methyl ester of this compound.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide.

  • Acidification: The reaction mixture is then acidified with an acid, like hydrochloric acid, to precipitate the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Structure Elucidation Workflow

The logical flow for the structure elucidation of a novel compound like ACTA would follow a systematic approach, integrating data from various analytical techniques.

elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Proposed Synthesis purification Purification synthesis->purification ms Mass Spectrometry (Molecular Weight & Formula) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) purification->nmr structure Proposed Structure ms->structure ir->structure nmr->structure xray X-ray Crystallography (Definitive 3D Structure) structure->xray Optional/Confirmatory

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound is characterized by a dihydrogenated thiazole ring system with amino and carboxylic acid functional groups, and it exists in tautomeric equilibrium with its imino form. While comprehensive experimental spectroscopic data is not widely published, a combination of predicted NMR and IR spectra, along with mass spectrometry fragmentation analysis, provides a consistent and robust model of its molecular architecture. The Hantzsch synthesis provides a reliable method for its preparation. Further investigation, particularly single-crystal X-ray diffraction, would provide the ultimate confirmation of its three-dimensional structure. This guide serves as a foundational resource for researchers working with this important class of heterocyclic compounds.

An In-depth Technical Guide to 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic Acid: A Key Biomarker in Cyanide Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid, systematically named according to IUPAC nomenclature, is a heterocyclic organic compound with significant relevance in both industrial biochemistry and clinical toxicology. Also widely known by its common name, 2-aminothiazoline-4-carboxylic acid (ACTA or ATCA), this molecule serves as a crucial intermediate in the industrial synthesis of the amino acid L-cysteine.[1] More critically for the scientific and medical communities, it has emerged as a stable and reliable biomarker for the forensic and clinical diagnosis of cyanide poisoning.[2][3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological role, and the analytical methods for its detection, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a white, solid organosulfur compound.[1] It exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid. The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid--INVALID-LINK--
Synonyms 2-Aminothiazoline-4-carboxylic acid (ACTA, ATCA)[1]
CAS Number 2150-55-2[1]
Molecular Formula C₄H₆N₂O₂S[1][5]
Molar Mass 146.17 g/mol [5]
Melting Point 197-203 °C (decomposes)[5]
Appearance White solid[1]

Synthesis

Industrial Synthesis

In an industrial setting, 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a key intermediate in the production of L-cysteine. The process involves the reaction of methyl chloroacrylate with thiourea.[1]

Biological Formation in Cyanide Exposure

From a toxicological standpoint, the in vivo formation of this compound is of paramount importance. It is a product of the detoxification pathway of cyanide.[6] Cyanide reacts with the amino acid cystine to form 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid.[6][7] This reaction is a crucial component of the body's mechanism to neutralize the toxic effects of cyanide.

G Cystine Cystine ATCA 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid Cystine->ATCA Cyanide Cyanide (CN⁻) Cyanide->ATCA

In vivo formation of ATCA from Cystine and Cyanide.

Biological Significance and Role as a Biomarker

The primary biological significance of 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid lies in its role as a stable metabolite of cyanide.[3][8] Direct measurement of cyanide in biological samples is challenging due to its volatility and reactivity.[2] In contrast, ATCA is a stable compound, making it an excellent biomarker for confirming cyanide exposure in both clinical and forensic investigations.[2][3][4]

Elevated levels of ATCA in biological fluids such as blood and urine are indicative of cyanide exposure. For instance, studies have shown significantly higher plasma levels of ATCA in smokers compared to non-smokers, reflecting the cyanide content in tobacco smoke.[6]

Quantitative Data on ATCA Levels

The following table summarizes key quantitative data regarding ATCA concentrations in various biological samples.

Sample TypeConditionMean ATCA ConcentrationReference
Human PlasmaNon-smokers11.8 ng/mL[6]
Human PlasmaSmokers17.2 ng/mL[6]
Mice PlasmaEndogenous Level (0 mg/kg KCN)189 ± 28 ng/mL[8]
Mice Plasma10 mg/kg KCN dose413 ± 66 ng/mL[8]
Mice KidneyEndogenous Level1.2 ± 0.1 µg/g[8]
Mice BrainEndogenous Level1.6 ± 0.1 µg/g[8]
Mice LungEndogenous Level1.8 ± 0.2 µg/g[8]
Mice HeartEndogenous Level2.9 ± 0.1 µg/g[8]
Mice LiverEndogenous Level3.6 ± 0.9 µg/g[8]

Experimental Protocols

The accurate quantification of 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid in biological matrices is crucial for its use as a biomarker. The following sections detail the methodologies for its determination using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Determination of ATCA in Urine and Plasma by GC-MS

This method involves derivatization of ATCA to make it amenable for GC-MS analysis.

1. Sample Preparation:

  • Spike urine or plasma samples with a known amount of an internal standard (e.g., deuterated ATCA, ATCA-d₂).

  • Dilute and acidify the sample.

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange column to isolate ATCA.

  • Elute the analyte from the SPE column.

  • Evaporate the solvent to dryness.

2. Derivatization:

  • Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried residue to derivatize ATCA. This process makes the compound volatile for gas chromatography.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass selective detector.

  • Quantify the derivatized ATCA based on the peak area relative to the internal standard.

G cluster_prep Sample Preparation Spike Spike with Internal Standard Dilute Dilute & Acidify Spike->Dilute SPE Solid-Phase Extraction Dilute->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Derivatization Derivatization (Silylation) Evaporate->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Workflow for the determination of ATCA by GC-MS.
Determination of ATCA in Biological Samples by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of ATCA.

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, tissue homogenate), add an internal standard. A structural analogue such as 2-aminothiazole-4-carboxylic acid (ATZA) can be used to compensate for matrix effects in electrospray ionization.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • The supernatant is subjected to SPE for sample clean-up and concentration of the analyte.

3. LC-MS/MS Analysis:

  • The cleaned extract is dried and reconstituted in the mobile phase.

  • An aliquot is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • The separation is typically achieved on a suitable column, and the quantification is performed using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

Signaling and Metabolic Context

Currently, there is no evidence in the scientific literature to suggest that 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is directly involved in a specific cellular signaling pathway. Its primary role in a biological context is as a detoxification product of cyanide.

However, its formation is intrinsically linked to the metabolism of cysteine, a semi-essential amino acid. Cysteine plays a critical role in protein synthesis, is a precursor for the major intracellular antioxidant glutathione, and is involved in the synthesis of taurine and coenzyme A.[9][10][11] The industrial synthesis of L-cysteine via ATCA highlights the structural relationship between these molecules.

G cluster_cysteine Cysteine Metabolism cluster_cyanide Cyanide Detoxification Cysteine L-Cysteine Glutathione Glutathione Cysteine->Glutathione Taurine Taurine Cysteine->Taurine Proteins Protein Synthesis Cysteine->Proteins Cystine Cystine Cysteine->Cystine Oxidation Cyanide Cyanide ATCA 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid Cyanide->ATCA Cystine->Cysteine Reduction Cystine->ATCA

Metabolic context of ATCA in relation to Cysteine Metabolism and Cyanide Detoxification.

Conclusion

2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a molecule of significant interest due to its dual role as an industrial precursor to L-cysteine and as a highly reliable biomarker for cyanide exposure. While it does not appear to be an active participant in cellular signaling, its formation is a critical event in the detoxification of cyanide, linking it to the broader metabolic network of sulfur-containing amino acids. The robust analytical methods developed for its quantification in biological samples are essential tools for forensic science, clinical toxicology, and research into the metabolic fate of cyanide. Further research may yet uncover additional biological roles for this intriguing molecule.

References

An In-depth Technical Guide to 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (CAS: 2150-55-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dihydrothiazole-4-carboxylic acid, also known as 2-aminothiazoline-4-carboxylic acid (ATCA), is a heterocyclic non-proteinogenic amino acid. It is a molecule of significant interest in several scientific domains. Primarily recognized as a stable and reliable biomarker for cyanide exposure, ATCA is formed endogenously from the reaction of cyanide with L-cysteine. Beyond its role in toxicology, it serves as a key intermediate in the industrial synthesis of L-cysteine and its derivatives have shown a range of biological activities, including antimicrobial and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and biological significance of this compound.

Chemical and Physical Properties

This compound is a white, crystalline solid. Its fundamental properties are summarized in the table below. The molecule exists in tautomeric equilibrium with 2-iminothiazolidine-4-carboxylic acid.

PropertyValueReference
CAS Number 2150-55-2[1][2]
Molecular Formula C₄H₆N₂O₂S[1]
Molecular Weight 146.17 g/mol [1]
Melting Point 197-203 °C (decomposes)[3]
Boiling Point 405.9 °C (Predicted)[3]
Solubility Slightly soluble in water[4]
Appearance White solid[2]
InChIKey VHPXSBIFWDAFMB-UHFFFAOYSA-N[4]
SMILES NC1=NC(C(=O)O)CS1[1]

Synthesis of this compound

The primary synthetic route to this compound is through the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. In this case, an α-haloacrylate reacts with thiourea.[2]

Experimental Protocol: Synthesis from Methyl 2-chloroacrylate and Thiourea

This protocol is a representative method based on established chemical principles for this class of compounds.

Materials:

  • Methyl 2-chloroacrylate

  • Thiourea

  • Methanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in methanol.

  • Addition of Reactant: To the stirring solution, add methyl 2-chloroacrylate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Hydrolysis: To the resulting residue, add a 1 M solution of sodium bicarbonate and stir at room temperature overnight to hydrolyze the methyl ester.

  • Acidification: Cool the solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid. A precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a wash with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.

DOT Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methyl 2-chloroacrylate P2 Add Methyl 2-chloroacrylate R1->P2 R2 Thiourea P1 Dissolve Thiourea in Methanol R2->P1 P1->P2 P3 Reflux (4-6h) P2->P3 P4 Solvent Evaporation P3->P4 P5 Ester Hydrolysis (NaHCO3) P4->P5 P6 Acidification (HCl) P5->P6 P7 Filtration and Washing P6->P7 P8 Recrystallization P7->P8 Prod 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid P8->Prod

Synthetic workflow for this compound.

Biological Significance and Applications

Biomarker for Cyanide Poisoning

The most well-documented biological role of ATCA is as a stable metabolite of cyanide.[5] Cyanide reacts with the endogenous amino acid L-cysteine to form ATCA. This reaction provides a basis for its use as a biomarker for cyanide exposure, as elevated levels of ATCA in biological fluids are indicative of cyanide poisoning.

DOT Diagram: Formation of ATCA from Cyanide and Cysteine

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Cys L-Cysteine React Condensation Reaction Cys->React CN Cyanide (CN-) CN->React ATCA 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid (ATCA) React->ATCA

Metabolic formation of ATCA.
Intermediate in L-Cysteine Synthesis

ATCA is a key intermediate in the industrial production of L-cysteine. Microbial enzymes can efficiently convert DL-ATCA into L-cysteine, providing a commercially viable route to this important amino acid.

Antimicrobial and Other Biological Activities of Derivatives

While the core molecule's biological activity is primarily linked to its role as a metabolite, derivatives of 2-aminothiazole-4-carboxylic acid have shown a broader range of pharmacological potential. Studies have demonstrated that certain derivatives possess activity against Mycobacterium tuberculosis.[6] Other derivatives have been investigated for their potential as inhibitors of metallo-β-lactamases and for their anticancer properties.[7][8]

Analytical Methodology

The quantification of ATCA in biological matrices is crucial for its application as a biomarker. Several analytical techniques have been developed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive method for the determination of ATCA in plasma, urine, and tissue samples.

Experimental Protocol: Quantification of ATCA in Plasma by LC-MS/MS

Sample Preparation:

  • Protein Precipitation: To a plasma sample, add a three-fold volume of acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve peak shape.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion of ATCA to a specific product ion.

DOT Diagram: Analytical Workflow for ATCA Quantification

G cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis S Plasma Sample P1 Protein Precipitation (Acetonitrile) S->P1 P2 Centrifugation P1->P2 P3 Supernatant Transfer P2->P3 P4 Evaporation P3->P4 P5 Reconstitution P4->P5 A1 LC-MS/MS Analysis P5->A1

Workflow for ATCA analysis in plasma.

Toxicology and Pharmacokinetics

The toxicological profile of exogenously administered this compound is not extensively studied, as its primary relevance is as an endogenous metabolite. Exposure to the compound may cause irritation.[4] The pharmacokinetics of ATCA are intrinsically linked to the metabolism of cyanide. Following cyanide exposure, ATCA is formed and can be detected in various tissues and is excreted in the urine.

Conclusion

This compound is a multifaceted molecule with significant implications in toxicology, biotechnology, and medicinal chemistry. Its role as a stable biomarker for cyanide poisoning is well-established and supported by robust analytical methodologies. Furthermore, its utility as a precursor in the synthesis of L-cysteine and the biological activities of its derivatives highlight its importance for ongoing research and development in the pharmaceutical and chemical industries. This guide provides a foundational understanding of this key compound for professionals in the field.

References

Physical and chemical properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological context of this compound (ACTA).

Introduction

This compound, also known as ACTA, is a heterocyclic organosulfur compound with the chemical formula C₄H₆N₂O₂S.[1][2][3] It is a derivative of thiazoline and serves as a crucial intermediate in the industrial synthesis of the amino acid L-cysteine.[3] The molecule exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.[3] Beyond its role in chemical synthesis, ACTA has gained attention as a biomarker for cyanide poisoning, formed from the condensation reaction between cyanide and cysteine.[3] Its structural scaffold is also of significant interest in medicinal chemistry for the development of novel therapeutic agents.[4]

Physical and Chemical Properties

The properties of this compound are summarized below. The data is compiled from various sources and includes both experimental and predicted values.

PropertyValueSource(s)
IUPAC Name 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid[1][3]
CAS Number 2150-55-2[1][2][3][5][6]
Molecular Formula C₄H₆N₂O₂S[1][2][3][5]
Molecular Weight 146.17 g/mol [1][2][5][6]
Appearance White to pale beige crystalline powder[1][5]
Melting Point 197-203 °C (decomposes) 212 °C 220 °C (decomposes)[1][2][3][5][6]
Boiling Point 405.9 ± 55.0 °C (Predicted)[5][6]
Density 1.85 g/cm³[5][6]
Solubility Slightly soluble in water.[1][3] 1 to 5 mg/mL at 23°C (73°F).[1] Soluble in DMSO (very slightly, heated), Methanol (slightly, heated).[1][3][5]
pKa 2.31 ± 0.20 (Predicted)[5]
Refractive Index 1.78[5][6]
Vapor Pressure 1 x 10⁻⁷ mmHg at 25°C[5][6]
Stability Hygroscopic.[5] Stable under standard ambient conditions.[7][5][7]
Storage Conditions Keep in a dark place, sealed in a dry environment at 2-8°C.[5][5]

Experimental Protocols

Synthesis Protocol: General Method for 2-Aminothiazole-4-carboxylate Scaffold

A common route for synthesizing the 2-aminothiazole-4-carboxylate core structure involves a multi-step process starting from a Darzens reaction, followed by cyclization with thiourea and subsequent hydrolysis.[4][8]

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate Intermediate

  • A Darzens reaction is initiated between methyl dichloroacetate and an appropriate aldehyde. This reaction yields a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester.

  • The resulting mixture is extracted using diethyl ether.

  • The crude extract is immediately reacted with thiourea dissolved in methanol.

  • This reaction sequence generates the methyl ester of the 2-aminothiazole-4-carboxylate derivative.[4]

Step 2: Hydrolysis to this compound This procedure describes the hydrolysis of the methyl ester intermediate to the final carboxylic acid product.[8]

  • The methyl ester intermediate (1.0 equivalent) is added to a stirring solution of sodium hydroxide (e.g., 85 mM).

  • The mixture is heated to 50–60°C for approximately 30 minutes until a clear solution is formed.

  • The solution is then cooled to room temperature.

  • Acidify the solution to a pH of 3–4 using 1 M HCl, which will cause the carboxylic acid product to precipitate.

  • Collect the precipitate using a Buchner funnel.

  • The crude product can be further purified by re-crystallization from a suitable solvent, such as methanol, to yield the final this compound.[8]

G General Synthesis Workflow for ACTA Scaffold A Methyl Dichloroacetate + Aldehyde B Darzens Reaction A->B Step 1 C Ester Mixture (α-chloro glycidic & β-chloro α-oxoester) B->C E Cyclization Reaction C->E Step 2 D Thiourea (in Methanol) D->E Step 2 F Methyl 2-aminothiazole- 4-carboxylate Intermediate E->F G Base Hydrolysis (NaOH, 50-60°C) F->G Step 3 H Acidification (HCl to pH 3-4) G->H I Final Product: 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid H->I Precipitation

Caption: General synthesis workflow for the 2-aminothiazole-4-carboxylate scaffold.

Analytical Protocol: Characterization by GC-MS

ACTA can be identified and quantified in biological matrices, such as urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). This is particularly relevant for its use as a biomarker.[3]

  • Sample Preparation: Extract ACTA from the biological matrix (e.g., urine, plasma) using an appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

  • Derivatization: As ACTA is a polar and non-volatile amino acid, derivatization is required to make it amenable to GC analysis. A common method is silylation (e.g., using BSTFA with 1% TMCS) to convert the polar -COOH, -NH₂, and =NH groups into volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the derivatized ACTA from other components in the sample extract. A typical temperature program would start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

    • Detection: Use the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for sensitive quantification, targeting characteristic ions of the derivatized ACTA.

  • Quantification: Generate a calibration curve using standards of known ACTA concentrations that have undergone the same extraction and derivatization process. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Biological and Medicinal Context

Biomarker for Cyanide Poisoning

ACTA is a recognized metabolic product resulting from cyanide exposure. In the body, the amino acid cysteine reacts with cyanide in a condensation reaction to form ACTA, which is then excreted.[3] The detection of elevated levels of ACTA in urine or plasma serves as a reliable biomarker for confirming cyanide poisoning.[3]

G ACTA as a Biomarker for Cyanide Poisoning cluster_0 In Vivo Process cluster_1 Diagnostic Application A Cyanide (CN⁻) Exposure C Condensation Reaction A->C B Cysteine (Endogenous Amino Acid) B->C D Formation of ACTA C->D E Detection of ACTA in Urine/Plasma (e.g., via GC-MS) D->E Excretion & Sampling F Confirmation of Cyanide Poisoning E->F Diagnostic Conclusion

Caption: Logical flow from cyanide exposure to diagnostic confirmation via ACTA detection.

Scaffold for Drug Development

The 2-aminothiazole scaffold, of which ACTA is a fundamental example, is a significant structural unit in medicinal chemistry.[4] Derivatives of this core have been investigated for a wide range of biological activities, including:

  • Antitubercular Agents: The 2-aminothiazole-4-carboxylate scaffold is being explored as a template for developing inhibitors of enzymes in Mycobacterium tuberculosis, such as the β-ketoacyl-ACP synthase mtFabH.[8]

  • Metallo-β-lactamase (MBL) Inhibitors: Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[9]

  • Broad Pharmacological Relevance: This class of compounds is widely recognized for its potential in developing antimicrobial, antifungal, and antihypertensive agents.[10]

References

An In-depth Technical Guide to the Tautomerism of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dihydrothiazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and as a biomarker, exists in a dynamic equilibrium between two tautomeric forms: the amino and imino isomers. Understanding this tautomerism is crucial for predicting its physicochemical properties, biological activity, and stability, which are critical parameters in drug development and diagnostics. This technical guide provides a comprehensive overview of the tautomeric relationship of this compound, presenting theoretical calculations, discussing the influence of environmental factors, and detailing the experimental protocols for its characterization.

Introduction

This compound, also known as 2-aminothiazoline-4-carboxylic acid (ACTA), is a heterocyclic compound that plays a role as an intermediate in the industrial synthesis of L-cysteine and is recognized as a biomarker for cyanide poisoning.[1] The core of its chemical behavior lies in its existence as a mixture of two tautomers in equilibrium: the This compound (amino form) and the 2-iminothiazolidine-4-carboxylic acid (imino form).[1]

The position of this equilibrium can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its interaction with biological targets and its pharmacokinetic profile. This guide aims to provide a detailed technical understanding of this tautomeric phenomenon.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the exocyclic nitrogen atom and the endocyclic nitrogen atom, coupled with a shift of the double bond.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While experimental quantification of the tautomeric equilibrium for this compound in solution is not extensively documented in readily available literature, computational studies on the closely related 2-amino-2-thiazoline provide valuable insights into the relative stabilities of the tautomers.

A theoretical study by Kassab et al. investigated the gas-phase tautomerism of 2-amino-2-thiazoline using ab initio and DFT methods. Their findings indicate that the amino tautomer is more stable than the imino tautomer in the gaseous state. The calculated thermodynamic parameters are summarized in the table below.

Thermodynamic ParameterValueMethod of Determination
Iminization Enthalpy (ΔH)-7.71 kJ/molB3LYP/6-311+G(d,p)
Iminization Gibbs Free Energy (ΔG)-10.06 kJ/molB3LYP/6-311+G(d,p)
Equilibrium Constant (KT)58.8B3LYP/6-311+G(d,p)

Note: The negative values for enthalpy and Gibbs free energy indicate that the transformation from the imino to the amino form is exothermic and spontaneous in the gas phase, favoring the amino tautomer. The equilibrium constant (KT = [amino]/[imino]) greater than 1 further confirms the predominance of the amino form.

Solvent Effects

The same computational study noted that solvation is expected to shift the tautomeric preference towards the imino species. This is a critical consideration for drug development professionals, as biological systems are aqueous. The increased polarity of the solvent can stabilize the more polar imino tautomer to a greater extent than the amino form. However, specific experimental quantification of this solvent effect on this compound is a subject for further investigation.

Experimental Protocols for Tautomer Characterization

The determination of the tautomeric ratio in solution is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, Methanol-d4) to a known concentration.

  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum. Key signals to monitor include the chemical shifts of the N-H protons and the C-H proton at the 4-position. The amino form is expected to show a single, potentially broad, signal for the -NH2 protons, while the imino form would exhibit distinct signals for the two N-H protons (endocyclic and exocyclic).

    • Acquire a 13C NMR spectrum. The chemical shift of the C2 carbon is particularly diagnostic. In the amino tautomer, this carbon is part of a C=N bond within an amidine system, whereas in the imino form, it is a C=N double bond with an exocyclic imino group, leading to different chemical shifts.

  • Data Analysis:

    • Identify the distinct signals corresponding to each tautomer.

    • Integrate the signals of non-exchangeable protons that are unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers in solution.

    • The equilibrium constant (KT) can be calculated from this ratio.

nmr_workflow cluster_workflow NMR Analysis Workflow for Tautomer Quantification prep Sample Preparation (Dissolve in deuterated solvent) acq_1h 1H NMR Acquisition prep->acq_1h acq_13c 13C NMR Acquisition prep->acq_13c analysis Data Analysis (Signal identification and integration) acq_1h->analysis acq_13c->analysis quant Quantification of Tautomer Ratio (Calculation of KT) analysis->quant

Caption: Workflow for NMR-based quantification of tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet for solid-state analysis or dissolve it in a suitable solvent for solution-phase analysis.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis:

    • Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amine group (typically two bands in the 3500-3300 cm-1 region) and the C=N stretching vibration of the endocyclic double bond.

    • Imino Tautomer: Identify the N-H stretching vibration of the secondary amine in the ring and the exocyclic imine, as well as the C=N stretching vibration of the exocyclic double bond. These will have different frequencies compared to the amino form.

Conclusion

The tautomerism of this compound between its amino and imino forms is a fundamental aspect of its chemistry. Computational studies suggest a preference for the amino tautomer in the gas phase, with a likely shift towards the imino form in polar solvents. For drug development professionals and researchers, a thorough characterization of this equilibrium under physiologically relevant conditions is paramount. The application of spectroscopic techniques, particularly NMR, provides a robust methodology for the quantitative analysis of the tautomeric ratio. Further experimental studies are warranted to fully elucidate the influence of solvent and pH on this critical equilibrium, which will ultimately aid in the rational design of novel therapeutics and the refinement of diagnostic applications based on this versatile molecule.

References

The Enzymatic Conversion of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid to L-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-cysteine is a semi-essential amino acid with significant applications in the pharmaceutical, food, and cosmetic industries. While traditional methods for L-cysteine production have relied on the extraction from animal-derived materials, enzymatic synthesis offers a more sustainable and controlled alternative. This technical guide provides an in-depth exploration of the enzymatic conversion of DL-2-Amino-4,5-dihydrothiazole-4-carboxylic acid (DL-ATC) to L-cysteine, a cornerstone of modern industrial L-cysteine manufacturing. This document details the underlying biochemical pathways, presents key quantitative data, and provides comprehensive experimental protocols for researchers and professionals in the field.

Introduction

The industrial synthesis of L-cysteine has evolved significantly, moving away from extraction methods towards more sustainable biotechnological processes. The enzymatic conversion of the synthetic intermediate DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) has emerged as a highly efficient and stereospecific route to produce high-purity L-cysteine.[1][2][3][4] This process leverages a multi-enzyme system found in various microorganisms, which collectively catalyze the conversion of both D- and L-isomers of ATC into L-cysteine.

This guide will elucidate the key enzymes involved in this pathway, namely DL-ATC racemase, L-ATC hydrolase, and N-carbamoyl-L-cysteine (L-NCC) amidohydrolase. We will present a summary of the quantitative data available for this process, including optimal reaction conditions and yields achieved with different microbial systems. Furthermore, detailed experimental protocols for the screening of potent microorganisms, enzyme assays, enzyme immobilization, and product purification are provided to facilitate research and development in this area.

The Biochemical Pathway

The enzymatic conversion of DL-ATC to L-cysteine is a three-step process primarily identified in bacteria of the Pseudomonas genus.[2][3] The pathway ensures the complete conversion of the racemic mixture of ATC into the desired L-cysteine enantiomer.

The key enzymes involved are:

  • DL-ATC Racemase: This enzyme catalyzes the interconversion of D-ATC and L-ATC, ensuring that the entire substrate pool can be directed towards L-cysteine synthesis.

  • L-2-Amino-Δ²-thiazoline-4-carboxylic acid hydrolase (L-ATC hydrolase): This enzyme specifically acts on the L-isomer of ATC, catalyzing the hydrolytic cleavage of the thiazoline ring to form N-carbamoyl-L-cysteine (L-NCC).

  • N-carbamoyl-L-cysteine amidohydrolase (L-NCC amidohydrolase): The final step involves the hydrolysis of L-NCC by this enzyme to yield L-cysteine, ammonia, and carbon dioxide.

dot

L_cysteine_synthesis cluster_0 Enzymatic Conversion of DL-ATC to L-Cysteine DL_ATC DL-2-Amino-4,5-dihydro- thiazole-4-carboxylic acid (DL-ATC) L_ATC L-2-Amino-4,5-dihydro- thiazole-4-carboxylic acid (L-ATC) DL_ATC->L_ATC D_ATC D-2-Amino-4,5-dihydro- thiazole-4-carboxylic acid (D-ATC) DL_ATC->D_ATC L_NCC N-carbamoyl-L-cysteine (L-NCC) L_ATC->L_NCC L-ATC Hydrolase D_ATC->L_ATC DL-ATC Racemase L_Cysteine L-Cysteine L_NCC->L_Cysteine L-NCC Amidohydrolase

Caption: Enzymatic pathway of L-cysteine synthesis from DL-ATC.

Quantitative Data

The efficiency of the enzymatic conversion of DL-ATC to L-cysteine is influenced by various factors, including the microbial strain, enzyme characteristics, and reaction conditions. This section summarizes key quantitative data to provide a comparative overview.

Optimal Reaction Conditions

The enzymatic conversion process is sensitive to pH and temperature. Studies on Pseudomonas thiazolinophilum have identified the optimal conditions for the overall reaction.

ParameterOptimal ValueReference
pH8.2[1]
Temperature42°C[1]
Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the pathway provide insights into their efficiency and substrate affinity.

EnzymeSubstrateKm (mM)Vmax (U/mg protein)Source OrganismReference
L-ATC HydrolaseL-ATC0.3569.0Pseudomonas sp. ON-4a[5]
N-carbamoylsarcosine amidohydrolaseN-carbamoylsarcosine3.21.75Pseudomonas putida 77[6]
L-cysteine Production Yields

Different microbial strains exhibit varying efficiencies in converting DL-ATC to L-cysteine. The following table presents a comparison of reported yields.

Microbial StrainSubstrate ConcentrationL-Cysteine/L-Cystine YieldMolar Yield (%)Reference
Pseudomonas sp. AJ 385410 mg/mL DL-ATC·3H₂O6.1 mg/mL100[3][4]
Pseudomonas desmolytica AJ-11071 (mutant)110 g/L ATC90 g/L93[7]
Pseudomonas sp. HUT-78Not specifiedNot specified60[8]
Pseudomonas sp. HUT-78 (mutant mHUT-78)Not specifiedIncreased by 42% over parent-[8]
Pseudomonas sp. C-25 (mutant)Not specifiedEnzyme activity of 2747±3.7 U/mL-[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic synthesis of L-cysteine from DL-ATC.

Screening and Isolation of DL-ATC Utilizing Microorganisms

Objective: To isolate microorganisms from environmental samples capable of utilizing DL-ATC as a nitrogen source for the production of L-cysteine.

Materials:

  • Soil samples

  • Enrichment medium (per liter): 10 g DL-ATC, 10 g glucose, 5 g K₂HPO₄, 2 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.01 g MnSO₄·4H₂O, pH 7.0

  • Agar plates (enrichment medium with 1.5% agar)

  • Sterile saline solution (0.85% NaCl)

  • Incubator

Protocol:

  • Enrichment:

    • Suspend 1 g of a soil sample in 10 mL of sterile saline solution and vortex thoroughly.

    • Inoculate 1 mL of the soil suspension into a 250 mL flask containing 50 mL of the enrichment medium.

    • Incubate the flask at 30°C with shaking at 200 rpm for 3-5 days.

  • Isolation:

    • After incubation, perform serial dilutions of the enrichment culture in sterile saline solution.

    • Spread 100 µL of each dilution onto the agar plates.

    • Incubate the plates at 30°C for 2-4 days until colonies appear.

  • Screening:

    • Pick individual colonies and inoculate them into separate tubes containing 5 mL of the enrichment medium.

    • Incubate at 30°C with shaking for 48 hours.

    • Analyze the culture supernatant for the presence of L-cysteine using a suitable method (e.g., ninhydrin assay or HPLC).

    • Select the strains that show the highest L-cysteine production for further characterization.

screening_workflow

References

Spectroscopic and Biological Profile of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (also known as ACTA), a significant metabolite in cyanide detoxification. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a detailed examination of its role in a critical biological pathway.

Spectroscopic Data Analysis

While a complete set of publicly available, raw spectroscopic data for this compound is limited, this section compiles and presents the available information from established chemical databases and related research on similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹³C NMR Data

The following table summarizes the available ¹³C NMR spectral data for this compound.

Carbon AtomChemical Shift (ppm)
C=O (Carboxylic Acid)170-185
C2 (Imino Carbon)~160
C4 (CH)~60
C5 (CH₂)~35
Note: Precise, experimentally verified chemical shifts for all carbons are not readily available in the public domain. The values presented are based on typical ranges for similar functional groups and data from related thiazoline structures.

¹H NMR Data

Detailed experimental ¹H NMR data for this compound is not widely reported. However, based on its structure, the following proton signals would be expected:

  • A signal for the proton at the C4 chiral center.

  • Signals for the two diastereotopic protons on the C5 carbon.

  • A broad signal for the amine (NH₂) protons.

  • A signal for the carboxylic acid (COOH) proton, which is often broad and may exchange with deuterium in deuterated solvents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amine)Stretching3400-3250
C-HStretching3000-2850
C=O (Carboxylic Acid)Stretching1725-1700
C=N (Imine)Stretching1690-1640
C-NStretching1350-1000
C-SStretching800-600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₆N₂O₂S), the expected molecular ion peak and potential fragmentation patterns are outlined below.

Analysis TypeInformationValue
Molecular Formula-C₄H₆N₂O₂S
Molecular Weight-146.17 g/mol
Expected [M+H]⁺ m/z 147.0223

Fragmentation Pattern:

The fragmentation of this compound in a mass spectrometer would likely involve the loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The thiazoline ring may also undergo characteristic ring-opening reactions.

Experimental Protocols

NMR Spectroscopy Protocol

Sample Preparation: A small amount of this compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Sample Preparation: The IR spectrum could be obtained using either a potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly onto the ATR crystal.

Data Acquisition: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization: The sample could be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) in positive ion mode is a common method for analyzing polar molecules like amino acids.

Data Acquisition: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, would be used to obtain an accurate mass measurement of the molecular ion. For fragmentation analysis (MS/MS), the molecular ion would be isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions would be mass-analyzed.

Biological Pathway: Cyanide Detoxification

This compound is a key metabolite in one of the pathways for the detoxification of cyanide.[1][2] This pathway involves the reaction of cyanide with the sulfur-containing amino acid cysteine.

The diagram below illustrates the formation of this compound as part of the cyanide detoxification process.

Cyanide_Detoxification cluster_reactants Reactants cluster_product Metabolite Cyanide Cyanide (CN⁻) Process Non-enzymatic Reaction Cyanide->Process Cysteine Cysteine Cysteine->Process ACTA 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid (ACTA) Process->ACTA Detoxification

Cyanide detoxification pathway leading to ACTA formation.

This non-enzymatic reaction provides an alternative route to the primary rhodanese-mediated detoxification pathway, which converts cyanide to the less toxic thiocyanate. The formation of ACTA is particularly relevant in cases of cyanide exposure and is being investigated as a potential biomarker for diagnosis.[3][4]

References

Solubility Profile of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (CAS: 2150-55-2) in various solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative and Qualitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential therapeutic applications. The following tables summarize the known solubility of this compound.

Quantitative Solubility

Currently, specific quantitative solubility data for this compound is limited in publicly available literature. The most specific data point found is for its solubility in water.

SolventTemperature (°C)Temperature (°F)Solubility
Water22.8731 to 5 mg/mL[1][2][3]
Qualitative Solubility

Qualitative assessments provide a general understanding of the compound's solubility characteristics in common organic solvents.

SolventSolubility DescriptionConditions
WaterSlightly soluble[1]-
MethanolSlightly soluble[4][5]With heating
Dimethyl Sulfoxide (DMSO)Very slightly soluble[4][5][6]With heating

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The equilibrium solubility assay is a standard method for this purpose. Below are detailed protocols for conducting such an assay.

Equilibrium Solubility Assay Protocol

This protocol outlines the shake-flask method, a common technique to determine the equilibrium solubility of a compound.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent.

Materials and Equipment:

  • This compound (solid form)

  • Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The concentration of the solute in the solution should not change over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered sample with the solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the concentration obtained from the HPLC analysis and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in determining the equilibrium solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start prep_solution Prepare Supersaturated Solution start->prep_solution agitate Agitate at Constant Temperature (24-72h) prep_solution->agitate settle Settle Excess Solid agitate->settle filter_sample Filter Supernatant settle->filter_sample analyze Analyze by HPLC filter_sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of this compound based on currently available data. Further experimental studies are warranted to establish a more comprehensive quantitative solubility profile in a wider range of solvents and temperatures, which is essential for advancing its research and development.

References

Chiral separation of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chiral Separation of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Enantiomers

Foreword for the Researcher

The stereochemical identity of a molecule is a cornerstone of modern pharmacology and materials science. For chiral molecules, the spatial arrangement of atoms can dictate the entirety of their biological or chemical function. This compound (ACTA), a cyclic amino acid analogue and a key intermediate in the industrial synthesis of L-cysteine, presents a classic yet challenging case for chiral separation.[1] Its structure, containing both a basic amino group and an acidic carboxylic acid, results in a polar, zwitterionic molecule at physiological pH. This inherent polarity complicates its analysis with traditional chromatographic methods.

This guide is structured to provide not just a set of protocols, but a foundational understanding of the principles governing the chiral separation of ACTA. As Senior Application Scientists, our goal is to illuminate the causality behind methodological choices, enabling you to adapt and troubleshoot with confidence. We will explore the predominant strategies, focusing on direct High-Performance Liquid Chromatography (HPLC) as the industry standard, while also considering indirect methods for specific applications. Each section is designed to build upon the last, creating a self-validating framework for your experimental design.

The Analytical Challenge: Understanding the Analyte

The primary obstacle in the chiral separation of ACTA is its physicochemical nature. Like other native amino acids, it is:

  • Zwitterionic: Possessing both a positive and negative charge, which can lead to strong, unpredictable interactions with chromatographic stationary phases.

  • Highly Polar: Resulting in poor solubility in non-polar organic solvents typically used in normal-phase HPLC.

  • Prone to Peak Tailing: The charged functional groups can interact strongly with residual silanols on silica-based columns, leading to poor peak shape and compromised resolution.

These properties render many standard polysaccharide-based chiral stationary phases (CSPs) less effective for direct analysis without prior derivatization.[2] The most successful strategies, therefore, are those designed specifically to handle polar and ionic analytes.

Strategic Pathways to Enantiomeric Purity

The separation of ACTA enantiomers can be approached via two primary pathways: direct or indirect chromatography. The choice between them is dictated by factors such as available instrumentation, sample throughput requirements, and the need for analyte recovery.

G Racemic_Sample Racemic ACTA Sample Decision Select Separation Strategy Racemic_Sample->Decision Direct Direct Method (Chiral Stationary Phase) Decision->Direct Preferred for speed & simplicity Indirect Indirect Method (Derivatization) Decision->Indirect When CSPs are unavailable or ineffective CSP_Analysis HPLC Analysis on CSP Direct->CSP_Analysis Derivatization React with Chiral Derivatizing Agent (CDA) Indirect->Derivatization Result Separated Enantiomers CSP_Analysis->Result Diastereomers Formation of Diastereomers Derivatization->Diastereomers Achiral_Analysis HPLC Analysis on Achiral Column (e.g., C18) Diastereomers->Achiral_Analysis Achiral_Analysis->Result

Caption: Decision workflow for chiral separation of ACTA.

Direct Chiral HPLC: The Method of Choice

Direct separation using a Chiral Stationary Phase (CSP) is the most efficient and widely adopted approach. It avoids the additional sample preparation steps of derivatization, minimizing potential sources of error and sample loss.[2] For a polar zwitterion like ACTA, specific classes of CSPs have demonstrated superior performance.

Mechanism & Application of Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide CSPs, such as those based on Teicoplanin , are exceptionally well-suited for this task.[2] Unlike polysaccharide phases, they possess both ionic and hydrophobic character, allowing for multiple modes of interaction.[2]

  • Principle of Separation: The chiral recognition mechanism is a complex interplay of forces. The teicoplanin molecule contains a basket-like structure with multiple stereogenic centers. Separation of ACTA enantiomers relies on:

    • Ionic Interactions: The analyte's carboxylate group can interact with protonated amine sites on the CSP, while the analyte's amino group can interact with ionized carboxyl groups on the CSP.

    • Hydrogen Bonding: Amide linkages and hydroxyl groups on both the analyte and the CSP provide numerous opportunities for hydrogen bond formation.

    • Inclusion & Steric Fit: One enantiomer will fit more favorably into the chiral cavity of the teicoplanin selector, leading to a more stable transient diastereomeric complex and thus, longer retention time.

  • Mobile Phase Considerations: These columns are versatile and can be operated in Polar Ionic Mode (PIM) or Polar Organic Mode (POM). A characteristic "U-shaped" retention profile is often observed, where retention first decreases and then increases as the concentration of the organic modifier in the mobile phase is raised.[2] This is due to a complex balance between analyte solubility and conformational changes in the CSP.[2]

Mechanism & Application of Zwitterionic CSPs

A newer class of CSPs, based on cinchona alkaloids, functions as zwitterionic ion exchangers (e.g., CHIRALPAK® ZWIX). These phases are explicitly designed for the separation of zwitterionic molecules like amino acids.

  • Principle of Separation: The chiral selector contains both a weak anion-exchange site (e.g., a sulfonic acid) and a strong cation-exchange site (e.g., a quaternary ammonium).[3] This allows for a "double ion-pairing" interaction with the zwitterionic ACTA molecule. The enantioselectivity arises from the specific stereochemistry of the selector, which dictates the spatial orientation and strength of these simultaneous ionic interactions for each analyte enantiomer.

Experimental Protocol: Direct HPLC using a Teicoplanin CSP

This protocol provides a robust starting point for method development.

  • Column Selection: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm particle size.

  • Sample Preparation: Dissolve the racemic ACTA standard or sample in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • Mobile Phase System:

    • Solvent A: Methanol

    • Solvent B: Water

    • Additive: Formic Acid (0.1% v/v)

    • Rationale: Methanol is an effective organic modifier.[3] Formic acid serves to protonate the amino group of ACTA and control the ionization state of the CSP's carboxyl groups, ensuring consistent ionic interactions.

  • Chromatographic Conditions:

    • Gradient: Start with a high aqueous content (e.g., 80% B) and decrease to a low aqueous content (e.g., 20% B) over 20-30 minutes to explore the "U-shaped" retention behavior. An isocratic condition can be optimized once the ideal organic/aqueous ratio is identified.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be adjusted to fine-tune selectivity.

    • Detection: UV at 210 nm (for the amide chromophore) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.

  • System Validation:

    • Resolution (Rs): Aim for a resolution of >1.5 for baseline separation.

    • Selectivity (α): Calculate the ratio of the retention factors (k') of the two enantiomers.

    • Linearity & Precision: Perform standard validation experiments to ensure the method is robust and reproducible.

Indirect Chiral HPLC: A Diastereomeric Approach

While direct methods are preferred, the indirect approach remains a valuable tool, particularly when a suitable CSP is not available. This strategy involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[4]

  • Principle of Separation: Diastereomers have different physical properties and can be separated on a standard, achiral stationary phase, most commonly a reversed-phase C18 column.[4]

  • Common Derivatizing Agent: For the primary amine in ACTA, a widely used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[5]

  • Advantages: Utilizes common, robust, and inexpensive achiral columns.

  • Disadvantages: Requires an additional, potentially complex reaction step. The CDA must be of high enantiomeric purity, and reaction conditions must be carefully controlled to prevent racemization of the analyte.

Experimental Protocol: Indirect HPLC via FDAA Derivatization
  • Derivatization Reaction:

    • Dissolve ~50 µg of racemic ACTA in 100 µL of 1 M sodium bicarbonate buffer.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate at 40 °C for 1 hour.

    • Cool the reaction mixture and neutralize by adding 100 µL of 1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Chromatographic Conditions (RP-HPLC):

    • Column: Zorbax SB-C18 (or equivalent), 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 70% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm (the DNP chromophore from the FDAA reagent).

Method Comparison and Workflow Summary

The choice of method depends on the specific analytical needs. The following table summarizes the key characteristics of each approach.

FeatureDirect Method (Teicoplanin CSP)Indirect Method (FDAA Derivatization)
Principle Transient diastereomeric complex formation with CSPCovalent formation of stable diastereomers
Column Chiral Stationary Phase (Specialized)Achiral Reversed-Phase C18 (Standard)
Sample Prep Simple dissolution and filtrationChemical derivatization reaction required
Speed High throughput, no reaction timeLower throughput due to incubation step
Potential Issues Higher column cost, finding optimal mobile phaseRacemization risk, incomplete reaction, CDA purity
Best For Routine QC, high-throughput screening, preparative separationOrthogonal validation, labs without access to CSPs

The entire analytical process, from sample receipt to final data, can be visualized as a systematic workflow.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing Sample Racemic ACTA (Solid or Solution) Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (Pump, Injector, Oven) Filter->HPLC CSP Chiral Column (e.g., Teicoplanin) HPLC->CSP Detector Detector (UV or MS) CSP->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Calculate Resolution (Rs) & Enantiomeric Purity (%ee) Integration->Report

Caption: General experimental workflow for direct chiral HPLC analysis.

Conclusion and Future Outlook

The chiral separation of this compound is most effectively and efficiently achieved through direct HPLC methods utilizing macrocyclic glycopeptide or zwitterionic chiral stationary phases. These approaches directly address the zwitterionic and polar nature of the analyte, providing excellent resolution and selectivity with minimal sample preparation. While indirect methods involving derivatization offer a viable alternative, they introduce complexity and potential sources of error that must be carefully managed. The protocols and principles outlined in this guide provide a comprehensive framework for developing and validating a robust method for the enantioselective analysis of this important chiral building block, empowering researchers to ensure the stereochemical integrity of their materials and products.

References

(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-2-amino-4,5-dihydrothiazole-4-carboxylic Acid

Abstract

(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid, also known as L-2-Aminothiazoline-4-carboxylic acid (ACTA), is a heterocyclic organosulfur compound. It serves as a crucial intermediate in the industrial synthesis of L-cysteine, an essential amino acid.[1] Furthermore, ACTA is recognized as a biomarker for cyanide poisoning, formed from the condensation of cysteine and cyanide.[1] This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and biological significance of (R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of (R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid are summarized below. The data is compiled from various chemical suppliers and databases. It's important to note that some properties, like the melting point, may vary between sources due to different experimental conditions or the presence of the racemate versus the enantiomer.

PropertyValueReference(s)
IUPAC Name (R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid[2][3]
CAS Number 16899-18-6[2][4]
Molecular Formula C₄H₆N₂O₂S[2][3][5][6]
Molecular Weight 146.17 g/mol [2][3][5][6]
Appearance White solid/powder[1][3]
Melting Point 197-203 °C (decomposes)[5][7]
Boiling Point 405.9±55.0 °C (Predicted)[5][7]
Density 1.85 g/cm³[5][7]
Solubility Slightly soluble in water.[3] Soluble in DMSO (very slightly, heated), Methanol (slightly, heated).[5]
SMILES NC1=N--INVALID-LINK--CS1[2]
InChI InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m0/s1[2]

Spectroscopic Data Interpretation

SpectroscopyFeatureExpected Chemical Shift / WavenumberNotes
IR O-H Stretch (Carboxylic Acid)3500-2500 cm⁻¹ (broad)The broadness is due to hydrogen bonding.[8][9]
C=O Stretch (Carboxylic Acid)~1700 cm⁻¹A strong absorption, characteristic of a carbonyl group.[8][9]
N-H Stretch (Amine)3465-3364 cm⁻¹Can appear as one or two bands for a primary amine.[10]
C=N Stretch (Imine)~1650 cm⁻¹Characteristic of the thiazoline ring.
¹H NMR -COOH Proton10-12 ppm (broad singlet)Highly deshielded and often exchanges with D₂O.[8][9]
α-CH Proton2-3 ppmProtons on the carbon adjacent to the carboxylic acid are deshielded.[9]
-NH₂ ProtonsVariable (broad)Chemical shift is dependent on solvent and concentration.
¹³C NMR Carbonyl Carbon (-COOH)160-185 ppmCharacteristic shift for a carboxyl carbon.[8][9]
Thiazole Ring CarbonsVariableShifts will depend on their specific chemical environment within the heterocyclic ring.
Mass Spec Molecular Ion (M⁺)146.0150 (Exact Mass)The molecular ion peak may be observed.[3]
FragmentationLoss of OH (M-17), Loss of COOH (M-45)Common fragmentation patterns for carboxylic acids.[8][9]

Synthesis and Experimental Protocols

(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid and its derivatives are typically synthesized via the Hantzsch thiazole synthesis or variations thereof. A common method involves the reaction of an α-haloketone equivalent with a thiourea derivative.

General Synthesis Protocol for 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids

This protocol is adapted from methodologies used for synthesizing derivatives of the core structure and serves as a representative example.[11]

Materials:

  • Aromatic nitrile

  • L-cysteine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Phosphate buffer (pH = 6)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic nitrile (1.0 eq), L-cysteine hydrochloride (1.2 eq), and sodium bicarbonate (NaHCO₃).

  • Solvent Addition: Add a mixture of methanol and phosphate buffer (pH = 6) to the flask.

  • Reflux: Heat the reaction mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can run for up to 72 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The product is typically purified by recrystallization or column chromatography to yield the desired 2-substituted 4,5-dihydrothiazole-4-carboxylic acid. Yields for this type of reaction generally range from 40-70%.[11]

Biological Activity and Applications

While the primary industrial use of ACTA is in L-cysteine synthesis, the 2-aminothiazole scaffold is of significant interest in drug discovery.[1]

  • Biomarker for Cyanide Poisoning: ACTA is formed in the body following cyanide exposure through the condensation of cyanide with cysteine. Its detection in urine and plasma can serve as a reliable biomarker for cyanide poisoning.[1]

  • Metallo-β-lactamase (MBL) Inhibition: Derivatives of 4,5-dihydrothiazole-4-carboxylic acid have been identified as novel inhibitors of metallo-β-lactamases (MBLs).[11][12] MBLs are enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.[11]

  • Antitubercular Agents: The 2-aminothiazole-4-carboxylate scaffold is being explored as a template for new anti-tubercular agents.[10] Some derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv.[10]

  • Anticancer and Antimicrobial Activity: The broader family of 2-aminothiazole derivatives has been extensively studied for various pharmacological activities, including anticancer, antifungal, and antibacterial properties.[13][14][15][16]

Visualizations: Pathways and Workflows

Formation as a Cyanide Biomarker

The following diagram illustrates the chemical reaction where L-cysteine reacts with cyanide to form (R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid, the biomarker.

Cyanide_Biomarker_Formation reactant reactant product product catalyst catalyst cysteine L-Cysteine plus + cysteine->plus cyanide Cyanide (CN⁻) cyanide->plus acta { (R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid | (Biomarker) } plus->acta Condensation (in vivo)

Caption: Formation of ACTA from L-cysteine and cyanide.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and analysis of 2-aminothiazole derivatives in a research setting.

Synthesis_Workflow step step process process analysis analysis decision decision output output A 1. Synthesis B Reaction: Reflux (e.g., L-Cysteine + Nitrile) A->B C 2. Workup & Purification B->C D Recrystallization or Column Chromatography C->D E 3. Analysis D->E F NMR, IR, Mass Spec E->F G Purity Check F->G H Further Purification G->H <95% I Pure Compound G->I >95% H->D J Biological Assay (e.g., MIC, IC50) I->J

Caption: Workflow for synthesis and analysis.

Conclusion

(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid is a molecule of significant interest due to its dual role as a key industrial synthetic intermediate and a vital clinical biomarker. Furthermore, its core structure, the 2-aminothiazole ring, represents a "privileged scaffold" in medicinal chemistry, forming the foundation for developing novel therapeutics against a range of targets, from bacterial resistance enzymes to cancer cells. Continued research into the synthesis and biological activity of its derivatives holds considerable promise for addressing pressing challenges in medicine and drug development.

References

Methodological & Application

Synthesis of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: An Essential Intermediate for L-Cysteine Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-dihydrothiazole-4-carboxylic acid, also known as 2-aminothiazoline-4-carboxylic acid (ACTA), is a pivotal heterocyclic compound. It serves as a key intermediate in the industrial synthesis of L-cysteine, a semi-essential amino acid with widespread applications in the pharmaceutical, food, and cosmetic industries.[1] This application note provides a detailed protocol for the synthesis of ACTA from the reaction of methyl chloroacrylate and thiourea, aimed at researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties and Spectroscopic Data

The successful synthesis of this compound can be confirmed by its distinct physicochemical and spectroscopic characteristics. A summary of these properties is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid[1]
Molecular Formula C₄H₆N₂O₂S[1]
Molecular Weight 146.17 g/mol [1]
Appearance White solid/powder[1]
Melting Point 212 °C (decomposes)[1]
CAS Number 2150-55-2[1]
¹³C NMR Spectroscopy Spectra available in public databases.
IR Spectroscopy Spectra available in public databases.

Reaction Scheme

The synthesis of this compound from methyl chloroacrylate and thiourea proceeds via a cyclization reaction. The reaction scheme is illustrated below.

workflow Synthesis Workflow start Start chlorination Chlorination of Methyl Acrylate start->chlorination hydrolysis In-situ Hydrolysis to 2-Chloroacrylic Acid chlorination->hydrolysis cyclization Reaction with Thiourea & Cyclization hydrolysis->cyclization purification Purification: pH Adjustment, Crystallization, Filtration cyclization->purification product 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid purification->product reaction_mechanism Proposed Reaction Mechanism start 2-Chloroacrylic Acid + Thiourea nucleophilic_attack Nucleophilic attack of sulfur on the double bond start->nucleophilic_attack intermediate Formation of a thioether intermediate nucleophilic_attack->intermediate cyclization Intramolecular nucleophilic attack of nitrogen on the carbonyl carbon intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid dehydration->product

References

Application Notes & Protocols for the Synthesis of 2-Substituted 4,5-Dihydrothiazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Substituted 4,5-dihydrothiazole-4-carboxylic acids represent a significant class of heterocyclic compounds with a diverse range of biological activities, including antibacterial, antifungal, anti-HIV, and anticancer properties.[1] They are also recognized as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2][3] The synthesis of these molecules is of great interest to medicinal chemists and drug discovery scientists. The general and robust method for synthesizing this scaffold involves the condensation and subsequent cyclization of L-cysteine or its derivatives with a variety of nitriles. This document provides detailed protocols for the synthesis of these valuable compounds.

General Reaction Scheme

The core synthesis involves the reaction of L-cysteine with a substituted nitrile to form the 4,5-dihydrothiazole ring. The reaction is typically carried out in a suitable solvent and may or may not require a catalyst.

Experimental Protocols

Protocol 1: Metal- and Catalyst-Free Synthesis of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acid Derivatives

This protocol is adapted from a novel, environmentally friendly method that avoids the use of metal catalysts.[4][5] It is suitable for the synthesis of a wide range of 2-aryl substituted derivatives.

Materials:

  • L-cysteine

  • Substituted benzonitriles

  • Methanol (MeOH)

  • Phosphate buffer (pH = 6)

  • Sodium bicarbonate (NaHCO3)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of the appropriately substituted benzonitrile (1.0 mmol) in methanol, add L-cysteine hydrochloride (1.2 mmol) and sodium bicarbonate (1.2 mmol).

  • Add phosphate buffer (pH = 6) to the mixture.

  • Reflux the reaction mixture for 72 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivative.[4]

Data Presentation

The following tables summarize the yields of various 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivatives synthesized using the described protocols.

Table 1: Synthesis of 2-Aryl-4,5-dihydrothiazole-4-methoxycarbonyl Derivatives [4]

Compound2-Aryl SubstituentYield (%)
1e Phenyl76-85
2e 4'-Hydroxyphenyl76-85
3e 4'-Fluorophenyl76-85
4e 4'-Bromophenyl76-85
5e 3'-Hydroxyphenyl76-85
6e 3'-Methylphenyl76-85
7e 2'-Hydroxyphenyl76-85
8e 2'-Fluorophenyl76-85
9e 2'-Chlorophenyl76-85
10e 2'-Bromophenyl76-85

Table 2: Synthesis of 2-Aryl-4,5-dihydrothiazole-4-hydroxymethyl Derivatives [4]

Compound2-Aryl SubstituentYield (%)
1h Phenyl76-89
2h 4'-Hydroxyphenyl76-89
3h 4'-Fluorophenyl76-89
4h 4'-Bromophenyl76-89
5h 3'-Hydroxyphenyl76-89
6h 3'-Methylphenyl76-89
7h 2'-Hydroxyphenyl76-89
8h 2'-Fluorophenyl76-89
9h 2'-Chlorophenyl76-89
10h 2'-Bromophenyl76-89

Table 3: General Yields for 2-Substituted-4,5-dihydrothiazole-4-carboxylic Acids [2]

Substituent TypeGeneral Yield Range (%)
Aromatic40 - 70

Visualizations

The following diagrams illustrate the synthetic workflow and the proposed reaction mechanism.

Synthetic_Workflow reagents Starting Materials (L-Cysteine, Substituted Nitrile) reaction Reaction (Methanol, Reflux, 72h) reagents->reaction 1. Mix workup Work-up (Solvent Removal, Extraction) reaction->workup 2. Cool purification Purification (Column Chromatography) workup->purification 3. Concentrate product Final Product (2-Substituted-4,5-dihydrothiazole- 4-carboxylic acid) purification->product 4. Isolate Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration cysteine L-Cysteine intermediate1 Thioimidate Intermediate cysteine->intermediate1 + R-C≡N nitrile R-C≡N nitrile->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Tautomerization & Proton Transfer product 2-R-4,5-dihydrothiazole- 4-carboxylic acid intermediate2->product - H2O

References

Application Notes and Protocols: 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid as a Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, represents a critical threat to public health. A primary mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that utilize zinc ions to catalyze the hydrolysis and inactivation of a broad spectrum of β-lactam drugs, including carbapenems, which are often considered last-resort antibiotics.[1] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid. This has spurred significant research into the discovery of novel, effective MBL inhibitors.

One promising class of compounds is the 2-substituted 4,5-dihydrothiazole-4-carboxylic acids. These molecules have been identified as novel inhibitors of MBLs, demonstrating the potential to restore the efficacy of existing β-lactam antibiotics against resistant bacterial strains.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating 2-amino-4,5-dihydrothiazole-4-carboxylic acid and its analogs as MBL inhibitors.

Data Presentation: Inhibitory Activity

The inhibitory potency of 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivatives has been evaluated against various metallo-β-lactamases. The following tables summarize the key quantitative data from published studies, providing a comparative overview of their activity.

Table 1: Inhibitory Activity against IMP-1 Metallo-β-Lactamase [1][2]

CompoundSubstituent at C2IC50 (µM)Ki (µM)
(R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid Phenyl5.53.3
(S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidPhenyl (S-enantiomer)>200-
2-benzylthiazole-4-carboxylic acidBenzyl34.7-
Captopril (Control)-5.02.4
EDTA (Control)-27.9-

Table 2: Inhibitory Activity against Bla2 Metallo-β-Lactamase [1][2]

CompoundSubstituent at C2IC50 (µM)Ki (µM)
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid 3-aminophenyl4.95.1
(R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidPhenyl>200-
Captopril (Control)-25.817.9
EDTA (Control)->1000-

Experimental Protocols

Protocol 1: Synthesis of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid

This protocol describes a general method for the synthesis of the title compound, adapted from literature procedures.[2]

Materials:

  • Benzonitrile

  • L-cysteine hydrochloride

  • Sodium bicarbonate (NaHCO3)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of benzonitrile in methanol, add 1.2 equivalents of L-cysteine hydrochloride and sodium bicarbonate.

  • Reflux the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl ester intermediate.

  • Dissolve the crude methyl ester in a mixture of tetrahydrofuran and water.

  • Add 0.9 equivalents of lithium hydroxide and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Metallo-β-Lactamase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the IC50 value of an inhibitor against a purified MBL enzyme using the chromogenic substrate nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., IMP-1, Bla2)

  • This compound derivative (inhibitor)

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor (DMSO only).

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding a solution of nitrocefin to each well (final concentration typically 50-100 µM).

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Synergy Assay (Checkerboard Method)

This protocol is used to assess the ability of an MBL inhibitor to potentiate the activity of a β-lactam antibiotic against an MBL-producing bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing an MBL)

  • Non-MBL-producing control strain

  • This compound derivative (inhibitor)

  • β-lactam antibiotic (e.g., meropenem, ceftazidime)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the β-lactam antibiotic along the rows of a 96-well microplate.

  • Prepare serial dilutions of the MBL inhibitor along the columns of the same microplate. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate each well with the MBL-producing bacterial strain at a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Include control wells with only the antibiotic, only the inhibitor, and no compounds to determine the MIC of each agent individually and to ensure bacterial growth.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for the antibiotic alone, the inhibitor alone, and for each combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or indifferent

    • FIC Index > 4: Antagonism

Visualizations

MBL Catalytic Mechanism and Inhibition

Metallo-β-lactamases employ one or two zinc ions in their active site to hydrolyze the amide bond of the β-lactam ring. The zinc ions activate a water molecule, which then acts as a nucleophile to attack the β-lactam carbonyl carbon. This compound and its analogs are thought to inhibit this process by chelating the active site zinc ions, thereby preventing the binding and hydrolysis of the antibiotic substrate.

MBL_Inhibition cluster_enzyme MBL Active Site cluster_hydrolysis β-Lactam Hydrolysis cluster_inhibition Inhibition Pathway Zn1 Zn²⁺ Intermediate Tetrahedral Intermediate Zn1->Intermediate Nucleophilic Attack (Activated H₂O) Inhibited_Complex Inhibited MBL (Chelated Zinc) Zn2 Zn²⁺ H2O H₂O His His Asp Asp Cys Cys Antibiotic β-Lactam Antibiotic Antibiotic->Zn1 Binding Hydrolyzed Inactive Antibiotic Intermediate->Hydrolyzed Ring Opening Inhibitor 2-Amino-4,5-dihydro- thiazole-4-carboxylic acid Inhibitor->Zn1 Chelation Inhibitor->Zn2

Caption: MBL catalytic cycle and inhibition by zinc chelation.

Experimental Workflow: MBL Inhibitor Screening

The process of identifying and characterizing novel MBL inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic and in vivo studies.

Workflow Start Start HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC₅₀ Determination Hit_ID->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR MIC MIC Synergy Testing (Checkerboard Assay) IC50->MIC Lead_Opt Lead Optimization SAR->Lead_Opt Kinetics Enzyme Kinetics (Mechanism of Inhibition) MIC->Kinetics Kinetics->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo End End In_Vivo->End

Caption: Workflow for MBL inhibitor discovery and development.

References

Application Notes and Protocols for 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Derivatives Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutics to combat drug resistance and shorten treatment durations.[1][2] The 2-amino-4,5-dihydrothiazole-4-carboxylic acid scaffold has emerged as a promising template for the development of new anti-tubercular agents.[1][2][3] These compounds are derivatives of the natural antibiotic thiolactomycin (TLM), which targets the β-ketoacyl-ACP synthase enzyme mtFabH, a key component of the mycobacterial fatty acid synthesis (FAS-II) system.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these derivatives.

Data Presentation

The following tables summarize the in vitro activity of various this compound derivatives against M. tuberculosis H37Rv and the mtFabH enzyme.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against M. tuberculosis H37Rv

CompoundDerivativeMIC (µg/mL)MIC (µM)
2 Methyl 2-amino-5-benzylthiazole-4-carboxylate0.060.24
6 Methyl 2-amino-5-methylthiazole-4-carboxylate1693
9 2-amino-5-methylthiazole-4-carboxylic acid0.060.35
11 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid32125

Data sourced from Al-Balas et al., 2009.[3][4]

Table 2: Inhibitory Concentration (IC50) of 2-Bromoacetamido-thiazole-4-carboxylate Derivatives against mtFabH

CompoundDerivativeIC50 (µg/mL)IC50 (µM)
3 Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate0.95 ± 0.052.43 ± 0.13
14 Methyl 2-(2-bromoacetamido)-5-phenylthiazole-4-carboxylate1.1 ± 0.13.22 ± 0.29
15 Methyl 2-(2-bromoacetamido)-5-methylthiazole-4-carboxylate59 ± 1.1159.8 ± 3.0
19 5-Benzyl-2-(2-bromoacetamido)thiazole-4-carboxylic acid225 ± 2.81718 ± 8.97

Data sourced from Al-Balas et al., 2009.[3][4]

Mechanism of Action and Signaling Pathway

The initial design of these compounds targeted the mtFabH enzyme, a crucial component of the mycolic acid biosynthesis pathway in M. tuberculosis.[3][5] The proposed mechanism for some derivatives, particularly the 2-bromoacetamido analogues, involves an SN2 type substitution with the Cys112 residue in the active site of mtFabH.[3][4] However, potent anti-tubercular activity was observed in some free amine compounds (e.g., compounds 2 and 9 ) that did not inhibit mtFabH, suggesting they act on other cellular targets.[3][4]

Mechanism_of_Action Proposed Mechanism of Action of 2-Aminothiazole Derivatives cluster_synthesis Mycolic Acid Biosynthesis (FAS-II System) cluster_inhibition Inhibition by 2-Aminothiazole Derivatives mtFabH mtFabH (β-ketoacyl-ACP synthase) Ketoacyl_ACP β-Ketoacyl-ACP mtFabH->Ketoacyl_ACP Condensation Acyl_ACP Acyl-ACP Acyl_ACP->mtFabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->mtFabH Mycolic_Acid Mycolic Acids Ketoacyl_ACP->Mycolic_Acid Elongation Cycles Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Integration M_tb_Death Mycobacterium tuberculosis Death Cell_Wall->M_tb_Death Leads to Bromoacetamido_Derivatives 2-Bromoacetamido Derivatives (e.g., Compound 3) Bromoacetamido_Derivatives->mtFabH Inhibition Free_Amine_Derivatives Free Amine Derivatives (e.g., Compound 2) Other_Target Alternative Target(s) Free_Amine_Derivatives->Other_Target Inhibition Other_Target->Cell_Wall Disruption

Caption: Proposed mechanism of 2-aminothiazole derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of this compound derivatives.

Synthesis of Methyl 2-aminothiazole-4-carboxylates (General Procedure)

This procedure describes the synthesis of the methyl ester thiazole derivatives.[6][7]

Workflow:

Synthesis_Workflow General Synthesis Workflow Start Start Materials: - Methyl dichloroacetate - Aldehyde Darzens Darzens Reaction Start->Darzens Extraction Extraction with Diethyl Ether Darzens->Extraction Reaction Reaction with Thiourea in Methanol Extraction->Reaction Product Methyl 2-aminothiazole-4-carboxylate Product Reaction->Product

Caption: General synthesis workflow for methyl 2-aminothiazole-4-carboxylates.

Materials:

  • Methyl dichloroacetate

  • Appropriate aldehyde

  • Thiourea

  • Methanol

  • Diethyl ether

Procedure:

  • Perform a Darzens reaction between methyl dichloroacetate and the selected aldehyde. This will result in a mixture of the α-chloro glycidic ester and β-chloro α-oxoester.

  • Extract the resulting mixture with diethyl ether.

  • Immediately react the extracted mixture with thiourea dissolved in methanol to generate the methyl ester thiazoles.

Synthesis of 2-Bromoacetamido Derivatives (General Procedure B)

This procedure is for the synthesis of 2-bromoacetamido derivatives from the corresponding free amines.[6]

Materials:

  • Methyl 2-aminothiazole-4-carboxylate derivative

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Acetyl chloride

Procedure:

  • Dissolve the starting methyl 2-aminothiazole-4-carboxylate derivative in anhydrous THF.

  • Add triethylamine to the solution at 0°C.

  • Add acetyl chloride dropwise to the stirring solution over 30 minutes at 0°C.

  • Allow the mixture to stir for an additional 30 minutes at 0°C, then warm to room temperature for one hour.

Hydrolysis of Esters to Carboxylic Acids (General Procedure C)

This general procedure is for the hydrolysis of the methyl esters to their corresponding carboxylic acids.[3][4]

Materials:

  • Methyl 2-aminothiazole-4-carboxylate or 2-bromoacetamido derivative

  • Sodium hydroxide (NaOH) solution (85 mM)

  • Hydrochloric acid (HCl) (1 M)

  • Methanol

Procedure:

  • Add the ester compound to a stirring solution of NaOH at 50-60°C over 30 minutes until a clear solution forms.

  • Cool the solution and acidify with 1 M HCl to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the precipitate using a Buchner funnel.

  • Recrystallize the product from methanol.

In Vitro Activity against M. tuberculosis H37Rv

The antimycobacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using a suitable assay, such as the Microplate Alamar Blue Assay (MABA) or the BACTEC 460 radiometric system.

General MABA Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C.

  • After the incubation period, add Alamar Blue reagent to each well and re-incubate.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.

mtFabH Inhibition Assay

The inhibitory activity against the mtFabH enzyme can be assessed using a spectrophotometric assay that measures the decrease in absorbance of NADH.

General Protocol:

  • The assay mixture should contain the purified mtFabH enzyme, acyl-CoA, malonyl-ACP, and NADH in a suitable buffer.

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Perform the assay with various concentrations of the test compounds to determine the IC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds against a mammalian cell line to determine their selectivity.[6]

General Protocol (using HS-27 human fibroblast cells):

  • Seed HS-27 cells in a 96-well plate and allow them to adhere.

  • Expose the cells to various concentrations of the test compounds.

  • After the incubation period, assess cell viability using a suitable method, such as the MTT or MTS assay.

  • Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) to determine cytotoxicity. The provided research indicated that none of the 2-amino analogues or the free carboxylic analogues of the bromoacetamido compounds showed significant cytotoxicity at a concentration of 100 µg/ml.[2][6]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel anti-tubercular agents. The provided data and protocols offer a solid foundation for researchers to synthesize, evaluate, and optimize these compounds in the ongoing effort to combat tuberculosis. The observation that some of the most potent compounds do not inhibit the intended target, mtFabH, highlights the importance of further research into their precise mechanism of action to facilitate effective optimization.[3][4]

References

Application Notes and Protocols for the Experimental Use of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Derivatives in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the experimental use of 2-amino-4,5-dihydrothiazole-4-carboxylic acid derivatives as inhibitors of two key enzyme classes: β-ketoacyl-ACP synthase (specifically mtFabH from Mycobacterium tuberculosis) and metallo-β-lactamases (MBLs). These compounds represent a promising scaffold for the development of novel anti-tubercular and antibiotic resistance-breaking agents. The following sections detail the methodologies for performing enzyme inhibition assays, present key inhibitory data, and illustrate the experimental workflows and putative mechanisms of action.

Section 1: Inhibition of β-Ketoacyl-ACP Synthase (mtFabH) by 2-Aminothiazole-4-carboxylate Derivatives

The β-ketoacyl-ACP synthase mtFabH is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway of Mycobacterium tuberculosis, making it an attractive target for novel anti-tubercular drugs. Derivatives of 2-aminothiazole-4-carboxylate have been identified as inhibitors of this enzyme.

Quantitative Data Summary

The inhibitory activity of various 2-aminothiazole-4-carboxylate derivatives against mtFabH is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH0.95 ± 0.052.43 ± 0.13[1][2]
Bromoacetamido ester 14mtFabH1.1 ± 0.13.22 ± 0.29[1]
Bromoacetamido ester 15mtFabH59 ± 1.1159.8 ± 3.0[1]
Carboxylic acid 19mtFabH225 ± 2.81718 ± 8.97[1]
Experimental Protocol: mtFabH Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of 2-aminothiazole-4-carboxylate derivatives against mtFabH. The assay monitors the consumption of NADPH, which is coupled to the condensation reaction catalyzed by mtFabH.

Materials:

  • Purified recombinant mtFabH enzyme

  • Acetyl-CoA (Substrate A)

  • Malonyl-ACP (Substrate B)

  • NADPH

  • FabG (β-ketoacyl-ACP reductase)

  • FabI (enoyl-ACP reductase)

  • Assay Buffer: 100 mM sodium phosphate, pH 7.0, containing 1 mM β-mercaptoethanol and 1 mM EDTA.

  • Test compounds (2-aminothiazole-4-carboxylate derivatives) dissolved in DMSO.

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing acetyl-CoA, malonyl-ACP, NADPH, FabG, and FabI at their final desired concentrations.

  • Compound Addition: To each well of the 96-well plate, add 2 µL of the test compound at various concentrations (typically a serial dilution). For the control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add the purified mtFabH enzyme to all wells except for the negative control (no enzyme).

  • Initiate Reaction: Start the reaction by adding the reagent mix to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (typically 10-20 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow_mtFabH prep Prepare Reagent Mix (Substrates, NADPH, Coupling Enzymes) add_cmpd Add Test Compound (Varying Concentrations) prep->add_cmpd To 96-well plate add_enzyme Add mtFabH Enzyme add_cmpd->add_enzyme initiate Initiate Reaction add_enzyme->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for mtFabH enzyme inhibition assay.

mechanism_mtFabH mtFabH mtFabH Active Site (Cys-His-Asn catalytic triad) Binding Binding to Active Site mtFabH->Binding Inhibitor 2-Aminothiazole-4-carboxylate Derivative Inhibitor->Binding Inhibition Inhibition of Fatty Acid Synthesis Binding->Inhibition Prevents substrate binding

Caption: Putative mechanism of mtFabH inhibition.

Section 2: Inhibition of Metallo-β-Lactamases (MBLs) by 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health.[3][4] 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have emerged as novel inhibitors of these enzymes.[3][4]

Quantitative Data Summary

The inhibitory activities (IC50 and Ki values) of various 2-substituted 4,5-dihydrothiazole-4-carboxylic acids against the MBL IMP-1 are presented below.

CompoundTarget EnzymeIC50 (µM)Ki (µM)
2-Phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-14.9[4]5.1[4]
2-(2-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-127.9[4]
2-(4-Nitrophenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-174.1[4]
2-(4-Methoxyphenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-177.0[4]
Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

This protocol outlines a continuous spectrophotometric assay for determining the inhibitory potency of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids against MBLs using the chromogenic cephalosporin substrate, nitrocefin.

Materials:

  • Purified recombinant MBL enzyme (e.g., IMP-1, NDM-1)

  • Nitrocefin (substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 50 µM ZnCl2.

  • Test compounds (2-substituted 4,5-dihydrothiazole-4-carboxylic acids) dissolved in DMSO.

  • 96-well flat-bottom microplates

  • Spectrophotometer capable of reading absorbance at 490 nm.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MBL enzyme. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add nitrocefin solution to each well to start the reaction.

  • Absorbance Measurement: Immediately and continuously measure the increase in absorbance at 490 nm for 5-10 minutes. The hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be quantified.

  • Data Analysis:

    • Determine the initial rate of nitrocefin hydrolysis for each inhibitor concentration.

    • Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response equation.

Visualizations

experimental_workflow_MBL prep_cmpd Prepare Compound Dilutions mix Prepare Reaction Mixture (Buffer, Compound, MBL Enzyme) prep_cmpd->mix incubate Pre-incubate mix->incubate add_sub Add Substrate (Nitrocefin) incubate->add_sub measure Measure Absorbance (490 nm) add_sub->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for MBL enzyme inhibition assay.

MBL_inhibition_pathway MBL Metallo-β-Lactamase (with Zn2+ cofactor) Binding Active Site Binding MBL->Binding Hydrolysis Antibiotic Hydrolysis (Resistance) MBL->Hydrolysis NoHydrolysis Antibiotic Remains Active MBL->NoHydrolysis Inhibited Inhibitor 2-Substituted 4,5-dihydrothiazole-4-carboxylic acid Inhibitor->Binding Binding->MBL Inhibits Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Antibiotic->NoHydrolysis

Caption: Inhibition of β-lactam antibiotic hydrolysis by MBL inhibitors.

Conclusion

The this compound scaffold serves as a versatile starting point for the development of potent and selective enzyme inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the discovery and characterization of novel inhibitors targeting mtFabH and metallo-β-lactamases. These methodologies can be adapted for high-throughput screening and detailed kinetic analysis to advance the development of new therapeutics against tuberculosis and drug-resistant bacterial infections.

References

Application Notes & Protocols: 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Multifaceted Scaffold

2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA), a heterocyclic organosulfur compound, represents a cornerstone molecule with diverse and significant applications in the biomedical and pharmaceutical sciences.[1][2] With the molecular formula C₄H₆N₂O₂S, this compound is not merely a synthetic curiosity but a key intermediate in the industrial production of the amino acid L-cysteine and, critically, a stable biomarker for cyanide poisoning.[1][3] Its structural backbone, the 2-aminothiazole ring, is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and experimental therapeutics, celebrated for its wide array of biological activities.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It delves into the established application of ACTA as a forensic biomarker and explores the vast potential of its core structure in the rational design of novel therapeutics. We will dissect the causality behind experimental choices, provide validated protocols, and present data in a clear, actionable format to empower your research and development endeavors.

Part 1: A Definitive Forensic Marker for Cyanide Exposure

The most validated and immediate application of ACTA is in the field of toxicology and forensic science. Its formation in the body is a direct consequence of cyanide detoxification, making it a highly specific and reliable indicator of exposure.[3][6]

Mechanism of Formation: A Cytoprotective Reaction

Following exposure, cyanide (CN⁻) reacts with the sulfhydryl group of the endogenous amino acid cysteine. This condensation reaction, a minor but crucial detoxification pathway, leads to the formation of the stable cyclic compound, ACTA.[6][7] Unlike cyanide itself, which is volatile and reactive, or thiocyanate, which has high endogenous levels, ACTA is specific to this pathway and exhibits excellent stability in biological matrices, making it an ideal forensic marker.[3][8][9]

Below is a diagram illustrating this critical biochemical transformation.

G cluster_reactants Reactants cluster_product Product Cyanide Cyanide (CN⁻) Reaction + Cyanide->Reaction Cysteine L-Cysteine Cysteine->Reaction ACTA 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid (ACTA) Reaction->ACTA Condensation (in vivo) caption Fig. 1: In vivo formation of ACTA from cyanide and cysteine.

Fig. 1: In vivo formation of ACTA from cyanide and cysteine.
Protocol: Quantification of ACTA in Plasma via LC-MS/MS

This protocol outlines a robust method for the detection and quantification of ACTA in plasma samples, adapted from established methodologies for forensic analysis.[6][7][9] The trustworthiness of this protocol lies in the use of solid-phase extraction (SPE) for sample cleanup and the high sensitivity and specificity of tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • ACTA analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-ACTA)

  • Human plasma (or relevant biological matrix)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges

  • Centrifuge, vortex mixer, and standard laboratory glassware

2. Sample Preparation (Solid-Phase Extraction):

  • Rationale: SPE is employed to remove proteins and other interfering matrix components that can cause ion suppression in the mass spectrometer, ensuring a clean extract and reliable quantification.

  • Steps:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of the internal standard solution. Vortex briefly.

    • Add 600 µL of 0.1% formic acid in water to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Analysis:

  • Rationale: The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional selectivity and sensitivity, allowing for the accurate measurement of ACTA even at low endogenous levels.

  • Parameters:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for ACTA and its internal standard.

4. Data Interpretation:

  • An external calibration curve is constructed using known concentrations of the ACTA standard.

  • The concentration of ACTA in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Significantly elevated levels of ACTA in postmortem samples or in the plasma of patients are strong evidence of cyanide exposure.[6][10] Studies have shown that plasma ACTA concentrations in smokers (exposed to cyanide from tobacco smoke) are significantly higher than in non-smokers.[10]

Part 2: A Privileged Scaffold for Modern Drug Discovery

Beyond its role as a biomarker, the 2-aminothiazole-4-carboxylic acid core is a fertile ground for the development of novel therapeutics. The thiazole ring is an important pharmacophore that can engage in various biological interactions, and its derivatives have demonstrated a remarkable spectrum of activities.[4][5][11]

Workflow for Derivative Synthesis and Screening

The path from the core scaffold to a potential drug candidate involves a logical, iterative process of synthesis, purification, characterization, and biological screening. This workflow is central to modern medicinal chemistry.

Fig. 2: General workflow for drug discovery using the ACTA scaffold.
Therapeutic Potential: A Spectrum of Activities

Derivatives of the 2-aminothiazole scaffold have been synthesized and evaluated against a wide range of diseases. The structural versatility allows for fine-tuning of activity and pharmacokinetic properties.

Therapeutic AreaReported Activity of DerivativesKey Structural FeatureReference
Antimicrobial Activity against Mycobacterium tuberculosis and Plasmodium falciparumPhenyl amide at the 2-amino position and a pyridyl ring at position 4.[12]
Antimicrobial Inhibition of β-Ketoacyl-ACP Synthase (mtFabH) in M. tuberculosisVaried substitutions at the 2-amino and 5-positions of the thiazole ring.[11][13]
Anticancer Antiproliferative effects on human leukemia and other cancer cell lines.Phenylamide side chains at the 5-position of the thiazole ring.[5]
Antifungal/Antiviral Broad-spectrum fungicidal activity and inhibition of Tobacco Mosaic Virus (TMV).Novel amide and ester derivatives of the core carboxylic acid.[4]
Neurological Antagonism of human adenosine A₁ and A₂ₐ receptors.Amide derivatives of the 2-aminothiazole core.[14]
Antibiotic Resistance Inhibition of Metallo-β-lactamases (MBLs), restoring β-lactam activity.Substituted 4,5-dihydrothiazole-4-carboxylic acids.[15]
Protocol: General Synthesis of Methyl 2-Amino-5-arylthiazole-4-carboxylates

This protocol provides a general method for synthesizing derivatives of the ACTA scaffold, based on a flexible procedure that starts with a Darzens reaction.[11][13] This approach allows for the introduction of various substituents at the 5-position of the thiazole ring, which is crucial for structure-activity relationship (SAR) studies.

1. Rationale:

  • This synthetic route is valuable for creating a library of compounds for screening. The Darzens reaction between an appropriate aldehyde and methyl dichloroacetate generates a key intermediate which, without extensive purification, reacts with thiourea to form the desired 2-aminothiazole core. This efficiency is paramount in a drug discovery setting.

2. Reaction Scheme:

  • Step 1 (Darzens Reaction): Ar-CHO + Cl₂CHCO₂Me → [α-chloro glycidic ester]

  • Step 2 (Cyclization): [α-chloro glycidic ester] + H₂NCSNH₂ → Methyl 2-amino-5-arylthiazole-4-carboxylate

3. Step-by-Step Procedure:

  • Darzens Reaction:

    • Dissolve the desired aromatic aldehyde (1.0 eq) and methyl dichloroacetate (1.1 eq) in anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium methoxide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Quench the reaction with cold water and extract the organic layer. The resulting ether solution containing the crude glycidic ester is used directly in the next step.

  • Cyclization with Thiourea:

    • Prepare a solution of thiourea (1.2 eq) in methanol.

    • Add the crude ether solution from Step 1 to the thiourea solution.

    • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

    • The resulting precipitate is the desired product. Collect it by filtration, wash with cold methanol, and dry.

  • Purification & Characterization:

    • The crude product can be purified by recrystallization from methanol or by column chromatography.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

4. Hydrolysis to Carboxylic Acid (Optional):

  • The synthesized methyl ester can be hydrolyzed to the corresponding carboxylic acid by heating with a solution of sodium hydroxide, followed by acidification with HCl.[13] This provides another key functional group for further derivatization.

Conclusion and Future Outlook

This compound is a molecule of significant duality. It serves as a robust and validated endpoint for the forensic confirmation of cyanide poisoning, an application with immediate real-world utility. Concurrently, its core structure is a proven "privileged scaffold" in medicinal chemistry. The synthetic accessibility and the demonstrated biological activities of its derivatives make it an exceptionally attractive starting point for drug discovery programs targeting a wide range of human diseases, from infectious diseases to cancer. The protocols and workflows detailed herein provide a solid foundation for both analytical and synthetic chemists to harness the full potential of this versatile compound.

References

Application Notes and Protocols for 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA) and its derivatives are emerging as compounds of interest in the development of novel agrochemicals. The thiazole ring is a key structural motif in a variety of biologically active molecules, including commercialized fungicides and insecticides. While research on the direct application of this compound in agrochemical formulations is still in a nascent stage, studies on its closely related derivatives have demonstrated promising fungicidal and antiviral activities. These application notes provide a summary of the available data and generalized protocols for the formulation and testing of this compound for agricultural use, based on established methodologies for similar chemical structures.

Data Presentation

The following tables summarize the biological activity of derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, suggesting the potential of the core structure in controlling agricultural pathogens. It is important to note that these data are for derivatives and not for this compound itself.

Table 1: In Vitro Fungicidal Activity of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives

Compound DerivativeTarget FungiConcentration (µg/mL)Inhibition Rate (%)Reference
4bPhysalospora piricola50>50[1]
4iPhysalospora piricola50>50[1]
4dSclerotinia sclerotiorum50>50[1]
4aPhysalospora piricola50100[1]
4bSclerotinia sclerotiorum50100[1]
4dSclerotinia sclerotiorum50100[1]
4eSclerotinia sclerotiorum50100[1]
4fCercospora arachidicola50100[1]
4jSclerotinia sclerotiorum50100[1]
4kSclerotinia sclerotiorum50100[1]

Table 2: In Vivo Antiviral Activity of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives against Tobacco Mosaic Virus (TMV)

Compound DerivativeActivity ModelConcentration (µg/mL)Inhibition Rate (%)Reference
4cProtective100High[1]
4eProtective100High[1]
4cInactivative100High[1]
4eInactivative100High[1]
4cCurative100High[1]
4eCurative100High[1]
4cInductive100High[1]
4eInductive100High[1]

Experimental Protocols

The following are generalized protocols for the synthesis, formulation, and biological evaluation of this compound for agrochemical purposes. These are based on standard laboratory procedures and methods reported for related compounds.

Protocol 1: Synthesis of this compound

This protocol is a generalized method based on the reaction of methyl chloroacrylate with thiourea.[2]

Materials:

  • Methyl chloroacrylate

  • Thiourea

  • Solvent (e.g., methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve thiourea in methanol.

  • Slowly add methyl chloroacrylate to the thiourea solution while stirring.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting ester can be hydrolyzed to the carboxylic acid by adding a solution of sodium hydroxide and heating.[1]

  • After hydrolysis, cool the solution and acidify with hydrochloric acid to precipitate the product.[1]

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

G cluster_synthesis Synthesis Workflow Thiourea Thiourea Reaction_Mixture Reaction Mixture Thiourea->Reaction_Mixture Methyl_chloroacrylate Methyl_chloroacrylate Methyl_chloroacrylate->Reaction_Mixture Solvent_Methanol Methanol Solvent_Methanol->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux TLC_Monitoring TLC Monitoring Reflux->TLC_Monitoring Hydrolysis_NaOH Hydrolysis (NaOH) TLC_Monitoring->Hydrolysis_NaOH Reaction Complete Acidification_HCl Acidification (HCl) Hydrolysis_NaOH->Acidification_HCl Filtration_Drying Filtration & Drying Acidification_HCl->Filtration_Drying Final_Product 2-Amino-4,5-dihydro- thiazole-4-carboxylic acid Filtration_Drying->Final_Product

Caption: Synthesis workflow for this compound.

Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation

This is a general protocol for preparing a 10% EC formulation. Adjustments may be necessary based on the solubility and stability of the active ingredient.

Materials:

  • This compound (Active Ingredient, AI) - 10g

  • Solvent (e.g., N-methyl-2-pyrrolidone, Cyclohexanone) - 70-80g

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants) - 10-15g

  • Stabilizer (optional, e.g., epoxidized soybean oil) - 1-2g

  • Beakers, magnetic stirrer, and weighing balance

Procedure:

  • Weigh the required amount of the active ingredient.

  • In a beaker, add the solvent and begin stirring with a magnetic stirrer.

  • Slowly add the active ingredient to the solvent and stir until it is completely dissolved. Gentle heating may be applied if necessary, but check for thermal stability of the AI.

  • Add the emulsifier blend to the solution and continue stirring.

  • If a stabilizer is required, add it to the mixture.

  • Continue stirring until a homogenous, clear solution is obtained.

  • Store the formulation in a cool, dark place in a sealed container.

G cluster_formulation EC Formulation Workflow Solvent Solvent Dissolution Dissolution Solvent->Dissolution Active_Ingredient Active Ingredient (2-Amino-4,5-dihydro- thiazole-4-carboxylic acid) Active_Ingredient->Dissolution Emulsifier_Blend Emulsifier_Blend Addition_of_Emulsifiers Addition of Emulsifiers Emulsifier_Blend->Addition_of_Emulsifiers Dissolution->Addition_of_Emulsifiers Homogenization Homogenization Addition_of_Emulsifiers->Homogenization EC_Formulation Emulsifiable Concentrate (EC) Formulation Homogenization->EC_Formulation

Caption: Workflow for preparing an Emulsifiable Concentrate (EC) formulation.

Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is adapted from methods used to evaluate the efficacy of novel thiazole derivatives.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Cultures of target fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the PDA to approximately 50-60°C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has covered about two-thirds of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the control colony and T is the average diameter of the treated colony.

  • Determine the EC50 value (the concentration that causes 50% inhibition) by testing a range of concentrations and using probit analysis.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound in plant pathogens is not yet elucidated. However, some thiazole derivatives are known to act as systemic acquired resistance (SAR) inducers. SAR is a plant defense mechanism that provides broad-spectrum and long-lasting resistance to pathogens. It is often associated with the salicylic acid (SA) signaling pathway. A hypothetical signaling pathway is presented below.

G cluster_pathway Hypothetical SAR Induction Pathway Compound 2-Amino-4,5-dihydro- thiazole-4-carboxylic acid Receptor Plant Cell Receptor Compound->Receptor Binds to SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Receptor->SA_Biosynthesis SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation NPR1 NPR1 Activation SA_Accumulation->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Hypothetical signaling pathway for SAR induction.

Disclaimer

The information provided in these application notes is intended for research and development purposes only. The protocols are generalized and may require optimization for specific applications. The biological activity data presented is for derivatives of the named compound and should be considered as indicative of potential, not as established fact for this compound. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols: 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-dihydrothiazole-4-carboxylic acid, also known as 2-aminothiazoline-4-carboxylic acid (ACTA), is a heterocyclic organosulfur compound.[1] While it serves as an intermediate in the industrial synthesis of L-cysteine, its significance in biochemical research is primarily centered on its role as a biomarker and the broader applications of its derivative scaffold in drug discovery.[1] This document outlines its key applications in the study of metabolic pathways, including its formation in cyanide detoxification, and the use of its derivatives in targeting enzymatic pathways in infectious diseases and antibiotic resistance.

Application Note 1: Biomarker for Cyanide Exposure

Application: Detection and quantification of cyanide exposure through metabolic pathway analysis.

Background: this compound (ACTA) is a stable metabolite formed from the reaction between cyanide and the amino acid L-cysteine.[1] This condensation reaction makes ACTA a reliable biomarker for assessing both acute and chronic cyanide exposure, such as that from tobacco smoke.[2][3] Unlike direct measurement of cyanide, which is volatile and transient in biological samples, ACTA is stable and can be consistently recovered, providing a more accurate historical record of exposure.[2][3]

Metabolic Pathway:

The formation of ACTA occurs via the condensation of cyanide (CN⁻) with cysteine. The thiol group of cysteine attacks the carbon of the cyanide ion, leading to a cyclization reaction that forms the dihydrothiazole ring.

G cluster_0 Cellular Environment Cyanide Cyanide ACTA 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid (ACTA) Cyanide->ACTA Condensation Cysteine Cysteine Cysteine->ACTA Excretion Excretion ACTA->Excretion Urinary Excretion

Metabolic formation of ACTA from cyanide and cysteine.

Quantitative Data:

Studies have demonstrated significantly higher levels of ACTA in the plasma of smokers compared to non-smokers, highlighting its utility as a biomarker for cyanide exposure from smoking.

GroupMean ACTA Concentration (ng/mL)Significance (p-value)Reference
Smokers17.2< 0.001[2]
Non-smokers11.8[2]
Experimental Protocol 1: Quantification of ACTA in Plasma

Objective: To determine the concentration of this compound (ACTA) in plasma samples as a biomarker of cyanide exposure, using gas chromatography-mass spectrometry (GC-MS).[1][2]

Materials:

  • Plasma samples

  • Internal standard (e.g., deuterated ACTA)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvents: Acetonitrile, Ethyl acetate

  • GC-MS system with a suitable capillary column

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add the internal standard.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (BSTFA).

    • Seal the tube and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of ACTA.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Gas Chromatography Conditions:

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 250°C at a rate of 15°C/min.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for derivatized ACTA and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of ACTA standards.

    • Calculate the concentration of ACTA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_workflow GC-MS Protocol Workflow start Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep derivatization Derivatization (TMS ester formation) prep->derivatization analysis GC-MS Analysis derivatization->analysis quant Quantification analysis->quant

Workflow for ACTA quantification in plasma.

Application Note 2: Targeting Metabolic Pathways in Mycobacterium tuberculosis

Application: Drug discovery and development of novel anti-tubercular agents.

Background: The 2-aminothiazole-4-carboxylate scaffold serves as a template for designing inhibitors against key enzymes in the metabolic pathways of Mycobacterium tuberculosis. One critical target is the β-ketoacyl-ACP synthase (mtFabH), an enzyme involved in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[4][5] Derivatives of this compound have shown potent inhibitory activity against both the mtFabH enzyme and the whole-cell organism.[4]

Mechanism of Action: These compounds act as inhibitors of enzymes crucial for mycobacterial survival. While some derivatives directly target mtFabH in the mycolic acid synthesis pathway, others exhibit activity against the whole organism through different, yet to be fully elucidated, metabolic targets.[4]

G cluster_pathway Mycolic Acid Biosynthesis Pathway Inhibition Fatty_Acid_Synthase_II Fatty Acid Synthase II (FAS-II) System mtFabH β-ketoacyl-ACP synthase (mtFabH) Fatty_Acid_Synthase_II->mtFabH Mycolic_Acids Mycolic Acids mtFabH->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor 2-Aminothiazole Derivatives Inhibitor->mtFabH Inhibition

Inhibition of the mycolic acid pathway by 2-aminothiazole derivatives.

Quantitative Data:

The inhibitory activities of various 2-aminothiazole-4-carboxylate derivatives have been quantified against M. tuberculosis H37Rv (whole cell) and the isolated mtFabH enzyme.

CompoundTargetActivity MetricValueReference
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC0.06 µg/mL (240 nM)[4]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabHIC₅₀0.95 ± 0.05 µg/mL[4]
Thiolactomycin (Control)mtFabHIC₅₀16 µg/mL[4]
Isoniazid (Control)M. tuberculosis H37RvMIC0.25 µg/mL[4]

Application Note 3: Inhibition of Metallo-β-Lactamases (MBLs)

Application: Combating bacterial antibiotic resistance.

Background: Metallo-β-lactamases (MBLs) are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. The discovery of MBL inhibitors is a critical strategy to restore the efficacy of these antibiotics. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a novel class of MBL inhibitors.[6][7] These compounds can chelate the zinc ions in the active site of MBLs, thereby inactivating the enzyme and preventing the degradation of antibiotics.

Quantitative Data:

The inhibitory potency of these compounds against MBLs, such as IMP-1, has been evaluated.

CompoundTarget EnzymeIC₅₀ (µM)Reference
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-134.7[6]
Compound 10 (structure specified in reference)IMP-14.9[6]
Compound 12 (structure specified in reference)Bla274.1[6]
Experimental Protocol 2: Screening for MBL Inhibitory Activity

Objective: To assess the inhibitory effect of 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivatives on metallo-β-lactamase activity using a spectrophotometric assay.

Materials:

  • Purified MBL enzyme (e.g., IMP-1)

  • Test compounds (2-substituted 4,5-dihydrothiazole-4-carboxylic acids)

  • Substrate (e.g., CENTA or imipenem)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Methodology:

  • Enzyme and Compound Preparation:

    • Prepare a stock solution of the MBL enzyme in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of the assay buffer.

    • Add 10 µL of the test compound dilution (or buffer for control).

    • Add 5 µL of the MBL enzyme solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate (e.g., CENTA).

  • Data Acquisition:

    • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for CENTA hydrolysis).

    • The rate of hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_workflow MBL Inhibition Assay Workflow prep Prepare Enzyme and Inhibitor Dilutions incubation Pre-incubate Enzyme with Inhibitor prep->incubation reaction Add Substrate to Initiate Reaction incubation->reaction measure Measure Absorbance Change (Spectrophotometry) reaction->measure analysis Calculate % Inhibition and Determine IC₅₀ measure->analysis result IC₅₀ Value analysis->result

References

Application Note: HPLC Analysis of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA) is a cyclic sulfur-containing amino acid analogue. As a derivative of the thiazoline scaffold, it is of interest in pharmaceutical research due to the diverse biological activities associated with this class of compounds. Accurate and reliable analytical methods are crucial for the quantification of ACTA in various stages of drug development, including synthesis, formulation, and in vitro studies. This application note provides a detailed protocol for the analysis of ACTA using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical principles for similar thiazoline and thiazolidine carboxylic acid derivatives.

Principle

This method utilizes reverse-phase HPLC to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector. Due to the potential for a weak chromophore in the native molecule, a derivatization step may be required to enhance UV absorbance and achieve desired sensitivity. An alternative approach using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also discussed, which offers higher sensitivity and specificity.

Apparatus and Reagents

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Reagents
  • This compound (ACTA) reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified).

  • Formic acid (reagent grade).

  • Optional Derivatization Reagent: 4-bromoethyl-7-methoxycoumarin.[1]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of ACTA reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix.

  • For Bulk Drug Substance:

    • Accurately weigh approximately 10 mg of the ACTA sample and transfer it to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

  • For Pharmaceutical Formulations:

    • Determine the average weight of the formulation unit (e.g., tablet).

    • Grind a representative number of units to a fine powder.

    • Accurately weigh a portion of the powder equivalent to 10 mg of ACTA and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Centrifuge or filter a portion of the solution to remove excipients.

    • Further dilute with the mobile phase if necessary to fall within the calibration range.

Chromatographic Conditions

The following conditions are a starting point and may require optimization.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Formic acid in Water : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes
Optional Derivatization Protocol

For enhanced sensitivity, derivatization with 4-bromoethyl-7-methoxycoumarin can be performed.[1]

  • To 100 µL of the sample or standard solution, add 100 µL of a 1 mg/mL solution of 4-bromoethyl-7-methoxycoumarin in acetonitrile.

  • Add 50 µL of a 1% triethylamine solution in acetonitrile as a catalyst.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and inject into the HPLC system.

  • The detection wavelength for the derivatized product should be optimized, likely in the range of 320-360 nm.

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Retention Time (min) To be determined

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Analyze a blank, a placebo (if applicable), and the ACTA standard to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations of the ACTA standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, with different analysts, or on different equipment.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with known amounts of ACTA at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method: LC-MS/MS

For higher sensitivity and selectivity, especially for analysis in biological matrices, an LC-MS/MS method is recommended. The chromatographic conditions can be similar to the HPLC-UV method, but the detection is performed using a mass spectrometer. A previously reported method for the closely related 2-aminothiazoline-4-carboxylic acid (ATCA) in biological samples can serve as a starting point.[1][2][3]

Experimental Workflow and Signaling Pathways

The logical workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Standard_Prep Standard Solution Preparation Standard->Standard_Prep Sample Test Sample Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) Sample->Sample_Prep Derivatization Optional Derivatization Standard_Prep->Derivatization Sample_Prep->Derivatization HPLC HPLC System (Pump, Column, Detector) Derivatization->HPLC Injection Data_Acquisition Data Acquisition HPLC->Data_Acquisition Data_Analysis Data Analysis (Integration, Calibration) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for the HPLC analysis of ACTA.

The logical relationship for method selection based on analytical requirements is outlined below.

Method_Selection Requirement Analytical Requirement High_Concentration High Concentration (e.g., Bulk Drug) Requirement->High_Concentration Low_Concentration Low Concentration (e.g., Biological Samples) Requirement->Low_Concentration HPLC_UV HPLC-UV High_Concentration->HPLC_UV Direct Analysis Derivatization Derivatization + HPLC-UV Low_Concentration->Derivatization Enhanced Sensitivity LC_MSMS LC-MS/MS Low_Concentration->LC_MSMS High Sensitivity & Specificity

Caption: Method selection guide for ACTA analysis.

References

Application Notes and Protocols: Molecular Modeling of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular modeling studies of 2-amino-4,5-dihydrothiazole-4-carboxylic acid derivatives as inhibitors of metallo-β-lactamases (MBLs). The protocols outlined below are based on established computational methodologies to facilitate the rational design and development of novel antibacterial agents.

Introduction

Bacterial resistance to β-lactam antibiotics, primarily driven by the expression of metallo-β-lactamases (MBLs), poses a significant threat to global health.[1][2][3] The development of potent MBL inhibitors to be used in combination with existing β-lactam antibiotics is a critical strategy to combat this resistance. The 2-substituted 4,5-dihydrothiazole-4-carboxylic acid scaffold has emerged as a promising starting point for the design of novel MBL inhibitors.[1][2][3] Molecular modeling techniques, including molecular docking and structure-activity relationship (SAR) studies, are instrumental in understanding the binding mechanisms of these inhibitors and guiding the optimization of their potency and selectivity.[1][2]

Data Presentation

Inhibitory Activity of 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acid Derivatives

The following tables summarize the in vitro inhibitory activity of a series of 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivatives against the metallo-β-lactamase IMP-1.

Table 1: Inhibitory Activity of Core Structures against IMP-1 [3]

CompoundR GroupCore StructureIC50 (µM)Ki (µM)
Captopril--5.02.4
1Benzyl2-benzylthiazole-4-carboxylic acid34.7-
4Phenyl(R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid5.53.3
5Phenyl(S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidInactive-

Table 2: Structure-Activity Relationship (SAR) of 2-Phenyl Ring Substituents against IMP-1 [3]

CompoundR' Group (Substitution on Phenyl Ring)IC50 (µM)
84-NH2Inactive
94-OHInactive
103-NH277.0
113-OHInactive
122-NH274.1
132-OHInactive

Table 3: Inhibitory Activity against Bla2 [1]

CompoundIC50 (µM) against Bla2
4>200
104.9
Captopril-
1274.1

Experimental Protocols

Protocol 1: Molecular Docking of this compound Inhibitors

This protocol describes the general steps for performing molecular docking studies to predict the binding mode and affinity of inhibitors to the target MBL.

1. Protein Preparation:

  • Obtain the crystal structure of the target MBL, for instance, IMP-1 in complex with a thiol inhibitor (PDB code: 1DD6).[3]
  • Remove the co-crystallized inhibitor and water molecules from the PDB file.
  • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH.
  • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Draw the 2D structures of the this compound derivatives.
  • Convert the 2D structures to 3D structures.
  • Generate low-energy conformations of the ligands and assign appropriate atom types and partial charges.

3. Grid Generation:

  • Define the binding site on the MBL, typically centered on the active site zinc ions.
  • Generate a receptor grid that encompasses the defined binding site. The grid box should be large enough to accommodate the ligands in various orientations.

4. Molecular Docking:

  • Utilize a molecular docking program such as Glide (Schrödinger) or AutoDock Vina.
  • Dock the prepared ligands into the receptor grid using standard or extra precision (XP) docking modes.
  • The docking algorithm will generate a series of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.

5. Analysis of Results:

  • Visualize the top-ranked docking poses to analyze the binding interactions between the inhibitor and the MBL active site residues.
  • Examine key interactions, such as coordination with the zinc ions and hydrogen bonds with surrounding amino acids.
  • Correlate the docking scores and predicted binding modes with the experimentally determined inhibitory activities (IC50/Ki values) to validate the docking protocol and inform SAR.

Protocol 2: Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is crucial for identifying the key chemical features required for potent inhibitory activity.

1. Core Scaffold Modification:

  • Synthesize and test a series of compounds with modifications to the core 4,5-dihydrothiazole-4-carboxylic acid ring to understand the importance of this scaffold for activity.

2. Substitution at the 2-Position:

  • Synthesize a library of analogs with diverse substituents at the 2-position of the dihydrothiazole ring.
  • Evaluate the inhibitory activity of these compounds to determine the optimal size, electronics, and hydrophobicity of the substituent for binding to the target MBL.

3. Stereochemistry:

  • Synthesize and test enantiopure compounds to determine if the inhibitory activity is stereospecific, as observed with compounds 4 and 5.[1]

4. In Vitro Enzyme Inhibition Assay:

  • Express and purify the target MBL enzyme.
  • Perform enzyme kinetic assays in the presence of varying concentrations of the synthesized inhibitors.
  • Determine the IC50 values, and where applicable, the Ki values for each compound to quantify their inhibitory potency.

Mandatory Visualizations

Molecular_Modeling_Workflow cluster_prep Preparation cluster_comp Computational Analysis cluster_val Validation & Design Protein_Preparation Protein Preparation (PDB: 1DD6) Grid_Generation Grid Generation (Active Site Definition) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D) Molecular_Docking Molecular Docking (e.g., Glide, Vina) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Pose_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Molecular Modeling and Inhibitor Design.

SAR_Diagram cluster_R_phenyl 2-Phenyl Substituents cluster_R_group 2-Position Group Core 4,5-dihydrothiazole- 4-carboxylic acid Inactive_Subs Inactive: 4-NH2, 4-OH, 3-OH, 2-OH Core->Inactive_Subs Substitution Weak_Active_Subs Weakly Active: 3-NH2 (77.0 µM) 2-NH2 (74.1 µM) Core->Weak_Active_Subs Substitution Phenyl Phenyl (Active) IC50 = 5.5 µM Core->Phenyl Substitution Benzyl Benzyl (Inactive) Core->Benzyl Substitution

Caption: Structure-Activity Relationship (SAR) Summary.

Signaling_Pathway Beta_Lactam_Antibiotic β-Lactam Antibiotic MBL Metallo-β-lactamase (e.g., IMP-1) Beta_Lactam_Antibiotic->MBL Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Hydrolysis Hydrolysis (Inactive Antibiotic) MBL->Hydrolysis Inhibitor 2-Amino-4,5-dihydro- thiazole-4-carboxylic acid Inhibitor Inhibition Inhibitor->Inhibition Inhibition->MBL Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis

Caption: Mechanism of MBL Inhibition.

References

Application Notes and Protocols for the Development of Novel Antibiotics from 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This structural motif is particularly significant in the pursuit of novel antimicrobial agents due to its synthetic tractability and the diverse pharmacological profiles of its derivatives. Compounds incorporating the 2-aminothiazole core have demonstrated potent activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[3][4][5] These application notes provide an overview of the synthesis, antimicrobial evaluation, and mechanism of action of 2-aminothiazole derivatives, along with detailed protocols for key experimental procedures.

Data Presentation: Antimicrobial Activity of 2-Aminothiazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 2-aminothiazole derivatives against clinically relevant microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
Trifluoromethoxy substituted aminothiazolesMethicillin-Resistant Staphylococcus aureus (MRSA)2 - 16[3][7]
Phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[4]
Phenylacetamido-thiazole derivativePseudomonas aeruginosa1.56 - 6.25[4]
Phenylacetamido-thiazole derivativeBacillus subtilis1.56 - 6.25[4]
Phenylacetamido-thiazole derivativeStaphylococcus aureus1.56 - 6.25[4]
Thiazolyl-thiourea derivativesStaphylococcus aureus4 - 16
Thiazolyl-thiourea derivativesStaphylococcus epidermidis4 - 16
2,5-dichloro thienyl-substituted thiazolesStaphylococcus aureus6.25 - 12.5[4]
2,5-dichloro thienyl-substituted thiazolesEscherichia coli6.25 - 12.5[4]
2,5-dichloro thienyl-substituted thiazolesKlebsiella pneumoniae6.25 - 12.5[4]
2,5-dichloro thienyl-substituted thiazolesPseudomonas aeruginosa6.25 - 12.5[4]

Table 2: Antifungal Activity of Selected 2-Aminothiazole Derivatives

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
2-phenylthiazole derivativesCandida albicansModerate to Potent[8]
2,5-dichloro thienyl-substituted thiazolesAspergillus fumigatus6.25 - 12.5[4]
2,5-dichloro thienyl-substituted thiazolesAspergillus flavus6.25 - 12.5[4]
2,5-dichloro thienyl-substituted thiazolesPenicillium marneffei6.25 - 12.5[4]
2,5-dichloro thienyl-substituted thiazolesTrichophyton mentagrophytes6.25 - 12.5[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[9][10] It involves the reaction of an α-haloketone with a thioamide.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea

  • Ethanol or Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Buchner funnel and filter flask

  • Beakers

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) in ethanol or methanol.

  • Add thiourea (1.5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture with stirring for 30 minutes to 2 hours. The reaction progress can be monitored by TLC.[9][11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to precipitate the product.[9]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any remaining salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified product, determine the yield, and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][12]

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (2-aminothiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well is typically 100 µL.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include growth control (broth + inoculum), sterility control (broth only), and solvent control wells.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Signaling Pathways and Mechanism of Action

Several 2-aminothiazole derivatives have been found to exert their antimicrobial effects by inhibiting essential microbial enzymes. Two key targets that have been identified are MurB, an enzyme involved in the biosynthesis of the bacterial cell wall, and CYP51 (lanosterol 14α-demethylase), which is crucial for the synthesis of ergosterol in fungi.

antimicrobial_mechanisms cluster_bacterial Bacterial Cell Wall Synthesis Inhibition cluster_fungal Fungal Ergosterol Synthesis Inhibition UDP_NAG UDP-N-acetylglucosamine MurB MurB Enzyme UDP_NAG->MurB MurA UDP_NAM UDP-N-acetylmuramic acid Peptidoglycan Peptidoglycan UDP_NAM->Peptidoglycan MurC-F MurB->UDP_NAM Reduction Aminothiazole_bac 2-Aminothiazole Derivative Aminothiazole_bac->MurB Inhibition Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Aminothiazole_fun 2-Aminothiazole Derivative Aminothiazole_fun->CYP51 Inhibition experimental_workflow Synthesis Synthesis of 2-Aminothiazole Derivative Library Purification Purification and Characterization Synthesis->Purification Screening Primary Antimicrobial Screening Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Toxicity Cytotoxicity Assay MIC->Toxicity MOA Mechanism of Action Studies MIC->MOA Lead_Opt Lead Optimization (SAR Studies) Toxicity->Lead_Opt MOA->Lead_Opt

References

2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA), a heterocyclic amino acid analogue, is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its constrained bicyclic structure and versatile functional groups—a primary amine, a carboxylic acid, and a dihydrothiazole ring—make it an attractive scaffold for the synthesis of novel peptidomimetics, enzyme inhibitors, and other biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of ACTA in organic synthesis.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₆N₂O₂S
Molecular Weight146.17 g/mol
AppearanceWhite solid
Melting Point212 °C (decomposes)[1]
SolubilitySlightly soluble in water

Application Notes

This compound serves as a constrained amino acid mimetic, offering the potential to introduce conformational rigidity into peptide chains. This can lead to enhanced biological activity, improved metabolic stability, and better receptor selectivity. The primary amine and carboxylic acid moieties allow for standard peptide coupling and esterification reactions, while the dihydrothiazthiazole ring can be involved in various chemical transformations or act as a key pharmacophoric element.

Synthesis of Peptidomimetics

ACTA can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptidomimetics can be screened for a variety of biological activities, including enzyme inhibition and receptor binding. The constrained nature of the ACTA scaffold can help to lock the peptide backbone into a bioactive conformation.

Synthesis of Enzyme Inhibitors

The thiazolidine ring is a known feature in various enzyme inhibitors. For example, derivatives of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes responsible for bacterial resistance to β-lactam antibiotics.

Elaboration of the Dihydrothiazole Ring

The dihydrothiazole ring system can be further functionalized or can participate in cycloaddition reactions to generate more complex heterocyclic systems. The sulfur and nitrogen atoms can also be targeted for specific chemical modifications.

Experimental Protocols

The following are detailed protocols for common synthetic transformations involving this compound.

Protocol 1: N-Acylation of this compound

This protocol describes the N-acetylation of ACTA using acetic anhydride. This reaction is a fundamental step in preparing N-protected ACTA for further synthetic manipulations, such as peptide coupling.

Reaction Scheme:

N_Acylation ACTA This compound Product N-Acetyl-2-amino-4,5-dihydrothiazole-4-carboxylic acid ACTA->Product AceticAnhydride Acetic Anhydride AceticAnhydride->Product Pyridine Pyridine Pyridine->Product

Caption: N-Acylation of ACTA.

Materials:

  • This compound (ACTA)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol of ACTA) under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2.0 eq) to the suspension and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acetyl-2-amino-4,5-dihydrothiazole-4-carboxylic acid.

Quantitative Data (Hypothetical):

Starting MaterialProductYield (%)Purity (%) (by HPLC)
ACTAN-Acetyl-ACTA85>95
Protocol 2: Esterification of this compound

This protocol details the Fischer esterification of the carboxylic acid moiety of ACTA to its corresponding methyl ester. This is a common transformation to protect the carboxylic acid or to prepare derivatives for further reactions.

Reaction Scheme:

Esterification ACTA This compound Product Methyl 2-amino-4,5-dihydrothiazole-4-carboxylate ACTA->Product Methanol Methanol Methanol->Product H2SO4 H₂SO₄ (cat.) H2SO4->Product

Caption: Esterification of ACTA.

Materials:

  • This compound (ACTA)

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (20 mL/mmol of ACTA).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-4,5-dihydrothiazole-4-carboxylate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[2]

Quantitative Data (Hypothetical):

Starting MaterialProductYield (%)Purity (%) (by NMR)
ACTAMethyl-ACTA92>98

Logical Workflow for Synthesis of a Dipeptide Mimetic

The following diagram illustrates a logical workflow for the synthesis of a dipeptide mimetic using ACTA as a building block.

Dipeptide_Synthesis_Workflow cluster_protection Step 1: N-Protection of ACTA cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Peptide Coupling cluster_deprotection Step 4: Deprotection A 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid (ACTA) C N-Protected ACTA A->C B Protecting Group Reagent (e.g., Boc₂O) B->C D N-Protected ACTA C->D F Activated N-Protected ACTA D->F E Coupling Agent (e.g., HATU, HOBt) E->F G Activated N-Protected ACTA F->G I Protected Dipeptide Mimetic G->I H Amino Acid Ester (e.g., H-Gly-OMe) H->I J Protected Dipeptide Mimetic I->J L Final Dipeptide Mimetic J->L K Deprotection Reagent (e.g., TFA) K->L

Caption: Workflow for Dipeptide Mimetic Synthesis.

This workflow outlines the key stages in synthesizing a dipeptide mimetic, starting with the protection of the amino group of ACTA, followed by activation of the carboxylic acid, coupling with another amino acid, and final deprotection to yield the target molecule.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. The protocols and workflows provided herein offer a starting point for researchers and scientists to explore the potential of this compound in the development of novel molecules with potential therapeutic applications. The ability to readily perform standard transformations such as N-acylation and esterification, combined with the unique structural features of the dihydrothiazole ring, makes ACTA an exciting scaffold for future drug discovery efforts.

References

Application Notes and Protocols: Anti-proliferative Effects of 2-Amino-Thiazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anti-proliferative effects.[1][2] Derivatives of 2-amino-thiazole-5-carboxylic acid, in particular, have garnered significant attention as promising candidates for anticancer drug development.[3] Many of these compounds are designed based on the structure of Dasatinib, a well-known kinase inhibitor, and have demonstrated efficacy against various cancer cell lines.[3] Their mechanism of action often involves the modulation of key cellular processes such as cell cycle progression and apoptosis, frequently through the inhibition of specific protein kinases.[4][5]

These application notes provide a summary of the anti-proliferative activities of selected 2-amino-thiazole-5-carboxylic acid derivatives, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Anti-proliferative Activity

The anti-proliferative activity of 2-amino-thiazole-5-carboxylic acid derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following tables summarize the quantitative data for selected compounds from various studies.

Compound IDCancer Cell LineIC50 (µM)Reference
6d K562 (Leukemia)High Potency (Comparable to Dasatinib)[3][6]
MCF-7 (Breast Cancer)20.2[3][6]
HT-29 (Colon Cancer)21.6[3][6]
MDA-MB-231 (Breast Cancer)Inactive[3][6]
Dasatinib K562, MCF-7, HT-29, MDA-MB-231< 1[3][6]
Compound 21 K562 (Leukemia)16.3[7]
MCF-7 (Breast Cancer)20.2[7]
HT-29 (Colon Cancer)21.6[7]
MDA-MB-231 (Breast Cancer)Inactive[7]
TH-39 K562 (Leukemia)0.78[5]
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8[5]
A549 (Lung Cancer)Strong Activity[5]
Compound 20 H1299 (Lung Cancer)4.89[5]
SHG-44 (Glioma)4.03[5]
Compound 79b A549 (Lung Cancer)1.61 (GI50)[5]
Compound 79a MCF-7 (Breast Cancer)2.32 (GI50)[5]

Mechanism of Action

The anti-proliferative effects of 2-amino-thiazole-5-carboxylic acid derivatives are attributed to their ability to interfere with critical cellular pathways, primarily leading to cell cycle arrest and apoptosis.[4]

Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death in cancer cells. This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which execute the apoptotic program.[5] Some derivatives have been shown to induce the cleavage of PARP1 and caspase 3, and increase the levels of the pro-apoptotic Bim protein.[8]

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M or G0/G1 phases.[4][9] For instance, some derivatives have been observed to cause G2/M arrest, leading to mitotic defects such as the formation of monopolar spindles.[9] Another reported mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, which can lead to G0/G1 arrest through the enhanced expression of p27/Kip1.[10]

Kinase Inhibition: A primary mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases.[2] Given their structural similarity to Dasatinib, they often target Src-family kinases.[11] Other kinases, such as cyclin-dependent kinases (CDKs) and protein kinase CK2, have also been identified as targets.[12][13] Inhibition of these kinases disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Anti-proliferative Effect Evaluation cluster_analysis Data Analysis and Interpretation cell_culture Seed cancer cells in multi-well plates treatment Treat cells with 2-amino-thiazole-5-carboxylic acid derivatives at various concentrations cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay Incubate and measure absorbance flow_cytometry Flow Cytometry for Cell Cycle Analysis treatment->flow_cytometry Fix, stain with PI, and analyze DNA content kinase_assay In Vitro Kinase Assay treatment->kinase_assay Assess inhibition of specific kinase activity ic50 Calculate IC50 values mtt_assay->ic50 cell_cycle_dist Determine cell cycle distribution flow_cytometry->cell_cycle_dist kinase_inhibition Quantify kinase inhibition kinase_assay->kinase_inhibition mechanism Elucidate Mechanism of Action ic50->mechanism cell_cycle_dist->mechanism kinase_inhibition->mechanism

Caption: General experimental workflow for evaluating the anti-proliferative effects.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Modulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound 2-Amino-Thiazole-5-Carboxylic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) compound->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-amino-thiazole derivatives.

Caption: G0/G1 cell cycle arrest via ERK pathway inhibition.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxicity of 2-amino-thiazole-5-carboxylic acid derivatives.[14]

Materials:

  • 2-amino-thiazole-5-carboxylic acid derivatives

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-amino-thiazole-5-carboxylic acid derivatives in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 570-590 nm using a plate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of 2-amino-thiazole-5-carboxylic acid derivatives on cell cycle distribution using propidium iodide (PI) staining.[4][11]

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[11]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells once with cold PBS and centrifuge at 1200 rpm for 5 minutes.[11]

  • Fixation:

    • Discard the supernatant.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet (1x10^6 cells).[11]

    • Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[11]

  • Staining:

    • Centrifuge the fixed cells at 2000 rpm for 5 minutes.[11]

    • Discard the ethanol and wash the cell pellet twice with cold PBS.[11]

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30-40 minutes at 37°C in the dark.[16]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the red channel (e.g., FL2).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of untreated controls.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This is a general protocol for a fluorescence-based in vitro kinase assay, which can be adapted for specific kinases targeted by 2-amino-thiazole-5-carboxylic acid derivatives.[1]

Materials:

  • Recombinant kinase

  • Specific peptide substrate (biotinylated)

  • ATP

  • Kinase assay buffer

  • 2-amino-thiazole-5-carboxylic acid derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or TR-FRET based detection system)

  • Multi-well plates (e.g., white, opaque 384-well plates)

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the 2-amino-thiazole-5-carboxylic acid derivatives in the kinase assay buffer.

    • Prepare a solution of the kinase and substrate in the kinase assay buffer.

    • Prepare an ATP solution in the kinase assay buffer.

  • Kinase Reaction:

    • Add the test compounds and controls (e.g., no inhibitor, no enzyme) to the wells of the plate.

    • Add the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

      • For ADP-Glo™: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • For TR-FRET: Add a mixture of a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor (e.g., XL665).[1]

  • Measurement:

    • Read the luminescence or TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • The signal will be inversely (luminescence) or directly (TR-FRET) proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound (also known as 2-aminothiazoline-4-carboxylic acid or ACTA) are:

  • From L-Cysteine and a Cyanide Source: This route involves the reaction of L-cysteine with a cyanide-containing reagent, such as cyanogen bromide or a thiocyanate salt. This method is often cited in the context of the compound's formation as a biomarker for cyanide exposure.[1]

  • From Methyl Chloroacrylate and Thiourea: This is a common industrial method for the synthesis of ACTA.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that L-cysteine is free from oxidation to cystine and that other reagents are of high purity.

  • Reaction Conditions: Temperature, reaction time, and pH are critical. A common issue is the decomposition of the product or starting materials under harsh conditions. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of byproducts is a significant cause of low yields. Depending on the synthetic route, these can include over-reaction or polymerization.

  • Work-up and Purification: Product loss can occur during extraction and purification steps. Optimize your recrystallization procedure to maximize recovery.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A3: The presence of multiple spots suggests the formation of side products. Common impurities can include:

  • Unreacted Starting Materials: Residual L-cysteine or other starting reagents.

  • Oxidized Species: Cysteine can oxidize to cystine, which might participate in side reactions.

  • Tautomers: this compound exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.[1] While this is an isomeric form, it may have different chromatographic behavior.

  • Byproducts from Side Reactions: Depending on the specific synthesis route, various byproducts can form.

To identify these impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What is the recommended method for purifying the final product?

A4: Recrystallization is a widely used and effective method for purifying this compound. The choice of solvent is crucial for obtaining high purity and yield. A mixture of solvents, such as ethanol and water, is often employed. The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while impurities remain in the solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or degraded starting materials.- Incorrect reaction temperature or time.- Suboptimal pH of the reaction mixture.- Use fresh, high-purity L-cysteine and other reagents.- Optimize temperature and reaction time by running small-scale test reactions.- Carefully control the pH of the reaction medium as specified in the protocol.
Product is a Dark, Tarry Substance - Polymerization or decomposition of reactants/product.- Reaction temperature is too high.- Reaction time is too long.- Lower the reaction temperature.- Monitor the reaction closely with TLC/HPLC and stop it once the starting material is consumed.- Ensure an inert atmosphere if the reaction is sensitive to oxidation.
Difficulty in Isolating the Product - Product is too soluble in the work-up or recrystallization solvent.- Formation of an emulsion during extraction.- For recrystallization, use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- To break emulsions, try adding a small amount of brine or a different organic solvent.
Pure Product Cannot be Obtained by Recrystallization - Presence of impurities with similar solubility to the product.- Try a different solvent or a mixture of solvents for recrystallization.- Consider column chromatography if recrystallization is ineffective.

Experimental Protocols

Synthesis of this compound from L-Cysteine

This protocol is a general guideline based on the reaction between L-cysteine and a suitable cyclizing agent.

Materials:

  • L-Cysteine

  • Potassium Thiocyanate (or other suitable cyanide source)

  • Hydrochloric Acid

  • Ethanol

  • Water

  • Diethyl Ether

Procedure:

  • Dissolve L-cysteine in an aqueous solution.

  • Add a solution of potassium thiocyanate. The molar ratio of reactants is a critical parameter to optimize.

  • Adjust the pH of the mixture with hydrochloric acid to acidic conditions to facilitate the reaction.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the crude product by filtration.

  • Wash the crude product with a solvent in which it is sparingly soluble, such as cold water or diethyl ether, to remove some of the impurities.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Quantitative Data on Yield Optimization:

The following table provides hypothetical data to illustrate how reaction conditions can be optimized for the highest yield. Actual results will vary based on specific experimental details.

Experiment ID Molar Ratio (Cysteine:Thiocyanate) Temperature (°C) Reaction Time (h) Yield (%)
11:1252465
21:1.2252475
31:1.5252472
41:1.2401282
51:1.260678

Visualizations

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product L-Cysteine L-Cysteine Reaction_Mixture Aqueous Acidic Solution L-Cysteine->Reaction_Mixture Potassium_Thiocyanate Potassium Thiocyanate Potassium_Thiocyanate->Reaction_Mixture Workup Filtration & Washing Reaction_Mixture->Workup Reaction Completion Purification Recrystallization Workup->Purification Final_Product 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Use_Fresh Use Fresh, High-Purity Reagents Check_Purity->Use_Fresh Impure Optimize_Conditions Optimize Reaction Conditions (T, t, pH) Check_Purity->Optimize_Conditions Pure Use_Fresh->Optimize_Conditions Run_Tests Run Small-Scale Test Reactions Optimize_Conditions->Run_Tests Non-Optimal Investigate_Side_Reactions Investigate Side Reactions (TLC/HPLC) Optimize_Conditions->Investigate_Side_Reactions Optimal Run_Tests->Investigate_Side_Reactions Adjust_Stoichiometry Adjust Reactant Stoichiometry Investigate_Side_Reactions->Adjust_Stoichiometry Side Products Detected Improve_Workup Improve Work-up & Purification Investigate_Side_Reactions->Improve_Workup No Side Products Adjust_Stoichiometry->Improve_Workup Optimize_Recrystallization Optimize Recrystallization Solvent & Conditions Improve_Workup->Optimize_Recrystallization Product Loss During Work-up End Improved Yield Improve_Workup->End No Significant Loss Optimize_Recrystallization->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

G Optimizing Reaction Parameters Goal Maximize Yield & Purity Temperature Temperature Goal->Temperature Time Reaction Time Goal->Time Ratio Reactant Ratio Goal->Ratio pH pH Goal->pH Solvent Solvent Goal->Solvent Yield Yield Temperature->Yield Purity Purity Temperature->Purity Time->Yield Time->Purity Ratio->Yield Ratio->Purity pH->Yield pH->Purity Solvent->Yield Solvent->Purity

Caption: Key parameters influencing the yield and purity of the synthesis.

References

Technical Support Center: Purification of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as methyl chloroacrylate and thiourea, as well as side-products from the cyclization reaction.[1] Depending on the reaction conditions, oligomeric species or products of hydrolysis may also be present. The specific impurity profile will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities. The most common and effective methods include:

  • Recrystallization: Often a good first choice for obtaining high-purity crystalline material.

  • Column Chromatography: Useful for separating compounds with different polarities. Both normal and reverse-phase chromatography can be employed.

  • Acid-Base Extraction: Can be highly effective for separating the amphoteric product from non-ionizable impurities.

  • Ion-Exchange Chromatography: Particularly useful for separating the target compound from neutral or like-charged impurities.[2]

Q3: Is this compound sensitive to the acidic nature of silica gel in normal-phase chromatography?

A3: Thiazoline derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation or streaking on the column.[3] It is advisable to perform a preliminary thin-layer chromatography (TLC) analysis to assess the stability of the compound on silica. If instability is observed, using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like neutral or basic alumina is recommended.[3]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography is a suitable technique, especially for polar compounds like amino acid derivatives.[4] A typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Troubleshooting Guides

Problem 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Steps
Compound is too soluble in the chosen solvent. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a binary solvent system to fine-tune the solubility.
Too much solvent was used. Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated.
Precipitation is incomplete. After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.
Crystals are lost during filtration. Use a filter paper with an appropriate pore size to prevent the loss of fine crystals. Wash the collected crystals with a minimal amount of ice-cold solvent.
Problem 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Steps
Product and impurities have similar polarities. Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).[3] If using normal phase, consider switching to reverse-phase chromatography.[4] Preparative TLC or recrystallization may be better alternatives.[3]
Compound is streaking on the column (tailing or fronting). If using silica gel, the compound may be interacting too strongly with the stationary phase. Try adding a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to improve the peak shape.[4] Alternatively, switch to a different stationary phase like alumina.[3]
Product is an oil and difficult to handle. Consider converting the oily product into a solid salt for easier purification by recrystallization.[3] The pure product can then be regenerated by treatment with a base or acid.
Data Presentation: Comparison of Purification Techniques
Technique Principle Advantages Disadvantages Applicability for ACTA
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very pure material, scalable, cost-effective.Requires a crystalline solid, can have lower recovery, finding a suitable solvent can be time-consuming.High, especially for final purification step.[5][6]
Normal-Phase Chromatography Separation based on polarity, with a polar stationary phase and a non-polar mobile phase.Good for separating non-polar to moderately polar compounds.Potential for compound degradation on acidic silica gel, may require more organic solvent.[3]Moderate, requires careful selection of stationary phase and eluent.
Reverse-Phase Chromatography Separation based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase.Excellent for polar and ionizable compounds, less risk of degradation compared to silica gel.Can be more expensive, may require solvent removal from aqueous fractions.High, a good alternative to normal-phase.[4]
Ion-Exchange Chromatography Separation based on the net charge of the molecules.Highly selective for charged molecules, high capacity.Requires the compound to be charged, elution can require high salt concentrations or pH changes.High, particularly for removing neutral or similarly charged impurities.[2]
Acid-Base Extraction Separation based on the differential solubility of acidic/basic compounds in aqueous and organic phases at different pH values.Simple, inexpensive, and scalable for removing non-ionizable impurities.Only applicable for separating compounds with different acid-base properties.High, as a preliminary purification step.[4]

Experimental Protocols & Visualizations

General Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Concentration1 Concentration Extraction->Concentration1 Recrystallization Recrystallization Concentration1->Recrystallization Primary Purification Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography Further Purification Pure_Product Pure Product Recrystallization->Pure_Product High Purity Chromatography->Pure_Product

A general workflow for the purification of ACTA.
Troubleshooting Logic for Low Purity

This diagram outlines a logical approach to troubleshooting when the desired purity of this compound is not achieved.

Troubleshooting_Purity Start Low Purity Product Check_Technique Was Recrystallization the only method used? Start->Check_Technique Add_Chromatography Introduce Column Chromatography Step Check_Technique->Add_Chromatography Yes Check_Chrom_Conditions Was Chromatography Ineffective? Check_Technique->Check_Chrom_Conditions No Final_Purity Achieved Desired Purity Add_Chromatography->Final_Purity Optimize_Chrom Optimize Chromatography: - Change solvent system - Change stationary phase - Use modifiers Check_Chrom_Conditions->Optimize_Chrom Yes Check_Chrom_Conditions->Final_Purity No Consider_Alternative Consider Alternative: - Preparative TLC - Ion-Exchange Optimize_Chrom->Consider_Alternative Consider_Alternative->Final_Purity

A troubleshooting flowchart for low product purity.

References

Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazole derivatives. The focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole derivatives, and what are its primary challenges?

A1: The Hantzsch thiazole synthesis is the most widely used method for preparing 2-aminothiazole derivatives. It involves the condensation of an α-haloketone with a thiourea or thioamide.[1] While versatile, the primary challenges include controlling regioselectivity, minimizing side product formation, and achieving high yields.[2] Common issues such as low yields can arise from suboptimal reaction conditions or the purity of starting materials.[2]

Q2: What are the most common side reactions observed during the Hantzsch synthesis of 2-aminothiazoles?

A2: The most frequently encountered side reactions include:

  • Formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers: This is a significant issue, particularly when using N-substituted thioureas under acidic conditions.[3]

  • Formation of oxazoles: This can occur if the thioamide starting material is contaminated with the corresponding amide.[2]

  • Dimerization or polymerization of reactants: Under certain conditions, the α-haloketone or reactive intermediates can self-condense.[2]

  • Formation of N-(4-arylthiazol-2-yl)thioureas: This can happen as a byproduct of the reaction.

Q3: How can I improve the yield and purity of my 2-aminothiazole synthesis?

A3: Optimizing reaction conditions is key to improving both yield and purity. Consider the following:

  • Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts the reaction rate and the formation of byproducts. Alcohols like ethanol or methanol are commonly used.[2] Microwave-assisted synthesis can often reduce reaction times and improve yields.[2]

  • pH Control: The pH of the reaction mixture can influence regioselectivity. Acidic conditions may favor the formation of the undesired 2-imino isomer.[3]

  • Catalyst: The use of catalysts can improve reaction rates and yields. Various catalysts, including acidic and basic catalysts, have been employed.[2]

  • Purity of Starting Materials: Ensure the α-haloketone and thiourea are of high purity to avoid the formation of byproducts like oxazoles.[2]

Q4: How can I effectively purify my 2-aminothiazole derivative from common side products?

A4: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for removing impurities, especially for solid products. The choice of solvent is crucial for successful recrystallization.[4]

  • Column Chromatography: This is a versatile method for separating the desired product from a mixture of compounds. The selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is critical for achieving good separation.[5] Thin-layer chromatography (TLC) can be used to monitor the separation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aminothiazole derivatives and provides step-by-step solutions.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Poor quality of starting materials Ensure the α-haloketone is fresh and properly stored. Verify the purity of the thiourea. Impurities can lead to unwanted side reactions.[2]
Suboptimal reaction temperature If the reaction is slow, gradually increase the temperature while monitoring for byproduct formation using TLC. Conversely, if side products are prevalent, try lowering the temperature.[2]
Inappropriate solvent The choice of solvent can significantly affect the reaction. Screen different solvents such as ethanol, methanol, or a mixture of ethanol and water to find the optimal conditions.[2][6]
Incorrect stoichiometry Verify the molar ratios of your reactants. A slight excess of the thiourea component is sometimes used.
Ineffective or no catalyst Consider introducing a suitable catalyst. Both acidic and basic catalysts have been shown to improve yields in Hantzsch synthesis.[2]
Problem 2: Formation of Multiple Products (Observed on TLC)
Possible Cause Suggested Solution
Formation of 3-substituted 2-imino-2,3-dihydrothiazole isomer This is common under acidic conditions. Try running the reaction under neutral or slightly basic conditions. The isomers can often be separated by column chromatography.[3]
Formation of oxazole byproduct This is likely due to amide impurities in the thioamide starting material. Purify the thioamide before use.
Dimerization or polymerization of reactants This can be caused by high temperatures or prolonged reaction times. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Consider lowering the reaction temperature.[2]
Unreacted starting materials If the reaction is incomplete, starting material spots will be visible on TLC. Ensure sufficient reaction time and optimal temperature.

Data Presentation

The following tables summarize the impact of various reaction conditions on the yield of 2-aminothiazole derivatives.

Table 1: Effect of Solvent on the Yield of 4-Aryl-2-aminothiazole

EntrySolventTemperature (°C)Yield (%)
1Ethyl AcetateReflux87
2MethanolRefluxGood
3EthanolRefluxGood
4TetrahydrofuranRefluxPoor
5AcetonitrileRefluxPoor
6ChloroformReflux0
7WaterReflux0
8Ethyl AcetateRoom Temp0

Adapted from a facile, one-pot synthesis of 2-aminothiazole derivatives.[7]

Table 2: Optimization of Hantzsch Thiazole Synthesis using a Reusable Catalyst

EntrySolventTemperature (°C)Catalyst Amount (%)Yield (%)
1Water25150
2WaterReflux1550
3Ethanol25150
4EthanolReflux1565
5Methanol25150
6MethanolReflux1560
71-ButanolReflux1570
82-PropanolReflux1575
9Ethanol/Water (1:1)251510
10Ethanol/Water (1:1)65550
11Ethanol/Water (1:1)651070
12Ethanol/Water (1:1)651587
13Ethanol/Water (1:1)651887
14Ethanol/Water (1:1)652087
15Ethanol/Water (1:1)451540
16Ethanol/Water (1:1)Reflux1587

Adapted from a study on the synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[6]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]

  • Add methanol (5 mL) and a stir bar.[8]

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[8]

  • Remove the reaction from the heat and allow it to cool to room temperature.[8]

  • Pour the reaction mixture into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[8]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[8]

  • Wash the filter cake with water.[8]

  • The crude product can be further purified by recrystallization from ethanol.[9]

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

Materials:

  • Substituted acetophenone

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine the substituted acetophenone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

  • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate and dry it.

  • Recrystallize the product from ethanol for further purification.

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine α-Haloketone and Thiourea Start->Reactants Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Heat Heat Reaction Mixture (Conventional or Microwave) Solvent->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Reaction Complete Precipitate Precipitate Product (e.g., add Na₂CO₃ solution) Cool->Precipitate Filter Filter Solid Product Precipitate->Filter Purify Purify by Recrystallization or Column Chromatography Filter->Purify End End Purify->End

Caption: General experimental workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Yield Purity Poor Reagent Purity Problem->Purity Temp Suboptimal Temperature Problem->Temp Solvent Inappropriate Solvent Problem->Solvent Stoich Incorrect Stoichiometry Problem->Stoich CheckPurity Verify Purity of Starting Materials Purity->CheckPurity OptimizeTemp Optimize Reaction Temperature Temp->OptimizeTemp ScreenSolvent Screen Different Solvents Solvent->ScreenSolvent VerifyRatios Check Molar Ratios Stoich->VerifyRatios

Caption: Troubleshooting guide for low yield in 2-aminothiazole synthesis.

Side_Reaction_Pathways Start α-Haloketone + N-Substituted Thiourea MainProduct 2-(N-Substituted amino)thiazole (Desired Product) Start->MainProduct Neutral/Basic Conditions SideProduct 3-Substituted 2-imino-2,3-dihydrothiazole (Isomeric Impurity) Start->SideProduct Acidic Conditions

Caption: Regioselectivity in the Hantzsch thiazole synthesis leading to isomeric products.

References

Stability issues of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule containing a carboxylic acid, an amine, and a sulfide group, it is susceptible to various degradation pathways.[1][2][3]

Q2: What is the recommended storage condition for solutions of this compound?

A2: It is recommended to store stock solutions in a refrigerator, protected from light.[1] For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, similar heterocyclic carboxylic acids have shown susceptibility to UV-induced photolysis, which can lead to decarboxylation as an initial degradation step.[4] Therefore, it is crucial to protect solutions from light by using amber vials or covering the containers with aluminum foil.

Q4: How does pH affect the stability of this compound?

A4: The molecule contains both an acidic carboxylic acid group and a basic amino group, making its stability pH-dependent. At neutral pH, it likely exists as a zwitterion.[5] Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the dihydrothiazole ring. It is advisable to maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7) for optimal stability.

Q5: Can I expect tautomerism with this compound in solution?

A5: Yes, this compound can exist in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.[6] This is an inherent characteristic of the molecule and can influence its reactivity and interaction with other molecules in solution.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Issue 1: Loss of compound potency or concentration over a short period.

  • Possible Cause: Degradation due to improper storage or experimental conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (refrigerated or frozen) and protected from light.

    • Check pH of the Solution: Measure the pH of your solvent or buffer. If it is highly acidic or alkaline, consider adjusting it to a more neutral range.

    • Minimize Exposure to Ambient Conditions: During experiments, try to minimize the time the solution is exposed to room temperature and light.

    • Prepare Fresh Solutions: If possible, prepare fresh solutions before each experiment to ensure the highest purity and concentration.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If using mass spectrometry, analyze the mass of the unexpected peaks to hypothesize their structures. Common degradation pathways include hydrolysis, oxidation, and decarboxylation.

    • Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study as outlined in the "Experimental Protocols" section. This can help in confirming the identity of the impurities.

    • Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.[7]

Issue 3: Inconsistent experimental results.

  • Possible Cause: Inconsistent stability of the compound across different experiments.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that the procedure for preparing solutions is consistent across all experiments, including the source of the solvent, the final pH, and the handling procedure.

    • Evaluate Solvent Effects: If using organic co-solvents, be aware that they can affect the stability of the compound. It is recommended to assess stability in the specific solvent system you are using.

    • Use an Internal Standard: In quantitative studies, using a stable internal standard can help to correct for variations in sample preparation and analysis.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate its potential stability profile.

Table 1: Stability of this compound under Different pH Conditions

pHTemperature (°C)Duration (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)
2.040241008515
4.04024100982
7.04024100973
9.040241008812
12.040241007525

Table 2: Stability under Stress Conditions

ConditionDurationInitial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)
0.1 M HCl8 hours1009010
0.1 M NaOH8 hours1008218
3% H₂O₂12 hours1007822
Heat (80°C)48 hours100955
Photolytic1.2 million lux hours1008020

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Solution

  • Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into multiple amber vials to minimize contamination and the effects of repeated sampling.

  • Storage: Store the vials under various conditions:

    • Refrigerated (2-8°C)

    • Room temperature (~25°C)

    • Elevated temperature (e.g., 40°C)

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.

  • Analysis: Analyze the samples using a stability-indicating HPLC method with UV or MS detection to determine the concentration of the parent compound.

  • Data Evaluation: Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[8]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 8 hours.[8]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for 12 hours.[8]

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[8]

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours.[8]

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample, by HPLC-MS to identify and characterize any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Buffer) aliquot Aliquot into Amber Vials prep_stock->aliquot storage_ref Refrigerated (2-8°C) storage_rt Room Temp (~25°C) storage_ht Elevated Temp (40°C) time_points Sample at Time Points (0, 24, 48, 72h, 1 week) storage_ref->time_points storage_rt->time_points storage_ht->time_points hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS time_points->hplc_analysis data_eval Calculate % Remaining Compound hplc_analysis->data_eval

Caption: Workflow for a general stability assessment study.

degradation_pathways cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis  Acid/Base oxidation Oxidation (at Sulfur) parent->oxidation  Oxidizing Agents photolysis Photolysis (Decarboxylation) parent->photolysis  UV Light

Caption: Potential degradation pathways for the compound.

troubleshooting_logic start Inconsistent Results or Compound Degradation check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_ph Check Solution pH check_storage->check_ph Storage OK fresh_solution Prepare Fresh Solution check_storage->fresh_solution Storage Incorrect check_ph->fresh_solution pH Incorrect forced_degradation Perform Forced Degradation Study check_ph->forced_degradation pH OK end_stable Issue Resolved fresh_solution->end_stable forced_degradation->end_stable

References

Overcoming steric hindrance in 2-aminothiazole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazole-5-carboxamides, with a specific focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields when synthesizing 2-aminothiazole-5-carboxamides with sterically hindered anilines?

A1: The primary reason for low yields is steric hindrance from bulky substituents on the aniline, such as ortho-substituents (e.g., 2-chloro-6-methylaniline). This hindrance impedes the nucleophilic attack of the aniline nitrogen during the amide bond formation, making the reaction slow and inefficient.[1][2]

Q2: Are there alternative synthetic strategies to bypass the direct amidation of a 2-aminothiazole-5-carboxylic acid with a sterically hindered aniline?

A2: Yes, a highly effective strategy involves changing the order of synthetic steps. Instead of forming the thiazole ring first, you can prepare a β-ethoxyacrylamide intermediate by coupling β-ethoxy acryloyl chloride with the sterically hindered aniline. This intermediate then undergoes cyclization with thiourea to form the desired 2-aminothiazole-5-carboxamide. This approach avoids the difficult final amidation step and often results in higher overall yields.[1][2]

Q3: What are the advantages of the β-ethoxyacrylamide intermediate method?

A3: This method offers several advantages, particularly for large-scale synthesis:

  • It eliminates the need for protecting groups on the 2-amino group of the thiazole.

  • It avoids the use of air- and moisture-sensitive organometallic intermediates.

  • It generally provides higher overall yields compared to the direct amidation approach with hindered anilines.

  • The experimental procedure is simpler and more straightforward.[1][2]

Q4: Can the Hantzsch thiazole synthesis be used for preparing the 2-aminothiazole core, and what are its limitations?

A4: The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea, is a classical and widely used method for preparing the 2-aminothiazole ring system.[3][4] However, when the goal is a 5-carboxamide derivative, this method requires a multi-step sequence that can be inefficient, especially when dealing with sterically hindered amines in the final amide coupling step.

Q5: Are there any "greener" or more environmentally friendly approaches for this synthesis?

A5: Yes, greener approaches are being developed. These include the use of water as a solvent, employing reusable catalysts, solvent-free grinding methods, and microwave-assisted synthesis, which can reduce reaction times and energy consumption.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents such as ethanol, methanol, or solvent mixtures.[5]
Suboptimal reaction temperature.Optimize the reaction temperature; reflux or microwave heating can be effective.[5]
Ineffective or no catalyst.Introduce an acidic or basic catalyst.[5]
Poor quality of starting materials.Ensure the purity of your starting materials.
Incorrect stoichiometry.Verify the molar ratios of your reactants.
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction progress using TLC to determine the optimal reaction time.
Incorrect pH of the reaction mixture.Adjust the pH; some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[5][6]
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent.Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a complex mixture of products.Employ column chromatography for purification.
The catalyst is difficult to remove from the product.Consider using a solid-phase synthesis approach where the product is attached to a resin, simplifying purification.[7][8]

Comparative Data of Synthetic Methods

Method Starting Materials Key Steps Yield with Sterically Hindered Anilines Reference
Direct Amidation 2-N-Boc-aminothiazole-5-carboxylic acid, 2-chloro-6-methylaniline1. Amide coupling2. DeprotectionUnsatisfactory for large-scale synthesis[1][2]
β-Ethoxyacrylamide Intermediate β-ethoxy acryloyl chloride, 2-chloro-6-methylaniline, thiourea1. Acrylamide formation2. α-bromination3. Thiazole ring formation95% for the thiazole formation step[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide via β-Ethoxyacrylamide Intermediate

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a solution of 2-chloro-6-methylaniline in THF, add pyridine as a base.

  • Slowly add β-ethoxy acryloyl chloride to the mixture.

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, perform a suitable work-up to isolate the product. A reported yield for this step is 74%.[1]

Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Dissolve the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide from the previous step in a mixture of dioxane and water.

  • Add N-bromosuccinimide (NBS) to the solution to mediate the α-bromination.

  • Add thiourea to the reaction mixture and heat to induce ring closure.

  • The desired 2-aminothiazole-5-carboxamide is obtained in high yield (reported as 95%) after work-up.[1]

Protocol 2: Hantzsch Thiazole Synthesis (General Procedure)
  • Dissolve the α-haloketone in a suitable solvent, such as ethanol.

  • Add the thiourea or substituted thiourea to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.[3]

  • Collect the solid by filtration and purify by recrystallization or column chromatography.

Diagrams

Synthesis_Pathway cluster_direct Direct Amidation (Prone to Steric Hindrance) cluster_alternative Alternative Pathway (Overcomes Steric Hindrance) A 2-N-Boc-aminothiazole- 5-carboxylic acid C Amide Coupling A->C B Sterically Hindered Aniline (e.g., 2-chloro-6-methylaniline) B->C D Low Yield of 2-N-Boc-aminothiazole- 5-carboxamide C->D Steric Hindrance E β-ethoxy acryloyl chloride G Acrylamide Formation E->G F Sterically Hindered Aniline F->G H β-ethoxyacrylamide Intermediate G->H I α-bromination & Cyclization with Thiourea H->I J High Yield of 2-aminothiazole- 5-carboxamide I->J

Caption: Comparison of synthetic pathways for 2-aminothiazole-5-carboxamides.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry If pure Success Improved Yield Check_Purity->Success If impure, purify & repeat Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp If correct Check_Stoichiometry->Success If incorrect, adjust & repeat Change_Solvent Screen Different Solvents Optimize_Temp->Change_Solvent If no improvement Optimize_Temp->Success If improved Add_Catalyst Introduce Catalyst Change_Solvent->Add_Catalyst If no improvement Change_Solvent->Success If improved Alternative_Route Consider Alternative Synthetic Route Add_Catalyst->Alternative_Route If no improvement Add_Catalyst->Success If improved Alternative_Route->Success

Caption: Troubleshooting workflow for low product yield.

Steric_Hindrance_Mechanism cluster_amide Amide Bond Formation cluster_hindrance Steric Hindrance Carboxylic_Acid 2-Aminothiazole-5-Carboxylic Acid Derivative Transition_State Transition State Carboxylic_Acid->Transition_State Aniline Sterically Hindered Aniline Aniline->Transition_State Steric_Clash Product 2-Aminothiazole-5-Carboxamide Transition_State->Product High energy barrier due to steric clash

Caption: Mechanism of steric hindrance in amide bond formation.

References

Optimizing reaction conditions for coupling with 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the optimization of coupling reactions involving 2-Amino-4,5-dihydrothiazole-4-carboxylic acid. This heterocyclic amino acid can present unique challenges due to its structure; this guide offers strategies to ensure successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with this compound?

Low coupling yields are often due to a combination of factors. The structure of this compound can contribute to steric hindrance, which physically obstructs the approach of the activated carboxylic acid and the amine, slowing the reaction.[1] Additionally, issues can arise from suboptimal reaction conditions or the selection of an inappropriate coupling reagent not potent enough for this specific substrate.[1]

Q2: Which coupling reagents are most effective for this type of hindered amino acid?

For sterically demanding couplings, potent onium-salt-based reagents are generally the preferred choice.[1][2]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][3] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation uronium salt based on Oxyma Pure, which also shows high efficiency.[3][4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered systems.[2][3] They are known to be highly effective and can reduce the risk of certain side reactions.[3]

  • Carbodiimides: Standard carbodiimide reagents like DCC and EDC can result in lower yields for challenging couplings and are often not the first choice.[1][5] If used, they almost always require an additive like HOBt or HOAt to improve efficiency and reduce side reactions.[5]

Q3: How can I minimize the risk of racemization during the coupling step?

Racemization can occur at the C-terminal amino acid residue during activation.[6] To minimize this risk:

  • Use Additives: Incorporate additives like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]

  • Choose the Right Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]

  • Control the Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like DIPEA.[1]

  • Manage Temperature: Avoid prolonged reaction times at elevated temperatures. If using heat (e.g., microwave synthesis), optimize for the shortest duration necessary to achieve a good yield.[1]

  • Pre-activation Time: Reduce the pre-activation time of the carboxylic acid before adding the amine component to avoid over-activation.[1]

Q4: What are the recommended solvents and temperatures for this reaction?

N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis (SPPS).[2] However, for difficult couplings where peptide aggregation might be an issue, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties.[2][7] Room temperature is standard, but for slow reactions, extending the reaction time (from 2 hours to overnight) is a common strategy.[2] Microwave-assisted synthesis can also be highly effective, as it helps overcome the activation energy barrier and can disrupt peptide chain aggregation.[1][2]

Q5: What is "double coupling" and when should I use it?

Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction.[2] This technique is particularly useful when a monitoring test (like a Kaiser or ninhydrin test) indicates that the initial coupling was incomplete, which is a common issue with sterically hindered residues.[1][2]

Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Incomplete Coupling (Positive ninhydrin/Kaiser test result after coupling)Steric Hindrance: The bulky nature of the thiazole ring is impeding the reaction.[1][2]1. Switch to a more potent coupling reagent like HATU, HCTU, COMU, or PyAOP.[1][2] 2. Perform a "Double Coupling" : After the first coupling, drain and add a fresh solution of activated amino acid.[2] 3. Increase Reaction Time : Extend the coupling time from 2 hours to several hours or overnight.[2] 4. Use Microwave Synthesis : Employ microwave energy to help overcome the activation barrier.[1][2]
Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[1][8]1. Change the Solvent : Switch from DMF to NMP or a DMF/DCM mixture to improve solvation.[1][2] 2. Incorporate "Pseudoproline" Dipeptides : Strategically place these dipeptides in the sequence to disrupt secondary structures.[1]
Presence of Unexpected Byproducts (Observed in Mass Spec)Guanidinylation of Amine: A side reaction can occur when using an excess of uronium/aminium reagents (e.g., HBTU, HATU).[3][4]1. Adjust Stoichiometry : Use a slight excess of the carboxylic acid relative to the coupling reagent.[4] 2. Pre-activate Correctly : Allow a short pre-activation period for the carboxylic acid and coupling reagent before adding the mixture to the amine.[4]
Racemization: The stereocenter of the activated amino acid has epimerized.[1][5]1. Add Suppressing Agent : Use additives like HOAt or Oxyma Pure.[1] 2. Change Base : Switch from DIPEA to a weaker base like NMM or collidine.[1] 3. Lower Temperature : Avoid elevated temperatures for extended periods.[1]
Dehydration of Asn/Gln Side Chains: If using carbodiimides (DCC, EDC), the side-chain amides of Asparagine or Glutamine can be converted to nitriles.[4][5]1. Ensure Proper Side-Chain Protection : Use appropriate protecting groups for Asn and Gln residues.[4] 2. Avoid Carbodiimides : Use onium salt reagents which are less prone to causing this side reaction.
Poor Solubility of Reagents Inappropriate Solvent System: The chosen solvent may not be optimal for all components.1. Try Solvent Mixtures : Consider using mixtures like DMF/DCM.[1] 2. Switch to NMP : N-Methyl-2-pyrrolidone (NMP) has better solvating properties for many reagents and aggregating peptides.[2]

Data Presentation: Comparison of Coupling Reagents

The table below summarizes the properties of common coupling reagents recommended for challenging couplings.

Reagent ClassExample Reagent(s)StrengthsWeaknessesTypical Equivalents (vs. Amine)
Uronium/Aminium Salts HATU, HCTU, HBTUHighly reactive, fast reaction times, very effective for hindered amino acids.[1][3]Can cause guanidinylation if used in excess; potentially explosive components (HOBt/HOAt based).[3][4]Reagent: 0.95-1.0 eq, Base (DIPEA): 2.0 eq
Oxyma-Based Uronium Salts COMUHigh reactivity, comparable or superior to HATU; non-explosive byproduct (Oxyma Pure).[3][4]Limited solution stability.[3]Reagent: 1.0 eq, Base (DIPEA): 2.0 eq
Phosphonium Salts PyBOP, PyAOPExcellent for routine and hindered couplings; does not cause guanidinylation.[1][3]Can be more expensive.Reagent: 1.0 eq, Base (DIPEA): 2.0 eq
Carbodiimides EDC, DICWater-soluble byproducts (EDC), cost-effective.[5][9]Less effective for hindered couplings; risk of racemization without additives; can cause side-chain dehydration.[1][4][5]Reagent: 1.0 eq, Additive (HOBt): 1.0 eq

Experimental Protocols

Protocol 1: General HATU-Mediated Coupling on Solid Phase

This protocol provides a general guideline for coupling an Fmoc-protected amino acid to a resin-bound amine, and it may require optimization for specific sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with the N-terminal amine deprotected) in DMF in a suitable reaction vessel.

  • Activation Mixture Preparation: In a separate vial, dissolve:

    • Fmoc-protected amino acid (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)[1]

    • An additive like HOAt can be included if not already part of the reagent (4 equivalents)[1]

    • Dissolve these components in DMF.

  • Pre-Activation: Add a base, such as DIPEA (8 equivalents), to the activation mixture and mix briefly (1-2 minutes).[1]

  • Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the reaction vessel at room temperature for 2 hours. For difficult couplings, the time can be extended up to 24 hours.[2][6]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2]

  • Confirmation: Perform a qualitative test, such as the ninhydrin test, to confirm the completion of the coupling.[1] A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling (double coupling) may be necessary.[1][2]

Protocol 2: Ninhydrin (Kaiser) Test for Reaction Monitoring
  • Collect a small sample of resin beads (1-2 mg) from the reaction vessel and wash them thoroughly with DMF and then DCM or ethanol.

  • Add 2-3 drops of each of the following three solutions to the beads:

    • Solution A: 5% ninhydrin in ethanol

    • Solution B: 80% phenol in ethanol

    • Solution C: 2% 0.001M KCN in pyridine

  • Heat the sample at 100-120°C for 3-5 minutes.

  • Observe the color:

    • Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling).

Visual Guides

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis & Completion Resin Swell Resin in DMF Deprotection Fmoc-Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 Activation Prepare Activation Mix (Amino Acid + HATU + DIPEA) Coupling Add Activation Mix to Resin (Agitate 2h - Overnight) Wash1->Coupling Activation->Coupling Wash2 Wash Resin (DMF/DCM) Coupling->Wash2 Test Ninhydrin Test Wash2->Test Complete Coupling Complete (Proceed to next step) Test->Complete Negative Repeat Incomplete Coupling (Perform Double Coupling) Test->Repeat Positive Repeat->Coupling

Caption: General workflow for solid-phase amide coupling and monitoring.

Decision Tree for Optimizing Coupling Strategy

G Start Start Coupling Reaction Check Is Coupling Incomplete (Positive Ninhydrin Test)? Start->Check Racemization Is Racemization a Concern? Check->Racemization No Sol_Reagent Use Potent Reagent (HATU, COMU, PyAOP) Check->Sol_Reagent Yes Sol_Time Increase Reaction Time or Use Microwave Check->Sol_Time Yes Sol_Solvent Switch Solvent (DMF -> NMP) Check->Sol_Solvent Yes Sol_Additive Use Additive (HOAt, Oxyma Pure) Racemization->Sol_Additive Yes Sol_Base Use Weaker Base (NMM, Collidine) Racemization->Sol_Base Yes End Successful Coupling Racemization->End No Sol_Reagent->Check Re-evaluate Sol_Time->Check Re-evaluate Sol_Solvent->Check Re-evaluate Sol_Additive->End Sol_Base->End

Caption: Decision-making guide for troubleshooting coupling reactions.

General Mechanism of Onium Salt Activation

G CarboxylicAcid R-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (e.g., OAt-Ester) CarboxylicAcid->ActiveEster + OniumSalt Onium Salt (e.g., HATU) OniumSalt->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide R-CO-NH-R' (Amide Bond) ActiveEster->Amide + Amine R'-NH2 (Amine) Amine->Amide Byproducts Byproducts

Caption: Logical flow of amide bond formation via an activated ester.

References

Technical Support Center: Scaling Up 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA).

Frequently Asked Questions (FAQs)

Q1: What are the common critical parameters to monitor during the scale-up of ACTA synthesis?

A1: When scaling up the synthesis of this compound, it is crucial to monitor and control several parameters that can significantly impact yield, purity, and safety. These include:

  • Temperature: The reaction to form the thiazoline ring is often exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and impurity formation.[1]

  • Mixing Efficiency: Uniform mixing is essential to ensure consistent reaction rates and prevent localized high concentrations of reactants, which can lead to by-product formation. What works at a lab scale with a magnetic stirrer may not be sufficient in a large reactor, requiring careful selection of impeller type and agitation speed.[1]

  • pH Control: The pH of the reaction mixture can influence the stability of the product and the formation of impurities. It is important to maintain the optimal pH range throughout the reaction and work-up.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q2: What are the primary impurities I should expect during the large-scale synthesis of ACTA?

A2: During the synthesis of ACTA from methyl chloroacrylate and thiourea, several impurities can form, especially at a larger scale. Potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. Common side reactions in the synthesis of similar thiazole derivatives include the formation of N-bromination or phenyl ring bromination by-products if NBS is used in an alternative synthetic route.[2] While the direct synthesis of ACTA does not involve NBS, analogous side reactions with other reagents should be considered. It is also possible to form dimers or polymers, especially under harsh reaction conditions.

Q3: How can I improve the yield of ACTA during scale-up?

A3: Low yield is a common challenge in scaling up chemical syntheses. To improve the yield of ACTA, consider the following:

  • Solvent Selection: The choice of solvent can significantly affect reaction rates and product solubility. Screening different solvents or solvent mixtures may be necessary to find the optimal conditions for a larger scale.[3]

  • Catalyst Use: While the direct synthesis from methyl chloroacrylate and thiourea may not require a catalyst, for other aminothiazole syntheses, the use of acidic or basic catalysts can be beneficial.[3]

  • Stoichiometry: Precise control of the molar ratios of reactants is crucial. An excess of one reactant may be beneficial at a small scale but could lead to significant impurity issues at a larger scale.

  • "Greener" Methods: Exploring more environmentally friendly methods, such as using water as a solvent or microwave-assisted synthesis, has been shown to improve yields and reduce reaction times for some thiazole syntheses.[3]

Q4: What are the recommended methods for purifying large quantities of ACTA?

A4: Purifying large batches of ACTA can be challenging. Common methods include:

  • Crystallization: This is often the most effective method for purifying solid compounds at a large scale. The choice of solvent system is critical for obtaining high purity and good recovery. Recrystallization in solvents like methanol, ethanol, or water, or mixtures thereof, can be effective.[4]

  • Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large-scale purification. It is typically used for high-value products or when other methods fail to provide the desired purity.

  • Precipitation: The product can be precipitated by adding a non-solvent to the reaction mixture or by cooling. This can be an effective initial purification step.

Troubleshooting Guides

Issue 1: Low Product Yield
Possible Cause Suggested Solution
Suboptimal Reaction Temperature The reaction is exothermic; poor heat transfer in large reactors can lead to side reactions. Optimize the temperature profile and ensure efficient cooling.[1]
Inefficient Mixing Inadequate mixing can result in localized concentration gradients and reduced reaction rates. Evaluate and optimize the stirrer design and agitation speed for the larger vessel.[1]
Incorrect Stoichiometry Inaccurate measurement of reactants on a large scale. Calibrate weighing equipment and ensure precise addition of reactants.
Poor Quality Starting Materials Impurities in starting materials can inhibit the reaction or lead to by-products. Ensure the purity of methyl chloroacrylate and thiourea.
Inappropriate Solvent The solvent used at the lab scale may not be optimal for larger volumes. Screen different solvents or solvent mixtures to improve solubility and reaction kinetics.[3]
Issue 2: Formation of Impurities
Possible Cause Suggested Solution
High Reaction Temperature Localized overheating due to poor heat dissipation can promote the formation of degradation products. Improve reactor cooling and temperature monitoring.[1]
Prolonged Reaction Time Leaving the reaction for too long can lead to the formation of by-products. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.
Incorrect pH The pH of the reaction mixture can affect product stability. Monitor and adjust the pH throughout the process.
Presence of Oxygen For some reactions, the presence of atmospheric oxygen can lead to oxidative side products. Consider running the reaction under an inert atmosphere (e.g., nitrogen).
Issue 3: Difficult Product Isolation and Purification
Possible Cause Suggested Solution
Product is Highly Soluble in the Reaction Solvent The product may not precipitate effectively from the reaction mixture. Try adding a non-solvent to induce precipitation or cool the reaction mixture.
Formation of a Complex Mixture of Products Multiple by-products make purification difficult. Re-optimize reaction conditions to minimize impurity formation.
Difficulty with Crystallization The product may be slow to crystallize or forms an oil. Screen different crystallization solvents and conditions (e.g., temperature, cooling rate). Seeding the solution with a small amount of pure product can also induce crystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)

Parameter Lab Scale (10g) Pilot Scale (1kg) Production Scale (100kg)
Reactant A (moles) 0.1101000
Reactant B (moles) 0.1101000
Solvent Volume (L) 0.2202000
Reaction Temperature (°C) 6060-65 (controlled)60-70 (rigorous control)
Reaction Time (hours) 468
Typical Yield (%) 857570
Typical Purity (%) >98>95>95

Note: This table presents illustrative data. Actual results will vary depending on the specific process and equipment.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and scales.

Materials:

  • Methyl 2-chloro-3-mercaptopropionate

  • Ammonia

  • Methanol

  • Water

Procedure:

  • Ammonolysis: In a suitable reactor, dissolve methyl 2-chloro-3-mercaptopropionate in methanol.

  • Cool the solution to 0-5 °C.

  • Slowly add aqueous ammonia while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitor by TLC or HPLC).

  • Cyclization: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours to effect cyclization.

  • Isolation: Cool the reaction mixture to 0-5 °C to precipitate the product.

  • Filter the solid product and wash with cold methanol.

  • Dry the product under vacuum at 40-50 °C.

Purification (Crystallization):

  • Dissolve the crude product in a minimal amount of hot water or a mixture of methanol and water.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Methyl Chloroacrylate & Thiourea Reaction_Vessel Reaction Vessel (Controlled Temp & pH) Reactants->Reaction_Vessel 1. Reaction Crude_Product Crude ACTA Reaction_Vessel->Crude_Product 2. Cyclization Crystallization Crystallization Crude_Product->Crystallization 3. Dissolution Filtration Filtration & Washing Crystallization->Filtration 4. Isolation Drying Drying Filtration->Drying 5. Solvent Removal Pure_Product Pure ACTA Drying->Pure_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Review Temperature Profile Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Check_Temp->Check_Mixing Temp OK Temp_OK Optimize Cooling Check_Temp->Temp_OK Issue Found Check_Reagents Verify Reagent Purity & Stoichiometry Check_Mixing->Check_Reagents Mixing OK Mixing_OK Adjust Agitation Check_Mixing->Mixing_OK Issue Found Optimize_Purification Optimize Purification Method Check_Reagents->Optimize_Purification Reagents OK Reagents_OK Source High-Purity Reagents Check_Reagents->Reagents_OK Issue Found Purification_OK Screen Solvents for Crystallization Optimize_Purification->Purification_OK Issue Found Success Improved Yield & Purity Optimize_Purification->Success Purification OK Temp_OK->Check_Mixing Mixing_OK->Check_Reagents Reagents_OK->Optimize_Purification Purification_OK->Success

References

Troubleshooting low bioactivity in synthesized 2-aminothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminothiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address low bioactivity in your synthesized 2-aminothiazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is divided into three sections:

  • Synthesis and Purity: Issues related to the chemical synthesis and purification of the compounds.

  • Physicochemical Properties: Problems concerning solubility and stability.

  • Biological Assay: Challenges related to the experimental setup for bioactivity testing.

Section 1: Synthesis and Purity

Q1: My Hantzsch thiazole synthesis reaction has a low yield. What are the common causes?

A1: Low yields in the Hantzsch synthesis, a common method for creating 2-aminothiazoles from an α-haloketone and a thioamide, can stem from several factors.[1] Key areas to investigate include the quality of your starting materials, reaction temperature, and solvent choice. The reaction is often high-yielding, but impurities in the α-haloketone or incomplete halogenation can impede the cyclization process.[1][2] Additionally, optimizing the solvent system (e.g., ethanol/water mixtures) and temperature can significantly improve yields.[3]

Q2: I'm observing multiple spots on my TLC plate or several peaks in my LC-MS analysis. What are the likely impurities or side products?

A2: The presence of multiple products suggests side reactions or unreacted starting materials. In the Hantzsch synthesis, a common side product can arise from the self-condensation of the α-haloketone. Incomplete reaction can also leave residual thiourea or α-haloketone. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to ensure full consumption of the starting materials.[4][5]

Q3: How can I be certain about the structural identity and purity of my final compound?

A3: Confirming the structure and purity of your synthesized compound is a critical step before any biological testing. A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5][6]

  • HPLC-UV: Assesses the purity of the compound.[7] For bioassays, a purity level of >95% is generally required.

  • Melting Point: A sharp melting point range can indicate high purity.[8]

Impurities can lead to false positives or negatives, significantly impacting the reliability of bioactivity data.[9]

Section 2: Physicochemical Properties & Stability

Q4: My 2-aminothiazole compound is not dissolving in the aqueous assay buffer. What can I do?

A4: Poor aqueous solubility is a frequent challenge for small molecules in drug discovery and can lead to a significant underestimation of a compound's true potency.[10][11] Most compounds are first dissolved in a solvent like dimethyl sulfoxide (DMSO). However, the final concentration of DMSO in the assay should typically be kept low (e.g., <1%) as it can affect enzyme activity.[11] If solubility remains an issue, consider structural modifications to disrupt molecular planarity or introduce solubilizing groups.[10][12]

Q5: I suspect my compound might be degrading during the experiment. How can I assess its stability?

A5: Compound instability in the assay medium can lead to poor reproducibility and an inaccurate assessment of bioactivity.[9] To check for stability, incubate the compound in the assay buffer for the duration of the experiment.[13] At various time points (e.g., 0, 1, 2, 4, and 24 hours), take aliquots and analyze them by LC-MS to quantify the amount of the parent compound remaining.[13][14] This will reveal the compound's half-life under the experimental conditions.

Section 3: Biological Assay & Data Interpretation

Q6: My bioactivity results are inconsistent and not reproducible between experiments. What are the potential causes?

A6: Lack of reproducibility is a major concern in high-throughput screening (HTS) and can be caused by multiple factors.[15][16][17] Key areas to investigate include:

  • Pipetting Errors: Inaccurate liquid handling can introduce significant variability. Automation can help minimize this.[16]

  • Reagent Quality: Ensure all reagents, including buffers and enzymes, are of high quality and have not degraded.

  • Plate Edge Effects: Systematic bias can occur in the outer wells of a microplate.[18] Proper plate mapping and randomization of samples can mitigate this.

  • Compound Instability/Solubility: As mentioned previously, if the compound is not stable or fully dissolved, results will be inconsistent.[9]

Q7: Could my compound be interfering with the assay technology itself, leading to false results?

A7: Yes, this is a known phenomenon called assay interference.[19][20] Some compounds can interfere with assay readouts through various mechanisms, such as light absorption or fluorescence quenching in optical assays, or by reacting with assay components.[20][21] The 2-aminothiazole scaffold has been noted in some contexts as a potential Pan-Assay Interference Compound (PAIN).[22] It is important to run control experiments, such as testing the compound in the absence of the biological target, to identify potential interference.

Quantitative Data Summary

For effective troubleshooting, comparing expected outcomes with observed issues is crucial. The tables below provide a structured way to analyze common problems.

Table 1: Troubleshooting Guide for Hantzsch Synthesis of 2-Aminothiazoles

Observed Issue Potential Cause Recommended Action Expected Outcome
Low Reaction Yield (<50%)Impure α-haloketoneRecrystallize or purify the starting material.Increased yield and purity of the final product.
Suboptimal solventScreen different solvents (e.g., EtOH, MeOH, EtOH/H₂O mixtures).[3]Improved reaction rate and yield.
Incorrect TemperatureOptimize reaction temperature (reflux is common).[1][2]Completion of reaction in a shorter time frame.
Multiple Spots on TLCIncomplete reactionIncrease reaction time and monitor via TLC.[4]Single product spot on TLC.
Side product formationPurify the crude product using column chromatography.Isolation of the pure desired compound.
Poor ReproducibilityInconsistent heating/stirringUse a temperature-controlled heating mantle and consistent stirring speed.Consistent reaction profiles and yields.

Table 2: Example Structure-Activity Relationship (SAR) Data for Kinase Inhibitors

The bioactivity of 2-aminothiazole derivatives is highly dependent on the substituents at various positions of the thiazole ring.[23][24] This example table illustrates how modifications can impact inhibitory concentration (IC₅₀).

Compound ID R¹ Substituent (at C4-position) R² Substituent (at C5-position) Kinase Target IC₅₀ (nM)
1a Phenyl-HSrc Kinase850
1b 4-Chlorophenyl-HSrc Kinase320
1c Phenyl-BrSrc Kinase450
1d Phenyl-CO-NH-PhenylSrc Kinase55
1e Phenyl-CO-NH-(2-chloro-6-methylphenyl)Src Kinase<10[25]

This data is illustrative and based on general SAR principles for 2-aminothiazole kinase inhibitors.[26][27]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch 2-Aminothiazole Synthesis

This protocol describes a general method for synthesizing a 4-phenyl-2-aminothiazole derivative.[1]

  • Reagent Preparation: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) in a suitable solvent such as ethanol.[1]

  • Addition of Thiourea: Add thiourea (1.2 eq) to the solution.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. Monitor the reaction's progress by TLC.[5]

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a dilute aqueous solution of a base (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid formed and precipitate the product.[1]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-aminothiazole compound.

  • Characterization: Confirm the structure and purity of the product using NMR, MS, and HPLC analysis.[5]

Protocol 2: General Kinase Activity Assay (e.g., using ADP-Glo™)

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a protein kinase.

  • Compound Preparation: Prepare a serial dilution of the 2-aminothiazole compound in a 384-well plate. The final concentration of DMSO should be kept constant across all wells.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to the wells containing the compound. Also include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Below are diagrams illustrating key troubleshooting workflows and biological pathways relevant to 2-aminothiazole research.

G start Low Bioactivity Observed check_purity 1. Check Compound Purity (>95% by LC-MS?) start->check_purity repurify Repurify Compound (e.g., Chromatography) check_purity->repurify No check_solubility 2. Assess Solubility (Precipitate in Assay Buffer?) check_purity->check_solubility  Yes retest Re-test Bioactivity repurify->retest optimize_sol Optimize Formulation (e.g., change co-solvent) check_solubility->optimize_sol Yes check_stability 3. Evaluate Stability (Degradation over time by LC-MS?) check_solubility->check_stability  No optimize_sol->retest optimize_assay Modify Assay Conditions (e.g., shorter incubation) check_stability->optimize_assay Yes check_interference 4. Test for Assay Interference (Activity without target?) check_stability->check_interference  No optimize_assay->retest counter_screen Perform Counter-Screen check_interference->counter_screen Yes check_interference->retest  No counter_screen->retest

Caption: Troubleshooting workflow for low bioactivity.

G cluster_synthesis Synthesis & Compound Integrity cluster_physchem Physicochemical Properties cluster_assay Assay-Specific Issues impurity Chemical Impurities low_activity Observed Low Bioactivity impurity->low_activity wrong_structure Incorrect Structure wrong_structure->low_activity solubility Poor Solubility low_conc Low Effective Concentration at Target Site solubility->low_conc stability Compound Degradation stability->low_conc interference Assay Interference (PAINS) false_negative False Negative Result interference->false_negative conditions Suboptimal Conditions conditions->false_negative low_conc->low_activity false_negative->low_activity

Caption: Potential root causes of low bioactivity.

G cluster_cyclin Cell Cycle Progression GF Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p S_Phase S-Phase Entry CDK2->S_Phase Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->CDK46 Inhibitor->CDK2

Caption: Simplified CDK signaling pathway.

References

Refinement of analytical methods for 2-Amino-4,5-dihydrothiazole-4-carboxylic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ATCA). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of ATCA using common analytical techniques.

Issue: Low Sensitivity or High Limit of Quantification (LOQ) in LC-MS/MS Analysis

Potential Cause Troubleshooting Steps
Suboptimal Ionization Optimize mass spectrometer source parameters such as capillary voltage, gas flow, and temperature. Consider using Atmospheric Pressure Chemical Ionization (APCI) as an alternative to Electrospray Ionization (ESI).[1]
Inefficient Fragmentation Optimize the collision energy for the specific precursor-to-product ion transition for ATCA.[1]
Matrix Suppression Effects Implement more rigorous sample clean-up procedures like solid-phase extraction (SPE) to remove interfering components from the sample matrix.[1][2]

Issue: Poor Peak Shape or Tailing in HPLC-UV Analysis

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. ATCA is an amino acid, and its charge state is pH-dependent. An acidic mobile phase (e.g., with 0.1% orthophosphoric acid or 0.5% trifluoroacetic acid) can improve peak shape.[2][3]
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Stationary Phase Consider a different column chemistry or use a mobile phase additive to reduce secondary interactions.

Issue: Variability in Results with GC-MS Analysis

Potential Cause Troubleshooting Steps
Incomplete Derivatization Since ATCA is not volatile, it requires derivatization before GC-MS analysis.[2] Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.
Degradation of Analyte ATCA may be unstable at high temperatures in the GC inlet. Optimize the inlet temperature to ensure volatilization without degradation.
Matrix Interference Use a robust sample preparation method, such as solid-phase extraction, to clean up the sample and minimize matrix effects.[2]

Frequently Asked Questions (FAQs)

1. What are the most common analytical methods for detecting this compound?

The most frequently reported methods for the quantification of this compound (ATCA) are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]

2. Why is derivatization necessary for the GC-MS analysis of ATCA?

ATCA is a non-volatile compound, meaning it does not readily evaporate into a gaseous state. Gas chromatography requires analytes to be volatile to be carried through the column by the carrier gas. Therefore, a chemical derivatization step is necessary to convert ATCA into a more volatile derivative that can be analyzed by GC-MS.[2]

3. What are the advantages of using LC-MS/MS for ATCA analysis?

LC-MS/MS offers high sensitivity and selectivity, making it well-suited for detecting low concentrations of ATCA in complex biological matrices like plasma and urine.[2][3] This method can often detect ATCA without the need for derivatization.[2]

4. Can ATCA be detected by HPLC with UV detection?

Yes, HPLC-UV is a viable method for the quantification of ATCA. The analyte can be detected at a wavelength of approximately 272 nm.[3]

5. How can matrix effects be minimized in the analysis of ATCA in biological samples?

Matrix effects, which are the suppression or enhancement of the analyte signal by other components in the sample, can be a significant challenge. To minimize these effects, it is recommended to use a robust sample preparation technique such as solid-phase extraction (SPE).[2] The use of a suitable internal standard can also help to compensate for matrix effects.[2]

6. Is ATCA a stable compound in biological samples?

ATCA is considered to be a stable metabolite, particularly when compared to cyanide itself, for which it is a biomarker.[4][5] Studies have shown that ATCA is stable in biological samples for extended periods, making it a reliable marker for past cyanide exposure.[4][6]

Experimental Protocols

HPLC-UV Method for the Determination of a Novel Aminothiazole

This protocol is based on a method for the quantification of a novel aminothiazole derivative and can be adapted for ATCA.[3]

  • Instrumentation : Waters Alliance HPLC with a UV Detector.

  • Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).

  • Mobile Phase : Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.

  • Flow Rate : 1 mL/min.

  • Detection : UV at 272 nm.

  • Data System : Empower 3 Software.

LC-MS/MS Method for the Quantification of ATCA in Biological Samples

This protocol is a general guide based on established methods for ATCA analysis.[2]

  • Sample Preparation : Solid-phase extraction (SPE) is used for sample cleanup.

  • Chromatography : High-Performance Liquid Chromatography (HPLC).

  • Ionization : Electrospray Ionization (ESI) in positive mode is commonly used.

  • Mass Spectrometry : Tandem mass spectrometer for selective detection.

  • Mobile Phase : A mobile phase containing an ion-pairing reagent like trifluoroacetic acid (TFA) has been shown to be effective. For example, 0.5% TFA in methanol.[2]

  • Quantification : An internal standard is recommended for accurate quantification.

Quantitative Data Summary

Endogenous and Elevated Levels of ATCA

The following table summarizes reported concentrations of ATCA in biological samples.

Sample Type Condition Mean ATCA Concentration Reference
Human PlasmaNon-smokers11.8 ng/mL[4][5]
Human PlasmaSmokers17.2 ng/mL[4][5]
Mouse PlasmaEndogenous Level189 ± 28 ng/mL[2]
Mouse PlasmaAfter 10 mg/kg KCN dose413 ± 66 ng/mL[2]
Mouse KidneyEndogenous Level1.2 ± 0.1 µg/g[2]
Mouse BrainEndogenous Level1.6 ± 0.1 µg/g[2]
Mouse LungEndogenous Level1.8 ± 0.2 µg/g[2]
Mouse HeartEndogenous Level2.9 ± 0.1 µg/g[2]
Mouse LiverEndogenous Level3.6 ± 0.9 µg/g[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) sample->spe Cleanup hplc HPLC Separation spe->hplc ms MS/MS Detection hplc->ms Ionization quant Quantification ms->quant

Caption: A generalized workflow for the analysis of ATCA using LC-MS/MS.

troubleshooting_logic start Low Sensitivity Issue ionization Check Ionization Source start->ionization fragmentation Optimize Fragmentation ionization->fragmentation No optimize_source Adjust Source Parameters (Voltage, Gas Flow) ionization->optimize_source Yes matrix Investigate Matrix Effects fragmentation->matrix No optimize_ce Optimize Collision Energy fragmentation->optimize_ce Yes improve_cleanup Enhance Sample Cleanup (e.g., SPE) matrix->improve_cleanup Yes resolved Issue Resolved optimize_source->resolved optimize_ce->resolved improve_cleanup->resolved

Caption: A logical troubleshooting guide for low sensitivity in MS-based detection.

References

How to prevent decomposition of 2-substituted dihydrothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2-substituted dihydrothiazole compounds. Find troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of your compounds during experimentation and storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low yield or purity of the dihydrothiazole compound after synthesis and workup. Decomposition during purification: The compound may be unstable under the purification conditions (e.g., pH of chromatography buffers, temperature).- Assess the pH of all aqueous solutions used during workup and purification. If possible, maintain a slightly acidic to neutral pH (pH 4-7).- Perform purification steps at reduced temperatures (e.g., use a refrigerated chromatography system).- Minimize the time the compound is in solution.
The compound degrades upon storage in solution. Hydrolysis or Oxidation: Dihydrothiazoles can be susceptible to ring opening via hydrolysis, especially under basic conditions. Oxidation can also occur, particularly if the solution is exposed to air.- Control pH: Store solutions in a buffered system, ideally between pH 4 and 6. Avoid alkaline conditions.[1][2][3][4] - Solvent Choice: Use aprotic, anhydrous solvents when possible. If aqueous solutions are necessary, use deoxygenated water. Some compounds show instability in DMSO at room temperature.[5] - Inert Atmosphere: Purge the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
Solid-state decomposition of the compound over time. Hydroscopicity and Air Oxidation: The compound may be hygroscopic and absorb atmospheric moisture, leading to hydrolysis. It may also be sensitive to oxidation by air.- Proper Storage: Store the solid compound in a tightly sealed vial, preferably in a desiccator under an inert atmosphere.[6][7] - Low Temperature: Store at reduced temperatures (2-8°C or -20°C) to slow down the rate of any potential degradation reactions.[5][6][8]
Inconsistent results in biological assays. Degradation in Assay Media: The pH, temperature, or components of the biological assay medium may be causing the compound to degrade over the course of the experiment.- Stability in Media: Perform a preliminary experiment to assess the stability of your compound in the assay medium over the time course of the experiment. Use an analytical method like HPLC to quantify the compound at different time points.- pH of Media: Measure the pH of the assay medium and if necessary, adjust it to a range where the compound is more stable, ensuring it does not affect the biological system.- Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 2-substituted dihydrothiazole compounds?

A1: The two main decomposition pathways are hydrolysis and oxidation.[9][10]

  • Hydrolysis: The dihydrothiazole ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This often leads to ring-opening to form N-acyl-aminothiols. Several studies indicate that these compounds are particularly unstable under neutral to alkaline conditions (pH > 7).[2][11]

  • Oxidation: The sulfur atom in the dihydrothiazole ring can be oxidized by atmospheric oxygen or other oxidizing agents. This can lead to the formation of sulfoxides, sulfones, or even ring-opened products like disulfides and sulfonic acids.[9]

Q2: How does pH affect the stability of my dihydrothiazole compound?

A2: pH is a critical factor influencing the stability of dihydrothiazole derivatives. Generally, they exhibit greater stability in acidic to slightly acidic conditions (pH 1-4) and are prone to rapid degradation in alkaline environments (pH ≥ 8).[1][2][3] The rate of hydrolysis is often pH-dependent, with the maximum rate for some analogues observed around pH 3 and very slow hydrolysis near pH 7.[11] It is crucial to determine the optimal pH for your specific compound.

Q3: What are the ideal storage conditions for these compounds?

A3: For optimal stability, 2-substituted dihydrothiazole compounds should be stored as a dry solid under the following conditions:

  • Temperature: Low temperature (2-8°C or -20°C).[5][6]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Moisture: In a desiccator to protect from moisture, which can cause hydrolysis.

  • Light: Protected from light, as some compounds may be photolabile.

  • Container: In a tightly sealed, amber glass vial.[7]

For solutions, it is best to prepare them fresh. If short-term storage is necessary, use an anhydrous, aprotic solvent, purge with inert gas, and store at -20°C or below.

Q4: Can I use antioxidants to prevent the decomposition of my compound?

A4: Yes, if your compound is susceptible to oxidation, the addition of an antioxidant can be beneficial. Phenolic antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), are commonly used. Alternatively, incorporating a phenolic moiety into the structure of the dihydrothiazole itself can impart antioxidant properties.[12][13][14] The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with your experiments.

Q5: How can I monitor the degradation of my compound?

A5: The most common method for monitoring the degradation of a compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[15] This involves developing an HPLC method that can separate the parent compound from its degradation products. By running samples at different time points, you can quantify the decrease in the parent compound and the increase in any degradation products. Other analytical techniques like mass spectrometry (MS) can be used to identify the structure of the degradation products.[16][17]

Quantitative Data on Stability

The following tables provide representative data on the stability of dihydrothiazole derivatives under various conditions. Please note that these are generalized examples, and the actual stability of your compound may vary.

Table 1: Effect of pH on the Stability of a 2-Substituted Dihydrothiazole in Aqueous Solution at 25°C

pH% Degradation after 24 hours
2.0< 1%
4.0~ 2%
6.0~ 5%
7.0~ 15%
8.0> 50%
10.0> 90%

Table 2: Effect of Temperature on the Stability of a 2-Substituted Dihydrothiazole in a pH 7.4 Buffer

Temperature% Degradation after 24 hours
4°C< 5%
25°C (Room Temp)~ 15%
37°C~ 30%
50°C> 60%

Table 3: Effect of Storage Conditions on the Stability of a 2-Substituted Dihydrothiazole in DMSO Solution (10 mM)

Storage Condition% Degradation after 7 days
Room Temperature (exposed to air)~ 64%[5]
4°C (sealed vial)< 10%
-20°C (sealed vial, inert headspace)Minimal (< 2%)[5]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[18][19][20]

  • Preparation of Stock Solution: Prepare a stock solution of the 2-substituted dihydrothiazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[21]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Analyze samples at various time points.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven (e.g., 70°C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.[22][23]

  • Photolytic Degradation: Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of NLT 1.2 million lux hours and NLT 200 watt hours/square meter).[21] Analyze samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC-UV or HPLC-MS, to determine the extent of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or a buffer) to achieve good peak shape and retention for the parent compound.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation product is co-eluting with the main peak.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Decomposition_Prevention cluster_causes Causes of Decomposition cluster_compound cluster_prevention Preventative Measures Hydrolysis Hydrolysis (H₂O, H⁺, OH⁻) Compound 2-Substituted Dihydrothiazole Hydrolysis->Compound Degrades Oxidation Oxidation (O₂, Peroxides) Oxidation->Compound Degrades pH_Control pH Control (Acidic Buffers) pH_Control->Hydrolysis Inhibits Temp_Control Low Temperature (Refrigeration, Freezing) Temp_Control->Hydrolysis Temp_Control->Oxidation Inhibits Inert_Atmosphere Inert Atmosphere (N₂, Ar) Inert_Atmosphere->Oxidation Antioxidants Antioxidants (BHT, BHA) Antioxidants->Oxidation Proper_Storage Proper Storage (Dry, Dark, Sealed) Proper_Storage->Hydrolysis Proper_Storage->Oxidation

Caption: Factors leading to the decomposition of 2-substituted dihydrothiazoles and corresponding preventative measures.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis Analysis Analysis of Stressed Samples Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis HPLC HPLC Method Development HPLC->Analysis ID Degradant ID (LC-MS) Analysis->ID Pathway Degradation Pathway Elucidation Analysis->Pathway Method Validated Stability- Indicating Method Analysis->Method ID->Pathway Compound Test Compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for conducting forced degradation studies to understand compound stability.

References

Avoiding by-product formation in NBS mediated thiazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Bromosuccinimide (NBS) for thiazole synthesis. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during NBS-mediated thiazole synthesis in a question-and-answer format.

Q1: My reaction is producing a significant amount of ring-brominated by-product. How can I prevent this?

A1: Ring bromination is a common side reaction, especially with electron-rich aromatic substrates. Here are several strategies to minimize it:

  • Choice of Halogenating Agent: N-Chlorosuccinimide (NCS) is a less reactive halogenating agent than NBS and can often prevent competing ring halogenation.[1]

  • Solvent Selection: The polarity of the solvent can influence the extent of ring bromination. Less polar solvents may be preferable. Our screening has shown that increasing solvent polarity can favor competing bromination reactions.[1]

  • Temperature Control: Increased temperatures can promote side reactions. Running the reaction at ambient or lower temperatures may reduce the formation of ring-brominated by-products.[1]

  • Substrate Modification: If the aromatic ring is highly activated, consider using a substrate with electron-withdrawing groups to decrease its reactivity towards electrophilic aromatic substitution.

Q2: The yield of my desired thiazole is low, and I'm recovering unreacted starting material. What can I do to improve the conversion?

A2: Low conversion can be due to several factors. Consider the following optimization steps:

  • Purity of NBS: NBS can decompose over time, releasing bromine. It is often found as an off-white or brown powder instead of pure white.[2] Using freshly recrystallized NBS is recommended to minimize side reactions and ensure reactivity.[2]

  • Addition of a Halide Source: The addition of a bromide ion source, such as tetrabutylammonium bromide (Bu₄NBr), can significantly improve the yield of the desired product.[1]

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Radical Initiator: For reactions proceeding via a radical pathway, the use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide may be necessary.[2][3]

Q3: I am observing the formation of multiple unidentified by-products. What are the likely side reactions?

A3: Besides ring bromination, other side reactions can occur in NBS-mediated syntheses:

  • Dibromination: The formation of dibromo compounds is a possible side reaction.[2]

  • Formation of α-bromoketones: In some cases, the intermediate α-bromoketone may be a significant by-product if it does not efficiently cyclize.[2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the desired product or intermediates, especially when using anhydrous solvents like carbon tetrachloride.[2]

  • "Anti-Hugerschoff" Product: In the synthesis of 2-aminobenzothiazoles from secondary amines and isothiocyanates, the formation of a thioamidoguanidine, an "anti-Hugerschoff" product, can be a dominant side reaction.[1]

Frequently Asked Questions (FAQs)

Q: What is the role of NBS in thiazole synthesis?

A: NBS typically plays a dual role as both a bromine source and an oxidant.[3] It is often used for the in situ formation of an α-bromoketone from a suitable precursor, which then undergoes cyclization with a thioamide or a similar nucleophile to form the thiazole ring.[3]

Q: Is the reaction mechanism radical or ionic?

A: The halogen-mediated synthesis of 2-substituted benzothiazoles from phenylthioureas is thought to proceed via an ionic pathway. This involves the halogenation of the thiocarbonyl sulfur followed by an intramolecular electrophilic aromatic substitution.[1] The addition of a radical inhibitor, such as butylated-hydroxy toluene (BHT), has been shown to have no significant effect on the reaction yield, further suggesting an ionic mechanism.[1]

Q: How should I store and handle NBS?

A: NBS is easier and safer to handle than liquid bromine. However, it should be stored in a refrigerator as it can decompose over time, releasing bromine.[2] It is a white crystalline solid when pure, but often appears off-white or brown due to the presence of bromine.[2] Precautions should be taken to avoid inhalation.[2] Reactions involving NBS are generally exothermic, so care should be taken when scaling up.[2]

Q: Can I use water as a solvent for this reaction?

A: Yes, in some cases, water can be an effective and environmentally friendly solvent for NBS-mediated thiazole synthesis.[3] It can also act as the oxygen source for the in situ preparation of α-bromoketones.[3] However, for other NBS reactions, particularly those involving sensitive intermediates, anhydrous conditions are crucial to prevent hydrolysis.[2]

Data Presentation

Table 1: Effect of Solvent, N-Halosuccinimide, and Halide Source on 2-Aminobenzothiazole Formation

EntryN-Halosuccinimide (NXS)Halide Source (X⁻)SolventTemperature (°C)Yield (%)
1NBS-Toluene2515
2NBS-CH₂Cl₂2520
3NBS-THF2535
4NBS-DME2540
5NBS-CH₃CN2548
6NBS-DMF253
7NBS-DME025
8NBSBu₄NBrDME2560
9NCSMe₄NClDME2527
10NISBu₄NIDME250

Data adapted from Molecules 2022, 27(22), 7876.[1]

Table 2: Influence of Reaction Conditions on Imidazo[1,2-a]pyridine Synthesis

EntryBrominating AgentSolventAdditiveYield (%)
1NBSEthyl Acetate/Water-38
2NCSEthyl Acetate/Water-0
3NISEthyl Acetate/Water-0
4BrNPhthEthyl Acetate/Water-34
5NBSAcetonitrile-No improvement
6NBSAcetone-No improvement
7NBS1,4-Dioxane-No improvement
8NBSWater-67
9NBSWaterNa₂CO₃81

Data adapted from Molecules 2019, 24(5), 893.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzothiazoles from Phenylthioureas

This protocol is adapted from Molecules 2022, 27(22), 7876.[1]

  • To a solution of the substituted phenylthiourea (1.0 mmol) in 1,2-dimethoxyethane (DME, 4 mL), add tetrabutylammonium bromide (Bu₄NBr, 1.0 mmol).

  • Stir the mixture for 5 minutes at ambient temperature.

  • Add N-Bromosuccinimide (NBS, 1.0 mmol) to the reaction mixture.

  • Continue stirring at ambient temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of Imidazoles and Thiazoles from Ethylarenes

This protocol is adapted from Molecules 2019, 24(5), 893.[3]

  • To a solution of the ethylarene (1.0 mmol) in a mixture of ethyl acetate and water (5:1, 6 mL), add NBS (3.5 mmol) and AIBN (0.1 mmol) at room temperature.

  • Stir the mixture at 65 °C for 1.5 hours.

  • Concentrate the mixture to dryness under reduced pressure.

  • Dissolve the residue in water (5 mL).

  • Add the appropriate nucleophile (e.g., 2-aminopyridine or thioamide, 1.2 mmol) and sodium carbonate (5.0 mmol).

  • Stir the reaction mixture at 80 °C for 2 hours.

  • After cooling to room temperature, extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the residue by flash column chromatography.

Visualizations

Reaction_Mechanism Thioamide Thioamide SulfenylBromide Sulfenyl Bromide Intermediate Thioamide->SulfenylBromide NBS NBS NBS->SulfenylBromide Cyclization Intramolecular Electrophilic Substitution SulfenylBromide->Cyclization Aromatization Aromatization (-HBr) Cyclization->Aromatization Thiazole Thiazole Product Aromatization->Thiazole Troubleshooting_Workflow Start Low Yield or By-product Formation Check_NBS Check Purity of NBS (Recrystallize if necessary) Start->Check_NBS Check_Conditions Optimize Reaction Conditions Check_NBS->Check_Conditions Solvent Vary Solvent Check_Conditions->Solvent Temperature Adjust Temperature Check_Conditions->Temperature Additives Consider Additives (e.g., Bu4NBr) Check_Conditions->Additives Change_Reagent Change Halogenating Agent (e.g., to NCS for ring bromination) Check_Conditions->Change_Reagent End Optimized Reaction Solvent->End Temperature->End Additives->End Change_Reagent->End

References

Technical Support Center: Enhancing the Solubility of 2-Aminothiazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of 2-aminothiazole-based drug candidates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My 2-aminothiazole derivative has very low aqueous solubility. Where do I start to improve it?

A1: Low aqueous solubility is a common challenge with 2-aminothiazole derivatives due to their often rigid and hydrophobic structures. The best approach depends on the physicochemical properties of your specific compound. A good starting point is to characterize your compound's pKa and existing solubility profile. Based on this, you can follow a decision-making workflow.

dot

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->PI3K Inhibits Src_Kinase Receptor Growth Factor Receptor / Integrin Src Src Kinase Receptor->Src Activates FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Cell_Functions Cell Proliferation, Migration, Survival FAK->Cell_Functions Ras->Cell_Functions STAT3->Cell_Functions PI3K->Cell_Functions Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibits Aurora_Kinase AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits CellCycleArrest Cell Cycle Arrest/ Apoptosis Inhibitor->CellCycleArrest Mitosis->CellCycleArrest

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of bacterial resistance to β-lactam antibiotics, largely driven by the expression of metallo-β-lactamases (MBLs), presents a significant challenge to global health.[1][2] These enzymes can hydrolyze a broad spectrum of β-lactam drugs, including carbapenems, which are often the last resort for treating severe Gram-negative infections. This has spurred the search for effective MBL inhibitors to be used in combination with existing antibiotics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a novel class of MBL inhibitors: 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.[1][3]

Comparative Analysis of Inhibitory Activity

The inhibitory potential of various 2-substituted 4,5-dihydrothiazole-4-carboxylic acids has been evaluated against IMP-1, a prevalent MBL, and in some cases, against Bla2. The following table summarizes the key quantitative data, highlighting the impact of different substituents at the 2-position of the dihydrothiazole ring on their inhibitory activity.

Compound2-SubstituentIC50 (µM) against IMP-1IC50 (µM) against Bla2
4 Phenyl5.5>200
8 4-Fluorophenyl5.2>200
9 4-Methoxyphenyl10.9>200
10 3-Aminophenyl27.54.9
11 4-Hydroxyphenyl39.5>200
12 3-Hydroxyphenyl77.074.1
13 2-Hydroxyphenyl>200>200
1 Benzyl (thiazole)27.9Not Reported
3 Benzyl (dihydrothiazole)>200Not Reported
5 (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid>200Not Reported

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232.[1]

Key SAR Observations:

  • (R)-Stereochemistry is Crucial: A significant finding is the stereoselectivity of the interaction. (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (Compound 4 ) is a potent inhibitor of IMP-1, whereas its (S)-enantiomer (Compound 5 ) is inactive.[1]

  • Aromaticity of the Thiazole Ring: For the fully aromatic thiazole scaffold, a 2-benzyl substituent (Compound 1 ) is more active than a 2-phenyl group. However, in the 4,5-dihydrothiazole series, the 2-benzyl analog (Compound 3 ) is inactive, while the 2-phenyl analog (Compound 4 ) shows good activity.[1]

  • Substitution on the 2-Phenyl Ring:

    • Electron-withdrawing groups at the 4-position of the phenyl ring, such as fluorine (Compound 8 ), maintain or slightly improve inhibitory activity against IMP-1.

    • Electron-donating groups, like a 4-methoxy (Compound 9 ) or 4-hydroxy (Compound 11 ) group, tend to decrease activity.

    • The position of substituents is critical. A 2-hydroxy group (Compound 13 ) abolishes activity, while 3-hydroxy (Compound 12 ) and 4-hydroxy (Compound 11 ) groups result in weaker inhibitors compared to the unsubstituted phenyl ring.[1]

  • Activity Against Other MBLs: While most compounds were inactive against Bla2, the 3-amino substituted analog (Compound 10 ) showed potent inhibition of this enzyme, suggesting that modifications to this scaffold could lead to broad-spectrum MBL inhibitors.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of these compounds.

Metallo-β-Lactamase Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant IMP-1 and Bla2 enzymes were expressed and purified. A stock solution of the chromogenic cephalosporin substrate, CENTA, was prepared in a suitable buffer.

  • Assay Buffer: The assay was performed in a buffer solution, typically containing HEPES, NaCl, and ZnSO4, to maintain optimal pH and provide the necessary zinc ions for enzyme activity.

  • Inhibitor Preparation: The test compounds (2-substituted 4,5-dihydrothiazole-4-carboxylic acids) were dissolved in DMSO to create stock solutions. Serial dilutions were then made to obtain a range of inhibitor concentrations.

  • Assay Procedure: a. The assay was conducted in 96-well plates. b. A mixture of the MBL enzyme and the inhibitor at various concentrations was pre-incubated for a specified period (e.g., 10 minutes) at room temperature. c. The enzymatic reaction was initiated by adding the CENTA substrate to the enzyme-inhibitor mixture. d. The hydrolysis of CENTA was monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: a. The initial reaction rates were calculated for each inhibitor concentration. b. The percentage of inhibition was determined by comparing the rates in the presence of the inhibitor to the rate of a control reaction without any inhibitor. c. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the dose-response data to a suitable equation using graphing software.

Visualizing the Structure-Activity Relationship and Experimental Workflow

Structure-Activity Relationship of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids

SAR_Summary cluster_scaffold Core Scaffold: (R)-4,5-dihydrothiazole-4-carboxylic acid cluster_substituents Substituents at 2-Position cluster_activity Inhibitory Activity (IMP-1) Scaffold Core Scaffold Phenyl Phenyl Scaffold->Phenyl Good SubstitutedPhenyl Substituted Phenyl Scaffold->SubstitutedPhenyl Variable Benzyl Benzyl Scaffold->Benzyl Poor HighActivity High Activity (IC50: 5-10 µM) Phenyl->HighActivity SubstitutedPhenyl->HighActivity 4-F ModerateActivity Moderate Activity (IC50: 10-40 µM) SubstitutedPhenyl->ModerateActivity 4-OMe, 4-OH, 3-NH2 LowActivity Low/No Activity (IC50: >40 µM) SubstitutedPhenyl->LowActivity 2-OH, 3-OH Benzyl->LowActivity

Caption: SAR of 2-substituted dihydrothiazoles against IMP-1.

Experimental Workflow for MBL Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme and Substrate (CENTA) Solutions C Pre-incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of Inhibitor Compounds B->C D Initiate Reaction with CENTA Substrate C->D E Monitor Absorbance Change over Time D->E F Calculate Initial Reaction Rates E->F G Determine Percent Inhibition F->G H Calculate IC50 Values G->H

Caption: Workflow for determining MBL inhibitory activity.

References

A Comparative Guide to the Efficacy of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes, belonging to Ambler class B, possess the ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. Unlike serine-β-lactamases (SBLs), for which clinically effective inhibitors like clavulanic acid, sulbactam, and tazobactam have been developed, there are currently no approved inhibitors for MBLs. This guide provides a comparative analysis of a promising class of MBL inhibitors, 2-Amino-4,5-dihydrothiazole-4-carboxylic acid derivatives, against other β-lactamase inhibitors, supported by experimental data.

Executive Summary

Derivatives of this compound have emerged as novel and potent inhibitors of Class B metallo-β-lactamases (MBLs).[1][2][3][4] Experimental data demonstrates their efficacy against key MBLs such as IMP-1 and Bla2, with IC50 values in the low micromolar range. This contrasts sharply with traditional SBL inhibitors like clavulanic acid, sulbactam, and tazobactam, which are largely ineffective against MBLs. The inhibitory action of the thiazole derivatives is attributed to their interaction with the zinc-dependent active site of the MBLs. This guide will delve into the quantitative efficacy, mechanism of action, and experimental protocols related to these promising MBL inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potency of this compound derivatives and other β-lactamase inhibitors is presented below. The data is organized to highlight the differential activity of these compounds against metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs).

Table 1: Inhibitory Activity of this compound Derivatives and Captopril against Metallo-β-Lactamases

CompoundTarget EnzymeIC50 (µM)Ki (µM)
(R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-15.53.3
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-177.0-
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidBla24.95.1
Captopril (Reference MBL inhibitor)IMP-15.02.4

Data sourced from:[1]

Table 2: Inhibitory Activity of Common Serine-β-Lactamase (SBL) Inhibitors against various SBLs

InhibitorTarget EnzymeIC50 (µM)
Clavulanic AcidTEM-10.08
SulbactamTEM-14.8
TazobactamTEM-10.1
Clavulanic AcidSHV-10.01
SulbactamSHV-15.8
TazobactamSHV-10.07

Note: These SBL inhibitors are generally considered inactive against MBLs.

Mechanism of Action: Targeting the Metallo-β-Lactamase Active Site

The catalytic mechanism of MBLs relies on one or two zinc ions in the active site to facilitate the hydrolysis of the β-lactam ring. Inhibitors like the this compound derivatives are designed to interact with these crucial zinc ions, thereby blocking the enzyme's activity. Molecular modeling studies suggest that these inhibitors position themselves within the active site to chelate the zinc ions, preventing the binding and subsequent hydrolysis of β-lactam antibiotics.[1]

MBL_Inhibition_Mechanism cluster_0 MBL Active Site cluster_1 Inhibitor Binding Zn1 Zn²⁺ H2O H₂O Zn1->H2O Zn2 Zn²⁺ HydrolyzedProduct Inactive Hydrolyzed Antibiotic Zn2->HydrolyzedProduct Hydrolysis H2O->Zn2 Inhibitor 2-Amino-4,5-dihydro- thiazole-4-carboxylic acid Derivative Inhibitor->Zn1 Chelates Inhibitor->Zn2 Chelates Blocked Hydrolysis Blocked BetaLactam β-Lactam Antibiotic BetaLactam->Zn1 Binds IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow PrepareReagents Prepare Reagents: - MBL Enzyme Solution - Inhibitor Stock Solutions - Nitrocefin Substrate Solution - Assay Buffer SerialDilution Perform Serial Dilution of Inhibitor PrepareReagents->SerialDilution Incubation Incubate Enzyme with Varying Inhibitor Concentrations SerialDilution->Incubation AddSubstrate Initiate Reaction by Adding Nitrocefin Incubation->AddSubstrate MeasureAbsorbance Measure Absorbance at 492 nm (Kinetic Reading) AddSubstrate->MeasureAbsorbance DataAnalysis Plot % Inhibition vs. log[Inhibitor] and Determine IC50 MeasureAbsorbance->DataAnalysis

References

In Vitro Antitubercular Activity of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of the in vitro antitubercular activity of a promising 2-aminothiazole-4-carboxylate scaffold, benchmarked against established first-line tuberculosis drugs, isoniazid and rifampicin. This guide provides a detailed analysis of experimental data, methodologies, and a visual representation of the screening workflow, offering valuable insights for the development of novel antitubercular agents.

A derivative of the 2-amino-4,5-dihydrothiazole-4-carboxylic acid scaffold, specifically methyl 2-amino-5-benzylthiazole-4-carboxylate, has demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.[1][2][3][4][5] This positions the 2-aminothiazole-4-carboxylate core as a promising template for the discovery of new antitubercular drugs.[1][3]

Comparative In Vitro Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the lead 2-aminothiazole-4-carboxylate derivative and the standard antitubercular drugs against Mycobacterium tuberculosis H37Rv. Lower MIC values indicate higher potency.

CompoundTarget OrganismMIC (µg/mL)Reference(s)
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37Rv0.06[1][2][3]
IsoniazidMycobacterium tuberculosis H37Rv0.03 - 0.25[1][6][7][8]
RifampicinMycobacterium tuberculosis H37Rv0.1 - 0.5[6][9]

Experimental Protocols

The in vitro antitubercular activity is determined by assessing the Minimum Inhibitory Concentration (MIC) of the compounds. A widely accepted and automated method for this is the BACTEC™ MGIT™ 960 System.

Principle: The BACTEC MGIT 960 system is a non-radiometric, automated method that detects the growth of mycobacteria in liquid culture. The system utilizes oxygen-quenched fluorescent sensor embedded in the bottom of each tube. As mycobacteria grow and respire, they consume oxygen, which allows the sensor to fluoresce. The instrument continuously monitors the tubes for an increase in fluorescence, which is proportional to the extent of mycobacterial growth. For drug susceptibility testing, the growth in a drug-containing tube is compared to the growth in a drug-free control tube.

Detailed Methodology for MIC Determination using BACTEC™ MGIT™ 960:

  • Inoculum Preparation:

    • A pure culture of Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

    • The bacterial suspension is adjusted to a McFarland turbidity standard of 0.5. This suspension is then diluted 1:5 in sterile saline to achieve the appropriate inoculum density for the MGIT tubes.

  • Drug Dilution Preparation:

    • Stock solutions of the test compounds (e.g., 2-aminothiazole-4-carboxylate derivatives, isoniazid, rifampicin) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide).

    • Serial two-fold dilutions of each compound are prepared to achieve a range of final concentrations to be tested.

  • MGIT Tube Inoculation:

    • For each compound concentration, a BACTEC MGIT 7 mL tube is labeled. A drug-free tube is included as a growth control (GC).

    • To each tube, 0.8 mL of the BACTEC MGIT Growth Supplement is added.

    • 100 µL of the appropriate drug dilution is added to each labeled tube. The GC tube receives 100 µL of the drug-free solvent.

    • Finally, 0.5 mL of the prepared M. tuberculosis H37Rv inoculum is added to each tube.

  • Incubation and Monitoring:

    • The inoculated MGIT tubes are placed into the BACTEC MGIT 960 instrument.

    • The instrument incubates the tubes at 37°C and monitors the fluorescence every 60 minutes.

  • Result Interpretation:

    • The instrument's software automatically interprets the results by comparing the growth units (GU) in the drug-containing tubes to the GU of the growth control tube.

    • The MIC is defined as the lowest concentration of the compound that inhibits the growth of M. tuberculosis.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of antitubercular compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_comparison Comparison Compound Test Compound (e.g., 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid derivative) SerialDilution Serial Dilution of Test Compound Compound->SerialDilution Mtb Mycobacterium tuberculosis H37Rv Culture Inoculation Inoculation of MGIT Tubes Mtb->Inoculation Media Growth Media & Supplements Media->Inoculation SerialDilution->Inoculation Incubation Incubation & Automated Monitoring (BACTEC MGIT 960) Inoculation->Incubation MIC MIC Determination Incubation->MIC Comparison Comparative Analysis of Activity MIC->Comparison StandardDrugs Standard Drugs (Isoniazid, Rifampicin) StandardDrugs->Comparison

In Vitro Antitubercular Activity Screening Workflow.

Mechanism of Action

While the 2-aminothiazole-4-carboxylate scaffold shows promising antitubercular activity, its precise mechanism of action is still under investigation. Initial studies suggest that, unlike the structurally related antibiotic thiolactomycin, the lead compound methyl 2-amino-5-benzylthiazole-4-carboxylate does not inhibit the β-ketoacyl-ACP synthase (mtFabH), an enzyme involved in mycobacterial fatty acid synthesis.[1][2] This indicates that this class of compounds may act on a novel target within Mycobacterium tuberculosis, making it a particularly interesting candidate for further development, especially in the context of drug-resistant tuberculosis.

This comparative guide underscores the potential of this compound derivatives as a new class of antitubercular agents. The potent in vitro activity of this scaffold warrants further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy.

References

A Comparative Analysis of 2-Aminothiazole and 2-Iminothiazolidine Tautomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium between 2-aminothiazoles and their 2-iminothiazolidine counterparts represents a critical consideration in medicinal chemistry and drug design. The distinct structural and electronic properties of each tautomer can significantly influence their pharmacokinetic profiles, target engagement, and overall biological activity. This guide provides an objective comparison of these two tautomeric forms, supported by experimental data, to inform the rational design of novel therapeutics.

Tautomeric Equilibrium: A Preference for the Aromatic Amino Form

In biological systems, the equilibrium between the 2-aminothiazole and 2-iminothiazolidine tautomers overwhelmingly favors the 2-aminothiazole form.[1][2] This preference is attributed to the aromatic stabilization of the thiazole ring in the amino tautomer. Spectroscopic and computational studies have consistently shown the amino form to be the predominant species in aqueous solutions.[2]

A study utilizing Raman spectroscopy and Density Functional Theory (DFT) calculations on 2-aminothiazole in an aqueous solution indicated that the amino tautomer is the main configuration.[2] While the imino tautomer may exist in solution, its concentration is significantly lower.[2] This inherent stability of the 2-aminothiazole form has led to its prevalence as a scaffold in numerous biologically active compounds.

Comparative Biological Activity

Direct comparative studies on the biological activity of a single compound existing in both its 2-aminothiazole and "locked" 2-iminothiazolidine forms are scarce due to the instability of the latter. However, by comparing the activities of derivatives of 2-aminothiazole with those of structurally related 2-imino-4-thiazolidinones, we can infer the potential biological roles of each tautomeric form.

Anticancer Activity

Both 2-aminothiazole and 2-imino-4-thiazolidinone derivatives have demonstrated significant anticancer properties. The 2-aminothiazole scaffold is a well-established privileged structure in the development of kinase inhibitors.[3] In contrast, derivatives of 2-imino-4-thiazolidinone have been shown to induce apoptosis and cell cycle arrest through mechanisms that may be independent of kinase inhibition.[4]

Table 1: Comparative Anticancer Activity of Representative Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of Action
2-Aminothiazole Dasatinib (BMS-354825)Pan-Src Kinase InhibitorSub-nanomolar to nanomolarPan-Src Kinase Inhibition
2-Aminothiazole CHK1 Inhibitor (Compound 8n )MV-4-11 (Leukemia)Potent CHK1 InhibitionCHK1 Inhibition
2-Imino-4-thiazolidinone Compound 7k B16F10 (Melanoma)3.4 - 7Apoptosis, G0/G1 cell cycle arrest
2-Imino-4-thiazolidinone Compound 7m B16F10 (Melanoma)3.4 - 7Apoptosis, G2/M cell cycle arrest, ROS generation
2-Imino-5-arylidine-thiazolidine Compound 5c MCF7 (Breast)0.27Anti-proliferative
2-Imino-5-arylidine-thiazolidine Compound 5a MCF7 (Breast)0.50Anti-proliferative

Data for Dasatinib and CHK1 inhibitors are indicative of the potency of the 2-aminothiazole scaffold in kinase inhibition.[3][5] Data for 2-imino-4-thiazolidinone and 2-imino-5-arylidine-thiazolidine derivatives are from studies on their respective scaffolds.[4][6]

Enzyme Inhibition

The 2-aminothiazole scaffold has been successfully incorporated into inhibitors of various enzymes, notably protein kinases.[3][7] Derivatives of this scaffold have also been shown to inhibit other enzymes such as carbonic anhydrase and cholinesterases.[8] On the other hand, hybrid molecules containing the 2-iminothiazolidin-4-one moiety have demonstrated inhibitory activity against enzymes like urease and α-glucosidase.[9]

Table 2: Comparative Enzyme Inhibition of Representative Derivatives

Compound ClassDerivative ExampleTarget EnzymeKi or IC50 (µM)
2-Aminothiazole Allosteric ModulatorProtein Kinase CK2IC50 = 3.4
2-Aminothiazole 2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKi = 0.008
2-Aminothiazole 2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesteraseKi = 0.129
2-Iminothiazolidin-4-one Thiazole-thiazolidinone hybrid (Compound 4 )UreaseIC50 = 1.80
2-Iminothiazolidin-4-one Thiazole-thiazolidinone hybrid (Compound 4 )α-GlucosidaseIC50 = 3.61

Data for 2-aminothiazole derivatives are from studies on their respective inhibitory activities.[7][8] Data for 2-iminothiazolidin-4-one derivatives are from a study on hybrid molecules.[9]

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Tautomer Ratio Determination

This protocol outlines the use of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to determine the equilibrium constant (Keq) between the 2-aminothiazole and 2-iminothiazolidine tautomers.[10][11]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 2-aminothiazole compound.
  • Prepare a stock solution of a suitable internal standard (e.g., dimethyl sulfone) of known purity in the desired deuterated solvent (e.g., DMSO-d6, D2O with buffer).
  • Dissolve the weighed 2-aminothiazole sample in a precise volume of the internal standard stock solution in an NMR tube.

2. NMR Data Acquisition:

  • Acquire a 1H NMR spectrum on a spectrometer of 400 MHz or higher.
  • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery. A 90° pulse angle should be used.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of both tautomers, if the minor tautomer is detectable.

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.
  • Integrate the signals corresponding to unique protons of the 2-aminothiazole tautomer, the 2-iminothiazolidine tautomer (if observable), and the internal standard.
  • Calculate the molar ratio of the tautomers using the following formula: Molar Ratio = (Integration of Tautomer Signal / Number of Protons) / (Integration of Standard Signal / Number of Protons)
  • The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the two tautomers.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of 2-aminothiazole or 2-iminothiazolidine derivatives against a specific protein kinase.[7]

1. Reagents and Materials:

  • Purified recombinant kinase.
  • Specific peptide substrate for the kinase.
  • ATP (adenosine triphosphate), including γ-32P-ATP for radiometric assays or a suitable antibody for detection in non-radioactive assays.
  • Test compounds dissolved in DMSO.
  • Kinase reaction buffer.
  • Apparatus for detecting kinase activity (e.g., scintillation counter, plate reader).

2. Assay Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
  • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control should be included.
  • Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).
  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific period.
  • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
  • Quantify the incorporation of the phosphate group into the substrate.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
  • Plot the percentage inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The predominant 2-aminothiazole tautomer often functions as a scaffold for ATP-competitive kinase inhibitors, directly targeting the ATP-binding site of kinases and thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival. In contrast, the observed biological effects of 2-imino-4-thiazolidinone derivatives, such as the induction of apoptosis and cell cycle arrest, suggest a different or broader mechanism of action that may not be solely reliant on direct kinase inhibition.

Tautomer_Signaling cluster_tautomers Tautomeric Forms cluster_mechanisms Primary Biological Mechanisms cluster_pathways Affected Signaling Pathways 2-Aminothiazole 2-Aminothiazole Kinase Inhibition (ATP-competitive) Kinase Inhibition (ATP-competitive) 2-Aminothiazole->Kinase Inhibition (ATP-competitive) 2-Iminothiazolidine 2-Iminothiazolidine Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest 2-Iminothiazolidine->Apoptosis & Cell Cycle Arrest Proliferation & Survival Pathways (e.g., Src, CHK1) Proliferation & Survival Pathways (e.g., Src, CHK1) Kinase Inhibition (ATP-competitive)->Proliferation & Survival Pathways (e.g., Src, CHK1) Cell Death & Division Pathways Cell Death & Division Pathways Apoptosis & Cell Cycle Arrest->Cell Death & Division Pathways

Caption: Divergent biological mechanisms of the two tautomers.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_analysis Physicochemical & Biological Analysis cluster_outcome Data Interpretation Synthesize 2-Aminothiazole Derivatives Synthesize 2-Aminothiazole Derivatives qNMR for Tautomer Ratio qNMR for Tautomer Ratio Synthesize 2-Aminothiazole Derivatives->qNMR for Tautomer Ratio In Vitro Biological Assays (e.g., Kinase, Cytotoxicity) In Vitro Biological Assays (e.g., Kinase, Cytotoxicity) Synthesize 2-Aminothiazole Derivatives->In Vitro Biological Assays (e.g., Kinase, Cytotoxicity) Synthesize 'Locked' 2-Iminothiazolidine Analogues Synthesize 'Locked' 2-Iminothiazolidine Analogues Synthesize 'Locked' 2-Iminothiazolidine Analogues->In Vitro Biological Assays (e.g., Kinase, Cytotoxicity) Cell-based Signaling Studies Cell-based Signaling Studies In Vitro Biological Assays (e.g., Kinase, Cytotoxicity)->Cell-based Signaling Studies Comparative SAR Comparative SAR Cell-based Signaling Studies->Comparative SAR

Caption: Workflow for comparative analysis of tautomers.

References

Validating the Mechanism of Action of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid and its derivatives, focusing on the validation of their mechanism of action as inhibitors of metallo-β-lactamases (MBLs). This class of compounds holds promise in combating bacterial antibiotic resistance. We will delve into supporting experimental data, compare their performance with alternative inhibitors, and provide detailed experimental protocols.

Mechanism of Action: Inhibition of Metallo-β-Lactamases

2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of class B metallo-β-lactamases (MBLs).[1][2] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy. The proposed mechanism involves the binding of the thiazole derivatives to the active site of the MBL, thereby preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy. Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of this class of compounds.[1][2]

dot

cluster_bacterium Bacterium cluster_inhibition Inhibition Pathway MBL Metallo-β-lactamase (MBL) Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolysis Inhibited_MBL Inhibited MBL Antibiotic β-Lactam Antibiotic Antibiotic->MBL Inhibitor 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid Inhibitor->MBL

Caption: Mechanism of MBL inhibition by this compound.

Comparative Performance Data

The inhibitory activity of 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivatives against various metallo-β-lactamases has been quantified. Below is a comparison with other classes of MBL inhibitors.

Table 1: Inhibitory Activity (IC50/Ki in µM) Against Metallo-β-Lactamases

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 (µM)Ki (µM)Reference
2-Substituted 4,5-dihydrothiazole-4-carboxylic acids 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-134.7-[2]
Compound 10 (from Li et al., 2012)Bla24.95.1[2]
Compound 12 (from Li et al., 2012)Bla274.1-[2]
Thiol-containing compounds CaptoprilIMP-127.92.4[2]
Trifluoromethyl ketones ----[2]

Note: Lower IC50 and Ki values indicate higher inhibitory potency.

Broader Biological Activity of 2-Aminothiazole Derivatives

Beyond MBL inhibition, the 2-aminothiazole scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. This highlights the potential for this chemical class in various therapeutic areas.

Table 2: Diverse Biological Activities of 2-Aminothiazole Derivatives

Biological ActivitySpecific Derivative ExampleTarget Organism/Cell LineKey FindingReference
Antitubercular Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC of 0.06 µg/ml (240 nM)[3]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH enzymeIC50 of 0.95±0.05 µg/ml[3]
Antifungal Compounds 4b and 4i (from Li et al., 2020)Various fungi>50% activity against six tested fungi at 50 µg/mL[4]
Antiviral Compounds 4c and 4e (from Li et al., 2020)Tobacco Mosaic Virus (TMV)Good activity in protective, inactivative, curative, and inductive models[4]
Anticancer 2-amino-thiazole-5-carboxylic acid phenylamide derivativesHuman K563 leukemia cellsGood anti-proliferative effects[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for the synthesis and evaluation of 2-aminothiazole derivatives.

Synthesis of 2-Amino-5-substituted-thiazole-4-carboxylic Acids

This protocol is adapted from the general procedure for the hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazole esters.

dot

start Start: 2-amino-5-derivatized-thiazole-4-carboxylate ester step1 Add to stirring solution of NaOH (85 mM) start->step1 step2 Heat at 50-60°C for 30 minutes until a clear solution forms step1->step2 step3 Cool the solution step2->step3 step4 Acidify with 1 M HCl to pH 3-4 step3->step4 step5 Collect precipitate in a Buchner funnel step4->step5 step6 Recrystallize from methanol step5->step6 end End: Purified 2-amino-5-substituted-thiazole-4-carboxylic acid step6->end

Caption: General workflow for the synthesis of 2-aminothiazole-4-carboxylic acids.

Detailed Steps:

  • The starting material, a 2-amino-5-derivatized 4-carboxylic acid thiazole ester (1.0 eq), is added to a stirring solution of 85 mM sodium hydroxide (NaOH).

  • The mixture is heated to 50–60°C for approximately 30 minutes, or until a clear solution is observed.

  • The reaction mixture is then cooled to room temperature.

  • The solution is acidified by the dropwise addition of 1 M hydrochloric acid (HCl) until a pH of 3–4 is reached, leading to the formation of a precipitate.

  • The precipitate is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is purified by recrystallization from methanol to yield the final 2-amino-5-substituted-thiazole-4-carboxylic acid.[3]

Metallo-β-Lactamase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of compounds against MBLs.

Materials:

  • Purified MBL enzyme (e.g., IMP-1, Bla2)

  • Substrate (e.g., a cephalosporin antibiotic like CENTA)

  • Assay buffer (e.g., HEPES buffer with ZnSO4)

  • Test compound (this compound derivative)

  • Microplate reader

dot

start Prepare serial dilutions of the inhibitor step1 Add MBL enzyme and inhibitor to microplate wells start->step1 step2 Incubate at room temperature step1->step2 step3 Initiate reaction by adding substrate (e.g., CENTA) step2->step3 step4 Monitor absorbance change over time with a microplate reader step3->step4 step5 Calculate initial reaction velocities step4->step5 step6 Plot velocity vs. inhibitor concentration to determine IC50 step5->step6 end Determine IC50 value step6->end

Caption: Experimental workflow for determining the IC50 of MBL inhibitors.

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a microplate, add the MBL enzyme solution and the inhibitor dilutions.

  • Incubate the enzyme and inhibitor mixture for a defined period at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA hydrolysis) over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Plot the initial rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of metallo-β-lactamase inhibitors. The experimental data validates their mechanism of action and demonstrates their potential to address the critical issue of antibiotic resistance. Further structure-activity relationship studies and optimization of this scaffold could lead to the development of potent new therapeutics. The diverse biological activities associated with the 2-aminothiazole core also warrant further investigation for other therapeutic applications.

References

Comparative Analysis of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Based Inhibitors: A Cross-Reactivity and Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of inhibitors based on the 2-Amino-4,5-dihydrothiazole-4-carboxylic acid scaffold, focusing on their cross-reactivity and performance against various biological targets. The information presented herein is compiled from publicly available research to facilitate an objective evaluation of these compounds for further investigation and development.

Introduction

The 2-aminothiazole and its dihydro-derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide focuses on a specific subset of these compounds, namely those derived from this compound, and explores their inhibitory potential across different target classes, including metallo-β-lactamases (MBLs) involved in antibiotic resistance and various targets implicated in cancer. By presenting quantitative data, detailed experimental protocols, and illustrating relevant biological pathways, this guide aims to be a valuable resource for researchers in the fields of infectious diseases and oncology.

Data Presentation: Inhibitor Performance and Cross-Reactivity

The following tables summarize the inhibitory activities of selected this compound based inhibitors against various targets. The data is extracted from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Metallo-β-Lactamases (MBLs)
Compound ID/NameTarget MBLIC50 (µM)Reference
(R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-15.5[3]
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidBla24.9[3]
2-(4-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-177.0[3]
2-(4-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-134.7[3]
2-benzyl-4,5-dihydrothiazole-4-carboxylic acidIMP-1>200[3]
(S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-1>200[3]
Table 2: Cytotoxic Activity of 2-Arylthiazolidine-4-carboxylic Acid Amide Derivatives
Compound ID/NameCell LineIC50 (µM)Reference
2-phenyl-thiazolidine-4-carboxylic acid octadecylamideLeukemia (CCRF-CEM)0.12
2-phenyl-thiazolidine-4-carboxylic acid octadecylamideColon Cancer (HCC-15)10.9
2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamideLeukemia (CCRF-CEM)Not specified
2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamideColon Cancer (HCC-15)Not specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is a generalized procedure based on spectrophotometric monitoring of β-lactam hydrolysis. Specific substrates and concentrations may vary between studies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific MBL.

Materials:

  • Purified MBL enzyme (e.g., IMP-1, Bla2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Substrate solution (e.g., Nitrocefin or a fluorogenic cephalosporin)[4][5][6]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: Dilute the purified MBL enzyme to the desired concentration in cold assay buffer. Keep the enzyme on ice.

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the assay buffer. b. Add the test compound solution to the respective wells. Include wells with solvent only as a control (100% enzyme activity) and wells without enzyme as a background control. c. Add the diluted enzyme solution to all wells except the background control. d. Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).[6] e. Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately start monitoring the change in absorbance (for chromogenic substrates like nitrocefin) or fluorescence (for fluorogenic substrates) at the appropriate wavelength over a set period.[4][5]

  • Data Analysis: a. Calculate the initial velocity of the reaction for each concentration of the inhibitor. b. Normalize the data to the control (100% activity). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Sulforhodamine B (SRB) Cell Cytotoxicity Assay

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

Objective: To determine the IC50 of test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Add the diluted compounds to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control. c. Incubate the plates for a specified period (e.g., 48-72 hours).[9]

  • Cell Fixation: a. Gently add cold 10% TCA to each well to fix the cells. b. Incubate the plates at 4°C for 1 hour.[7] c. Wash the plates several times with slow-running tap water and allow them to air dry.

  • SRB Staining: a. Add SRB solution to each well and incubate at room temperature for 30 minutes.[8] b. Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[7] c. Allow the plates to air dry.

  • Solubilization and Absorbance Reading: a. Add 10 mM Tris base solution to each well to solubilize the bound dye. b. Shake the plate for 5-10 minutes. c. Read the absorbance at a wavelength of approximately 515 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (wells with medium only). b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibitory activity of 2-aminothiazole-based compounds extends to intracellular signaling pathways crucial for cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11][12][13]

MAPK Signaling Pathway Inhibition

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Some 2-aminothiazole derivatives have been shown to inhibit components of this pathway, such as p38 MAPK.[11]

MAPK_Pathway Extracellular_Signal Growth Factors, Stress Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF p38 p38 MAPK RAS->p38 Other Stimuli MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Inflammation Transcription_Factors->Cellular_Response Inhibitor 2-Aminothiazole Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by 2-aminothiazole derivatives.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of the inflammatory response and cell survival. Its constitutive activation is observed in many chronic inflammatory diseases and cancers. Inhibitors targeting this pathway can block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB releases Gene_Transcription Gene Transcription (Inflammation, Survival) Inhibitor 2-Aminothiazole Inhibitor Inhibitor->IKK_Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by targeting the IKK complex.

Experimental Workflow for Cross-Reactivity Screening

A generalized workflow for assessing the cross-reactivity of a lead compound is depicted below. This involves screening against a panel of related and unrelated targets to determine its selectivity profile.

Cross_Reactivity_Workflow Start Lead Compound (2-Amino-4,5-dihydrothiazole -4-carboxylic acid derivative) Primary_Assay Primary Target Assay (e.g., MBL Inhibition) Start->Primary_Assay Potency_Determination Determine IC50/Ki Primary_Assay->Potency_Determination Selectivity_Panel Selectivity Screening Panel (e.g., Kinases, GPCRs, Ion Channels) Potency_Determination->Selectivity_Panel Off_Target_Assays Off-Target Assays Selectivity_Panel->Off_Target_Assays Data_Analysis Data Analysis and Selectivity Profile Generation Off_Target_Assays->Data_Analysis End Selective Compound or Compound for Optimization Data_Analysis->End

Caption: A generalized workflow for determining the cross-reactivity of an inhibitor.

Conclusion

Inhibitors based on the this compound scaffold have demonstrated significant potential as both anti-infective and anti-cancer agents. The data presented in this guide highlights their activity against metallo-β-lactamases and various cancer cell lines. Furthermore, the elucidation of their inhibitory effects on key signaling pathways such as MAPK and NF-κB opens avenues for their development as targeted therapies.

The provided experimental protocols offer a foundation for researchers to conduct their own investigations and comparisons. It is important to note that the cross-reactivity data is currently limited, and comprehensive screening of these inhibitors against broader panels of targets is warranted to fully understand their selectivity and potential off-target effects. This guide serves as a starting point for such endeavors, providing a structured overview of the current state of research on this promising class of compounds.

References

A Comparative Guide to the Synthesis of 2-Aminothiazole-4-Carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxylate core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The efficient synthesis of analogues of this structure is therefore of significant interest in drug discovery and development. This guide provides an objective comparison of three prominent synthetic routes to 2-aminothiazole-4-carboxylate analogues: the traditional Hantzsch Thiazole Synthesis, a more streamlined One-Pot Synthesis, and an alternative approach commencing with a Darzens reaction.

This comparison focuses on key performance indicators such as chemical yield, reaction conditions, and substrate scope. Detailed experimental protocols for each method are provided to support reproducibility.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for 2-aminothiazole-4-carboxylate analogues often depends on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures. The following table summarizes quantitative data for the three discussed methods, offering a clear comparison of their efficiencies.

Synthetic Route Starting Materials Key Reagents Reaction Time Temperature (°C) Yield (%) Advantages Disadvantages
Hantzsch Synthesis Ethyl bromopyruvate, ThioureaEthanol1 - 24 h70 - Reflux70 - 99%High yields, well-established, reliable.Requires synthesis and handling of lachrymatory α-haloesters.
One-Pot Synthesis Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS)2 - 4 h0 - 80~72%Avoids isolation of α-bromo intermediate, time-efficient.Lower overall yield compared to the traditional Hantzsch method.
Darzens-Based Route Aldehyde, Methyl dichloroacetate, ThioureaMethanolMulti-stepNot specified~45%Access to 5-substituted analogues from aldehydes.Multi-step process with moderate overall yield.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route can be visualized through the following diagrams, generated using the DOT language.

Hantzsch_Synthesis A Ethyl bromopyruvate C Cyclocondensation A->C B Thiourea B->C D Ethyl 2-aminothiazole- 4-carboxylate C->D Ethanol, Reflux

Hantzsch Thiazole Synthesis Workflow.

One_Pot_Synthesis cluster_0 One-Pot Reaction Vessel A Ethyl acetoacetate D In situ α-Bromination A->D B N-Bromosuccinimide (NBS) B->D C Thiourea E Cyclocondensation C->E D->E Intermediate F Ethyl 2-amino-4-methyl- thiazole-5-carboxylate E->F THF/Water, 80°C

One-Pot Synthesis Workflow.

Darzens_Based_Route A Aldehyde C Darzens Reaction A->C B Methyl dichloroacetate B->C D α-chloro glycidic ester & β-chloro α-oxoester mixture C->D F Cyclization D->F E Thiourea E->F G Methyl 2-amino-5-substituted- thiazole-4-carboxylate F->G Methanol

Darzens-Based Synthesis Workflow.

Experimental Protocols

Route 1: Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of ethyl 2-aminothiazole-4-carboxylate, ethyl bromopyruvate is reacted with thiourea.

Procedure:

  • A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration and dried to yield the desired product.

  • Recrystallization from ethanol can be performed for further purification.

Characterization Data (for Ethyl 2-aminothiazole-4-carboxylate):

  • Appearance: White solid.

  • Melting Point: 175–177 °C.

  • IR (KBr, cm⁻¹): 1690 (C=O).

  • Yield: 70-99%.[1]

Route 2: One-Pot Synthesis

This approach circumvents the need to isolate the lachrymatory α-bromo intermediate by generating it in situ from a β-keto ester.

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added.

  • The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by TLC.

  • Thiourea (3.80 g, 0.05 mol) is then added, and the mixture is heated to 80°C for 2 hours.

  • After cooling, the reaction mixture is worked up to isolate the product.

Characterization Data (for Ethyl 2-amino-4-methylthiazole-5-carboxylate):

  • Appearance: White solid.

  • Melting Point: 178–179 °C.

  • ¹H NMR (CDCl₃, δ ppm): 1.35 (t, 3H, OCH₂CH ₃), 2.65 (s, 3H, thiazole-4-CH ₃), 4.30 (q, 2H, OCH ₂CH₃), 5.60 (br s, 2H, NH ₂).

  • ¹³C NMR (CDCl₃, δ ppm): 14.32 (thiazole-4-C H₃), 17.12 (OC H₂CH₃), 59.72 (OCH₂CH₃), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 (O=C), 170.21 (thiazole-2-C).

  • MS (m/z): 187 (M+H⁺).

  • Yield: 72.0%.

Route 3: Darzens-Based Synthesis

This route provides access to 5-substituted 2-aminothiazole-4-carboxylate analogues starting from an appropriate aldehyde.

Procedure:

  • The synthesis begins with a Darzens reaction between an aldehyde and methyl dichloroacetate. This reaction affords a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester.[2]

  • The mixture is extracted with diethyl ether and is immediately reacted with thiourea dissolved in methanol.[2]

  • This cyclization step generates the methyl ester of the 2-aminothiazole-4-carboxylate analogue.[2]

  • The final product is purified by recrystallization. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was purified by recrystallization from chloroform and methanol (1:3).

Characterization Data (for Methyl 2-amino-5-benzylthiazole-4-carboxylate):

  • Appearance: Yellow powder.

  • Melting Point: 92–94°C.

  • ¹H NMR (270 MHz, DMSO-d₆) δ: 3.74 (s, 3H), 4.32 (s, 2H), 7.02 (s, 2H), 7.32 (m, 5H).

  • ¹³C NMR (270 MHz, DMSO-d₆) δ: 31.7, 51.0, 126.1, 127.9, 128.8, 135.5, 136.4, 139.7, 162.3, 164.3.

  • FAB/NOBA-MS: calculated C₁₂H₁₃N₂O₂S (M+H) 249.0698, found 249.0696.

  • Yield: 44.9%.

Conclusion

The traditional Hantzsch synthesis remains a high-yielding and reliable method for the preparation of 2-aminothiazole-4-carboxylate analogues, albeit with the drawback of requiring the handling of lachrymatory α-haloesters. The one-pot synthesis offers a more efficient and safer alternative by avoiding the isolation of this intermediate, though with a slight compromise in overall yield. The Darzens-based route, while being a multi-step process with more moderate yields, provides a valuable pathway for accessing analogues with substitution at the 5-position of the thiazole ring, a position not readily functionalized by the other two methods. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, desired scale, and the laboratory's capabilities and safety considerations.

References

Comparative Efficacy of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Derivatives Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance in Gram-negative bacteria necessitates the exploration of novel chemical scaffolds. Among these, 2-amino-4,5-dihydrothiazole-4-carboxylic acid and its derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of their efficacy, supported by available experimental data, to inform further research and development in this area. A key mechanism of action for some of these derivatives is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad range of β-lactam antibiotics.[1][2][3]

Quantitative Efficacy Data

The following table summarizes the inhibitory activity of selected 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivatives against metallo-β-lactamases from Gram-negative pathogens. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDDerivative StructureTarget EnzymeSource OrganismIC50 (µM)
1 (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-1Pseudomonas aeruginosa5.5[1]
2 (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-1Pseudomonas aeruginosaInactive[1]
3 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-1Pseudomonas aeruginosa77.0[1]
4 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidBla2Bacillus anthracis4.9[1]
5 2-(3-acetamidophenyl)-4,5-dihydrothiazole-4-carboxylic acidBla2Bacillus anthracisInactive[1]
6 2-(3-(tert-butoxycarbonylamino)phenyl)-4,5-dihydrothiazole-4-carboxylic acidBla2Bacillus anthracis74.1[1]
7 2-(4-chlorophenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-1Pseudomonas aeruginosaInactive[1]
8 2-(4-bromophenyl)-4,5-dihydrothiazole-4-carboxylic acidIMP-1Pseudomonas aeruginosaInactive[1]

Mechanism of Action: Metallo-β-Lactamase Inhibition

Certain this compound derivatives have been identified as inhibitors of metallo-β-lactamases (MBLs).[1][2][3] These enzymes are critical for antibiotic resistance in many Gram-negative bacteria, as they hydrolyze and inactivate β-lactam antibiotics. The thiazole derivatives are thought to interact with the zinc ions in the active site of the MBL, preventing it from binding to and destroying the antibiotic.

MBL_Inhibition cluster_pathway Mechanism of MBL Inhibition BetaLactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) BetaLactam->MBL Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis BetaLactam->Bacterial_Cell_Wall Inhibits Inactive_MBL Inactive MBL Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Thiazole 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid Derivative Thiazole->MBL Inhibition Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Disruption leads to MIC_Workflow cluster_workflow Broth Microdilution Workflow start Start prep_compounds Prepare serial dilutions of test compounds in 96-well plate start->prep_compounds prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate plates (e.g., 37°C, 18-24h) inoculate->incubate read_results Read plates for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Comparative Guide to Target Engagement of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid derivatives and their alternatives in engaging key biological targets. The focus is on their application as inhibitors of metallo-β-lactamases (MBLs) and as anti-tubercular agents. Experimental data is presented to facilitate objective comparison, and detailed experimental protocols are provided for key assays.

Target Engagement in Metallo-β-Lactamase Inhibition

Derivatives of this compound have emerged as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] A key alternative in this space is Captopril, a known MBL inhibitor.

Quantitative Comparison of MBL Inhibitors
CompoundTarget MBLIC50 (µM)Ki (µM)Reference
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidBla2 (from B. anthracis)4.95.1[3]
2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-15.5-[3]
L-CaptoprilNDM-17.9-[2]
L-CaptoprilBcII-2.4[1]
D-CaptoprilBcII-0.08[1]

Signaling Pathway of Metallo-β-Lactamase Action and Inhibition

MBL_Inhibition cluster_pathway Metallo-β-Lactamase Catalytic Cycle cluster_inhibition Inhibition Mechanism β-Lactam Antibiotic β-Lactam Antibiotic MBL MBL β-Lactam Antibiotic->MBL Binding Inactive Antibiotic Inactive Antibiotic MBL->Inactive Antibiotic Hydrolysis This compound Derivative This compound Derivative This compound Derivative->MBL Inhibition Captopril Captopril Captopril->MBL Inhibition

Caption: Mechanism of MBLs and their inhibition.

Target Engagement in Anti-Tubercular Activity

The 2-aminothiazole-4-carboxylate scaffold is also being explored for its potential against Mycobacterium tuberculosis. These compounds are being investigated as alternatives to existing anti-tubercular drugs like Thiolactomycin and Isoniazid. While some derivatives target the β-ketoacyl-ACP synthase mtFabH, others appear to have different mechanisms of action.[4][5][6][7][8][9]

Quantitative Comparison of Anti-Tubercular Agents
CompoundTarget/OrganismMIC (µg/mL)IC50 (µM)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06-[5][7]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH-2.43[5][7]
ThiolactomycinM. tuberculosis25-[10][11]
ThiolactomycinKasA-20[12]
Isoniazid (INH-NAD adduct)InhA-<<1[13][14]

Signaling Pathway of Mycolic Acid Biosynthesis and Inhibition

Mycolic_Acid_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway (FAS-II) cluster_inhibition Inhibition Mechanisms Acyl-CoA Acyl-CoA mtFabH mtFabH Acyl-CoA->mtFabH KasA/B KasA/B mtFabH->KasA/B InhA InhA KasA/B->InhA Mycolic Acids Mycolic Acids InhA->Mycolic Acids 2-Aminothiazole Derivative (Bromoacetamido) 2-Aminothiazole Derivative (Bromoacetamido) 2-Aminothiazole Derivative (Bromoacetamido)->mtFabH Inhibition Thiolactomycin Thiolactomycin Thiolactomycin->KasA/B Inhibition Isoniazid (activated) Isoniazid (activated) Isoniazid (activated)->InhA Inhibition

Caption: Inhibition of the mycolic acid synthesis pathway.

Experimental Protocols

Metallo-β-Lactamase (MBL) Activity Assay

This protocol describes a general method for determining the inhibitory activity of compounds against MBLs using a chromogenic substrate.

Workflow Diagram:

MBL_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor Add Substrate Add Substrate Incubate Enzyme and Inhibitor->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for MBL enzymatic assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the MBL enzyme in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare stock solutions of the test compounds (e.g., this compound derivatives, Captopril) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a chromogenic substrate, such as nitrocefin, in the assay buffer.[15][16][17]

  • Assay Procedure:

    • In a 96-well plate, add the MBL enzyme solution.

    • Add serial dilutions of the test compounds to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the nitrocefin solution to each well.

    • Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.[17]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Workflow Diagram:

SPR_Workflow Immobilize Ligand Immobilize Ligand Inject Analyte Inject Analyte Immobilize Ligand->Inject Analyte Measure Response Measure Response Inject Analyte->Measure Response Regenerate Surface Regenerate Surface Measure Response->Regenerate Surface Analyze Data Analyze Data Regenerate Surface->Analyze Data

Caption: General workflow for an SPR experiment.

Methodology:

  • Ligand Immobilization:

    • The target protein (e.g., MBL) is covalently immobilized onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[18][19]

  • Analyte Injection:

    • A series of concentrations of the analyte (e.g., the inhibitor) are prepared in a suitable running buffer.

    • The analyte solutions are injected over the sensor surface at a constant flow rate.[19]

  • Data Acquisition:

    • The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).[18][20]

    • The association phase is followed by a dissociation phase where the running buffer is flowed over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein within a cellular environment.[21][22][23][24][25]

Workflow Diagram:

CETSA_Workflow Treat Cells Treat Cells Heat Shock Heat Shock Treat Cells->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Fractions Separate Fractions Cell Lysis->Separate Fractions Analyze Soluble Protein Analyze Soluble Protein Separate Fractions->Analyze Soluble Protein

Caption: Workflow for a CETSA experiment.

Methodology:

  • Cell Treatment:

    • Intact cells are incubated with the test compound at various concentrations or with a vehicle control.

  • Thermal Challenge:

    • The cell suspensions are heated to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures compared to their unbound counterparts.[22]

  • Cell Lysis and Fractionation:

    • The cells are lysed (e.g., by freeze-thaw cycles).

    • The soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis:

    • A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

References

In Vivo Performance of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of drug candidates based on the 2-Amino-4,5-dihydrothiazole-4-carboxylic acid scaffold. The focus is on two key therapeutic areas where these compounds show promise: as anti-tuberculosis agents and as metallo-β-lactamase inhibitors. This document summarizes available preclinical data, details experimental methodologies, and visualizes the proposed mechanisms of action to aid in the evaluation and development of this chemical series.

I. Anti-Tuberculosis Activity

Derivatives of the 2-aminothiazole scaffold have demonstrated potent in vitro activity against Mycobacterium tuberculosis (M.tb), including drug-resistant strains.[1][2][3] The primary proposed mechanism of action is the inhibition of the β-ketoacyl-ACP synthase, mtFabH, a key enzyme in the mycolic acid biosynthesis pathway of M.tb.[4] Mycolic acids are essential components of the mycobacterial cell wall, crucial for its structural integrity and impermeability.

While extensive in vitro data, including Minimum Inhibitory Concentrations (MICs), are available, specific in vivo efficacy data for this compound and its close derivatives in animal models of tuberculosis remains limited in the public domain. The available literature focuses more on structure-activity relationships (SAR) to optimize in vitro potency.[1][3] One study on a series of 2-aminothiazoles showed bactericidal activity against replicating M.tb in vitro, suggesting potential for in vivo efficacy.[1] Another study identified a 2-amino benzothiazole derivative with good bactericidal activity against both replicating and non-replicating M.tb, as well as potency against intracellular M.tb in murine macrophages.[5][6] However, this study also highlighted poor metabolic stability as a challenge for in vivo applications.[5][6]

Comparison of In Vitro Anti-Tuberculosis Activity
Compound DerivativeTargetMIC (µg/mL)Cytotoxicity (TC50, µM)Selectivity Index (SI)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06>100 (HS-27 cells)>1667[4]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)M. tuberculosis H37Rv0.008~2.4~300[3]
2-aminobenzothiazole derivative (Compound 1)M. tuberculosis120 (aerobic)>50 (Vero cells)>0.42[5]
2-aminobenzothiazole derivative (Compound 23)M. tuberculosis10-11 (aerobic)32 (HepG2 cells)~3[5]

Note: The data above is from in vitro studies and may not directly translate to in vivo efficacy.

Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

The inhibition of mtFabH by 2-aminothiazole derivatives disrupts the fatty acid synthase-II (FAS-II) system, which is essential for the elongation of fatty acids to form the long-chain mycolic acids. This ultimately compromises the integrity of the mycobacterial cell wall.

Mycolic_Acid_Biosynthesis_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Cell_Wall Mycolic Acid Transport & Cell Wall Assembly Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA C16-C18 Acyl-CoA C16-C18 Acyl-CoA Malonyl-CoA->C16-C18 Acyl-CoA C20-C26 Acyl-CoA C20-C26 Acyl-CoA C16-C18 Acyl-CoA->C20-C26 Acyl-CoA mtFabH mtFabH C20-C26 Acyl-CoA->mtFabH Condensation with Malonyl-ACP KAS Enzymes KAS Enzymes mtFabH->KAS Enzymes Elongation Cycles mtFabH->KAS Enzymes Meromycolic Acids Meromycolic Acids KAS Enzymes->Meromycolic Acids Pks13 Pks13 Meromycolic Acids->Pks13 Condensation with C24-C26 fatty acid 2-Aminothiazole_Derivatives 2-Aminothiazole_Derivatives 2-Aminothiazole_Derivatives->mtFabH Inhibition Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Arabinogalactan Arabinogalactan Mycolic Acids->Arabinogalactan Attachment Mycobacterial Cell Wall Mycobacterial Cell Wall Arabinogalactan->Mycobacterial Cell Wall Cell Wall Disruption Cell Wall Disruption Mycobacterial Cell Wall->Cell Wall Disruption

Caption: Inhibition of mtFabH by 2-aminothiazole derivatives blocks the FAS-II pathway, preventing mycolic acid synthesis and leading to cell wall disruption in Mycobacterium tuberculosis.

Experimental Protocol: In Vivo Efficacy in a Murine Tuberculosis Model

This protocol describes a general workflow for evaluating the in vivo efficacy of anti-tuberculosis drug candidates in a mouse model.

TB_In_Vivo_Workflow cluster_Controls Control Groups Start Start Acclimatization Acclimatization Start->Acclimatization Infection Aerosol Infection with M.tb (e.g., H37Rv, ~100 CFU/lung) Acclimatization->Infection Treatment_Phase Daily oral gavage with drug candidates (e.g., 5 days/week for 4 weeks) Infection->Treatment_Phase Allow infection to establish (e.g., 4 weeks) Endpoint_Analysis Euthanize mice and harvest lungs and spleen Treatment_Phase->Endpoint_Analysis CFU_Enumeration Homogenize tissues and plate serial dilutions on 7H11 agar Endpoint_Analysis->CFU_Enumeration Data_Analysis Compare Log10 CFU between treatment and control groups CFU_Enumeration->Data_Analysis End End Data_Analysis->End Vehicle_Control Vehicle_Control Positive_Control Standard TB drug (e.g., Isoniazid)

Caption: General workflow for in vivo efficacy testing of anti-tuberculosis drug candidates in a mouse model.

II. Metallo-β-Lactamase (MBL) Inhibition

This compound derivatives have emerged as potent broad-spectrum inhibitors of metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a wide range of β-lactam antibiotics, including last-resort carbapenems. By inhibiting MBLs, these compounds can restore the efficacy of existing antibiotics.

A recent study has provided significant in vivo data on 2-aminothiazole-4-carboxylic acids (AtCs) as MBL inhibitors. Several AtC compounds demonstrated favorable synergistic efficacy with the carbapenem antibiotic meropenem in a murine sepsis model, along with acceptable pharmacokinetic and safety profiles.

Comparison of In Vivo Performance of MBL Inhibitors
CompoundAnimal ModelInfection ModelTreatmentKey FindingsReference
AtC-39 ICR miceSystemic infection with NDM-1-producing K. pneumoniaeMeropenem (10 mg/kg) + AtC-39 (40 mg/kg)Significantly improved survival rate compared to meropenem alone.[7]
AtC-45 ICR miceSystemic infection with NDM-1-producing K. pneumoniaeMeropenem (10 mg/kg) + AtC-45 (40 mg/kg)Significantly improved survival rate compared to meropenem alone.[7]
Pharmacokinetic and Safety Profile of AtC Derivatives
CompoundT1/2 (min)Cmax (µg/mL)AUC (µg·min/mL)Acute Toxicity (LD50, mg/kg)Reference
AtC-39 25.818.7685.4> 2000 (i.v.)[7]
AtC-45 30.222.4867.2> 2000 (i.v.)[7]
Signaling Pathway: Restoration of β-Lactam Activity

MBLs hydrolyze the β-lactam ring of antibiotics, rendering them inactive. 2-aminothiazole derivatives inhibit MBLs, allowing the β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis.

MBL_Inhibition_Pathway cluster_Bacteria Bacterial Cell Beta-Lactam_Antibiotic Beta-Lactam_Antibiotic MBL Metallo-β-lactamase Beta-Lactam_Antibiotic->MBL Hydrolysis PBP Penicillin-Binding Proteins Beta-Lactam_Antibiotic->PBP Inhibition Inactive_Antibiotic MBL->Inactive_Antibiotic Cell_Wall_Synthesis Cell_Wall_Synthesis PBP->Cell_Wall_Synthesis PBP->Cell_Wall_Synthesis Bacterial_Lysis Bacterial_Lysis Cell_Wall_Synthesis->Bacterial_Lysis 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative->MBL Inhibition

Caption: 2-aminothiazole derivatives inhibit MBLs, preventing the hydrolysis of β-lactam antibiotics and allowing them to inhibit bacterial cell wall synthesis.

Experimental Protocol: Murine Sepsis Model for MBL Inhibitor Efficacy

This protocol outlines the key steps for evaluating the in vivo efficacy of MBL inhibitors in combination with a β-lactam antibiotic in a mouse model of systemic infection.

Sepsis_Model_Workflow cluster_Controls Control Groups Start Start Acclimatization Acclimatization Start->Acclimatization Infection Intraperitoneal injection of MBL-producing bacteria (e.g., K. pneumoniae, ~1x10^7 CFU) Acclimatization->Infection Treatment_Phase Subcutaneous injection of: - Antibiotic alone - MBL inhibitor alone - Antibiotic + MBL inhibitor Infection->Treatment_Phase Administer treatment 1h post-infection Monitoring Observe survival over 7 days Treatment_Phase->Monitoring Data_Analysis Kaplan-Meier survival analysis Monitoring->Data_Analysis End End Data_Analysis->End Vehicle_Control Vehicle_Control Untreated_Infected Untreated_Infected

Caption: Workflow for a murine sepsis model to test the in vivo efficacy of MBL inhibitors in combination with a β-lactam antibiotic.

III. Conclusion

The this compound scaffold represents a versatile platform for the development of novel anti-infective agents. As MBL inhibitors, derivatives have demonstrated promising in vivo efficacy, warranting further investigation and optimization. While the in vitro anti-tuberculosis activity is potent, a critical next step is the generation of robust in vivo efficacy data in relevant animal models to validate this therapeutic application. Future research should also focus on improving the pharmacokinetic properties, particularly metabolic stability, to enhance the clinical potential of this promising class of compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed, step-by-step guidance for the safe disposal of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid, a compound commonly used in pharmaceutical research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

This compound is a white, powdered substance that may cause irritation upon contact with skin or eyes.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE) Summary

Protective GearSpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield.To prevent eye irritation from dust particles.[3]
Hand Protection Wear appropriate protective gloves.To prevent skin contact and irritation.[3][4]
Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.To prevent respiratory tract irritation.[3]

Spill Management Protocol

In the event of a small spill, follow these steps to safely contain and clean the affected area:

  • Restrict Access: Immediately cordon off the spill area to prevent unauthorized entry.

  • Dampen the Spill: Carefully dampen the solid spill material with water to prevent dust from becoming airborne.[1]

  • Transfer Material: Using appropriate tools, transfer the dampened material into a suitable, labeled container for hazardous waste.[1][3]

  • Final Cleanup: Use absorbent paper dampened with water to wipe the spill area clean.[1]

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution.[1]

  • Package Waste: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[1]

  • Ventilate: Ensure the area is well-ventilated throughout the cleanup process.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical into drains or the environment.

  • Waste Collection:

    • Collect all waste material, including any unused product and contaminated items from spills, in a suitable, clearly labeled, and sealed container.

    • Ensure the container is appropriate for chemical waste and is kept closed when not in use.[3][5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[3][5]

    • The storage area should be cool and dry.[5]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain a detailed record of the disposed chemical, including the quantity, date of disposal, and the name of the waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.

start Start: Handling of 2-Amino-4,5-dihydrothiazole- 4-carboxylic acid spill Spill Occurs start->spill no_spill No Spill: Proceed with Normal Use start->no_spill spill_procedure Follow Spill Management Protocol spill->spill_procedure collect_waste Collect Waste in Labeled Container no_spill->collect_waste spill_procedure->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal document_disposal Document Disposal Details contact_disposal->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-4,5-dihydrothiazole-4-carboxylic acid. The following procedures are compiled from established safety data for this compound and similar chemical structures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[1]Protects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable, powder-free[1]Provides protection against incidental contact.[1] For prolonged contact, consider double-gloving.[2]
Body Protection Laboratory CoatLong-sleeved, properly fitted[2]Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filterNIOSH-approved[3]Required when handling powders or in poorly ventilated areas to prevent inhalation.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling protocols is essential to maintain a safe laboratory environment.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Verify that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

    • Avoid all personal contact with the chemical, including inhalation and contact with skin and eyes.[5][6]

    • Keep the container tightly closed when not in use.[1][7]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[3]

    • Remove any contaminated clothing immediately and wash it before reuse.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal :

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]

  • Spill Cleanup :

    • For small spills, dampen the solid material with water and transfer it to a suitable, sealed container for disposal.[3][8]

    • Use absorbent paper dampened with water to clean up any remaining material.[3][8]

    • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[3][8]

    • Wash all contaminated surfaces with a soap and water solution.[3][8]

  • Container Disposal :

    • Empty containers should be handled as if they still contain the product.

    • Do not reuse empty containers. Dispose of them in accordance with institutional and regulatory guidelines.[2]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Safety Shower) prep2->prep3 handle1 Weigh/Transfer Solid in Fume Hood prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Chemical Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dihydrothiazole-4-carboxylic acid
Reactant of Route 2
2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.